Cinnolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
cinnolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJAESIQEOLWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400873 | |
| Record name | 3-aminocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-79-1 | |
| Record name | 3-Cinnolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17372-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cinnolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Cinnoline Scaffold in Modern Chemistry
An In-depth Technical Guide to Cinnolin-3-amine: Structure, Properties, and Synthetic Insights
Cinnolin-3-amine (CAS No: 17372-79-1) is a heterocyclic aromatic amine built upon the cinnoline core. Cinnoline, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring (1,2-diazine), is an important pharmacophore in medicinal chemistry.[1][2][3] As an isostere of quinoline and isoquinoline, the cinnoline nucleus and its derivatives have attracted significant attention for their diverse and potent biological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4]
Cinnolin-3-amine, specifically, serves as a crucial building block and a key intermediate in the synthesis of more complex, biologically active molecules.[5][6] Its structural features—an aromatic system, a basic amino group, and multiple nitrogen heteroatoms—provide a versatile platform for chemical modification and drug design. This guide offers a detailed exploration of the fundamental chemical and physical properties of Cinnolin-3-amine, providing researchers and drug development professionals with the core knowledge required for its effective application.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is foundational to its application in research and development. This section details the structural and physicochemical characteristics of Cinnolin-3-amine.
Chemical Structure and Identifiers
The structure of Cinnolin-3-amine is characterized by an amino group substituted at the C3 position of the cinnoline ring system.
Caption: Chemical Structure of Cinnolin-3-amine.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | cinnolin-3-amine | [7] |
| Synonyms | 3-aminocinnoline, Cinnolin-3-ylamine | [7] |
| CAS Number | 17372-79-1 | [7][8] |
| Molecular Formula | C₈H₇N₃ | [7][8] |
| Molecular Weight | 145.16 g/mol | [7][8] |
| SMILES | C1=CC=C2C(=C1)C=C(N=N2)N | [7][8] |
| InChIKey | DKJAESIQEOLWNK-UHFFFAOYSA-N |[7] |
Basicity and pKₐ
The basicity of an amine is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. This is quantified by the pKₐ of its conjugate acid (pKaH).[9] A higher pKaH value indicates a stronger base.[9] The basicity of Cinnolin-3-amine is influenced by several competing electronic factors:
-
Aromaticity and Resonance: The lone pair on the exocyclic amino group can be delocalized into the electron-deficient cinnoline ring system. This resonance stabilization decreases the availability of the lone pair for protonation, thereby reducing the basicity compared to a simple alkylamine.[10] This effect is analogous to why aniline (pKaH ≈ 4.6) is a much weaker base than cyclohexylamine (pKaH ≈ 10.6).[10]
-
Hybridization: The nitrogen of the amino group is sp² hybridized due to resonance participation. Orbitals with higher s-character hold electrons more closely to the nucleus, making the lone pair less available and the amine less basic.[11]
-
Ring Nitrogens: The two nitrogen atoms within the pyridazine ring (N1 and N2) are sp² hybridized and act as electron-withdrawing groups, further decreasing the electron density on the exocyclic amino group and reducing its basicity. The parent cinnoline molecule itself is a weak base, with a reported pKa of 2.64.[1][2]
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of Cinnolin-3-amine. The following table summarizes the expected data based on its structure and general spectroscopic principles for aromatic amines.[13][14]
Table 2: Predicted Spectroscopic Data for Cinnolin-3-amine
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | ~7.0 - 8.5 ppm (multiplets, 4H)~6.5 - 7.0 ppm (singlet, 1H)~5.0 - 6.0 ppm (broad singlet, 2H) | Aromatic protons on the benzene portion of the ring.Proton at the C4 position.Amine (NH₂) protons; signal is often broad and will exchange with D₂O.[14] |
| ¹³C NMR | ~110 - 155 ppm | Multiple signals corresponding to the aromatic carbons of the bicyclic system. The carbon attached to the amino group (C3) will be significantly shielded. |
| IR (Infrared) | 3300 - 3500 cm⁻¹ (two bands, medium)1600 - 1650 cm⁻¹ (strong)1450 - 1550 cm⁻¹ (multiple bands) | Asymmetric and symmetric N-H stretching of a primary amine.[14]N-H scissoring (bending) vibration.[14]C=C and C=N stretching vibrations of the aromatic rings. |
| Mass Spec (EI) | m/z 145 (M⁺)m/z 117 | Molecular ion peak, which should be prominent.[13]Fragment corresponding to the loss of N₂ ([M-28]⁺) from the pyridazine ring. |
PART 2: Synthesis and Reactivity
The synthesis of Cinnolin-3-amine is a key step in accessing a wider array of cinnoline-based compounds for drug discovery.
Synthesis via Reduction of 3-Nitrocinnoline
A well-established and reliable method for the preparation of Cinnolin-3-amine is the chemical reduction of 3-nitrocinnoline.[5] This synthetic route, reported by Baumgarten and DeBrunner, involves a two-step process starting from readily available ortho-substituted anilines.
Workflow: Synthesis of Cinnolin-3-amine
Caption: Synthetic pathway to Cinnolin-3-amine.
Experimental Protocol (Adapted from Baumgarten & DeBrunner, 1954) [5]
-
Step 1: Synthesis of 3-Nitrocinnoline:
-
Diazotized o-aminobenzaldehyde is prepared under standard conditions.
-
This diazonium salt is then coupled with nitromethane in a dilute solution. This reaction forms nitroformaldehyde o-formylphenylhydrazone as an intermediate.
-
The resulting phenylhydrazone undergoes cyclization to yield 3-nitrocinnoline.
-
-
Step 2: Reduction to Cinnolin-3-amine:
-
3-Nitrocinnoline is dissolved in a suitable solvent, typically an alcohol mixed with concentrated hydrochloric acid.
-
A reducing agent, such as stannous chloride (SnCl₂), is added portion-wise to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred until the reduction of the nitro group to an amino group is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction is worked up by basification to precipitate the product, followed by filtration, washing, and recrystallization to afford pure Cinnolin-3-amine.
-
This reduction method is robust and provides good yields of the desired product.[5]
Chemical Reactivity
Cinnolin-3-amine exhibits reactivity characteristic of both an aromatic amine and a heterocyclic system.
-
Basicity: As a base, it readily reacts with acids to form the corresponding ammonium salts. This property can be exploited for purification or to modify its solubility.
-
N-Acylation/Alkylation: The primary amino group is nucleophilic and can undergo reactions such as acylation with acyl chlorides or alkylation with alkyl halides to form substituted derivatives.
-
Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups at the 3-position.
-
Electrophilic Aromatic Substitution: The reactivity of the benzene portion of the ring towards electrophilic substitution is complex. The amino group is an activating, ortho-, para-directing group, while the pyridazine ring is deactivating. The outcome of such reactions would depend heavily on the specific reagents and conditions used.
PART 3: Relevance in Drug Discovery and Development
While Cinnolin-3-amine itself is not typically the final active pharmaceutical ingredient, it is a highly valuable scaffold. The cinnoline core is present in compounds investigated for a multitude of therapeutic applications.
-
Anticancer Activity: Numerous cinnoline derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4] For example, a series of 3-cinnoline carboxamides were discovered as highly potent and selective inhibitors of ATM (ataxia telangiectasia mutated) kinase, a key protein in the DNA damage response pathway.[15]
-
Antimicrobial Properties: The cinnoline framework is a component of molecules with significant antibacterial and antifungal activity.[6][16] The structural similarity to quinolone antibacterials, like cinoxacin, has inspired the development of new cinnoline-based antimicrobial agents.[3]
-
Other Therapeutic Areas: The versatility of the cinnoline scaffold has led to its exploration in developing agents with anti-inflammatory, analgesic, and anxiolytic activities.[3]
The amino group at the 3-position of Cinnolin-3-amine provides a convenient handle for medicinal chemists to elaborate the structure, building more complex molecules and tuning their pharmacological properties to achieve desired potency and selectivity.
Conclusion
Cinnolin-3-amine is a fundamentally important heterocyclic compound whose value lies in its dual role as a probe for understanding structure-activity relationships and as a versatile synthetic intermediate. Its unique electronic properties, governed by the interplay between the amino group and the electron-deficient cinnoline ring, dictate its basicity and reactivity. A comprehensive grasp of its structure, properties, and synthesis provides a solid foundation for researchers aiming to leverage the potent biological potential of the cinnoline scaffold in the ongoing pursuit of novel therapeutics.
References
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Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnolin-3-amine. PubChem Compound Database. Retrieved from [Link]
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Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3739. Retrieved from [Link]
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Gupta, A., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. International Journal of Pharmaceutical Education and Research, 59(1), 13-29. Retrieved from [Link]
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Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 856-861. Retrieved from [Link]
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Asif, M. (2020). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Retrieved from [Link]
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Baumgarten, H. E., Pedersen, D. L., & Hunt, M. W. (1958). Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 80(8), 1977–1981. Retrieved from [Link]
-
Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Indian Chemical Society, 86(10), 1084-1088. Retrieved from [Link]
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Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(03), 897-901. Retrieved from [Link]
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Molbase. (n.d.). 3-amino-4-cinnolinecarboxamide. Retrieved from [Link]
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Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2686. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]
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Fedenok, L. G., & Berdnikov, E. A. (2003). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 39(4), 411-433. Retrieved from [Link]
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Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 809-814. Retrieved from [Link]
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Chad's Prep. (2021, April 28). 22.2 Basicity of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
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ResearchGate. (2021, June 30). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cinnolin-3-amine
Abstract
The cinnoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a key member of this family, Cinnolin-3-amine. We will traverse its historical discovery, delve into the intricacies of its seminal and contemporary synthetic routes, and illuminate its role as a privileged scaffold in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both a historical perspective and practical, field-proven insights into the chemistry and significance of this important molecule.
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline ring system, a benzofused pyridazine, has garnered significant attention from the scientific community for its versatile biological profile. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. The strategic placement of substituents on the cinnoline core allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for the design of novel therapeutics. Cinnolin-3-amine, in particular, serves as a crucial building block for the synthesis of a multitude of biologically active compounds, acting as a versatile synthon for further chemical modifications.
The Genesis of Cinnolin-3-amine: A Historical Perspective
The journey to Cinnolin-3-amine begins with the broader exploration of the cinnoline ring system. The first synthesis of the cinnoline nucleus is credited to Victor von Richter in 1883. However, the specific discovery and synthesis of Cinnolin-3-amine were first detailed in a seminal 1954 publication by Henry E. Baumgarten and Marjorie R. DeBrunner. Their work provided a foundational multi-step synthesis that remains a cornerstone in the preparation of this important intermediate.
The causality behind their experimental choices lay in the need for a rational and reproducible method to introduce an amino group at the 3-position of the cinnoline ring. This was a non-trivial synthetic challenge at the time. Their approach, a classic example of strategic functional group manipulation, involved the initial construction of the cinnoline core with a nitro group at the desired position, which could then be reliably reduced to the target amine.
The Baumgarten Synthesis: A Foundational Protocol
The synthesis of Cinnolin-3-amine, as pioneered by Baumgarten and DeBrunner, is a testament to classical organic synthesis principles. It is a three-step process commencing from readily available o-aminobenzaldehyde. This protocol is a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a logical progression of reactions, each designed to achieve a specific transformation on the path to Cinnolin-3-amine.
Caption: The Baumgarten synthesis of Cinnolin-3-amine.
Step-by-Step Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of Cinnolin-3-amine based on the work of Baumgarten and DeBrunner.
Step 1: Synthesis of 3-Nitrocinnoline
-
Diazotization of o-Aminobenzaldehyde: A solution of o-aminobenzaldehyde in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The resulting solution contains the in situ generated o-formylphenyldiazonium salt.
-
Coupling with Nitromethane: The cold diazonium salt solution is then added to a chilled solution of nitromethane in aqueous sodium hydroxide. This coupling reaction forms nitroformaldehyde o-formylphenylhydrazone as an intermediate.
-
Cyclization: The reaction mixture is then made basic, which induces an intramolecular cyclization of the hydrazone to form 3-nitrocinnoline. The product precipitates from the solution and can be collected by filtration.
Step 2: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine
-
Reaction Setup: 3-Nitrocinnoline is suspended in a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise to the stirred suspension. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction Completion and Work-up: The reaction mixture is heated to ensure complete reduction. Upon completion, the mixture is cooled and made strongly basic with a concentrated sodium hydroxide solution.
-
Extraction and Purification: The product, Cinnolin-3-amine, is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physicochemical and spectroscopic properties of Cinnolin-3-amine is crucial for its identification and for quality control in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 154-155 °C |
Spectroscopic Data:
-
¹H NMR (Proton NMR): The proton NMR spectrum of Cinnolin-3-amine is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a characteristic broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns provide a unique fingerprint for the molecule.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the cinnoline ring. The carbon atom attached to the amino group (C3) will show a characteristic upfield shift due to the electron-donating nature of the amine.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically a doublet in the range of 3300-3500 cm⁻¹), as well as C-H and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 145, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Cinnolin-3-amine in Drug Discovery: A Privileged Scaffold
The Cinnolin-3-amine core is a valuable starting point for the development of new therapeutic agents due to the versatile reactivity of the amino group, which allows for the introduction of a wide range of substituents. This has led to the discovery of numerous Cinnolin-3-amine derivatives with potent biological activities.
Kinase Inhibitors for Anticancer Therapy
A significant area of research has focused on the development of Cinnolin-3-amine derivatives as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively inhibit specific kinases, it is possible to disrupt the signaling cascades that drive tumor growth and proliferation.
Caption: Role of Cinnolin-3-amine in kinase inhibitor development.
For example, derivatives of 4-aminocinnoline-3-carboxamide have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK) and leucine-rich repeat kinase 2 (LRRK2), both of which are implicated in various cancers and neurodegenerative diseases. Furthermore, recent studies have identified cinnoline derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently overactive in human cancers.
Other Therapeutic Applications
Beyond oncology, Cinnolin-3-amine derivatives have shown promise in other therapeutic areas. The versatile scaffold has been utilized to develop compounds with antibacterial, anti-inflammatory, and analgesic properties. The ability to readily modify the Cinnolin-3-amine core allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with desirable pharmacological profiles.
Conclusion
From its initial synthesis by Baumgarten and DeBrunner to its current status as a privileged scaffold in medicinal chemistry, Cinnolin-3-amine has had a significant impact on the field of drug discovery. Its straightforward and well-documented synthesis, coupled with the versatile reactivity of its amino group, has made it an invaluable tool for the creation of diverse molecular libraries. The continued exploration of Cinnolin-3-amine derivatives holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.
References
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Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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Zhang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
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Tonk, R. K., Bawa, S., & Kumar, D. (2020). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(3), 196-218. [Link]
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Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
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Lewgowd, W., & Stańczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
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Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737. [Link]
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Dyab, A. K. F., & Sadek, K. (2021). ESI mass spectrum of cinnoline 3 released from cinn-loaded LCS microcapsules. ResearchGate. [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. [Link]
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Wipf, P., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(7), 1451-1460. [Link]
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Zhang, X., et al. (2020). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
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Prashanthi Evangelin, M. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]
- BenchChem. (2025).
Cinnolin-3-amine CAS number and molecular formula
An In-Depth Technical Guide to Cinnolin-3-amine: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a privileged core structure in medicinal chemistry.[1][2] As an isostere of quinoline and isoquinoline, its unique electronic and structural properties have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2][3][4] Among the various substituted cinnolines, Cinnolin-3-amine stands out as a critical building block and a key intermediate for synthesizing complex, biologically active molecules. Its strategic placement of a reactive amino group on the cinnoline nucleus provides a versatile handle for chemical elaboration, enabling researchers to explore structure-activity relationships (SAR) systematically.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of Cinnolin-3-amine. We will delve into its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, chemical reactivity, and its pivotal role in contemporary drug discovery, most notably in the development of targeted cancer therapies.
Physicochemical and Structural Properties
Cinnolin-3-amine, also known as 3-aminocinnoline, is the foundational amine-substituted derivative of the cinnoline ring system.[5] Its core identity and key properties are summarized below, providing the essential data required for experimental design and characterization.
| Identifier/Property | Value | Source(s) |
| CAS Number | 17372-79-1 | [5][6][7] |
| Molecular Formula | C₈H₇N₃ | [5][8] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| IUPAC Name | cinnolin-3-amine | [5] |
| Synonyms | 3-aminocinnoline | [5] |
| SMILES | C1=CC=C2C(=C1)C=C(N=N2)N | [6][8] |
| InChIKey | DKJAESIQEOLWNK-UHFFFAOYSA-N | [5][8] |
Synthesis of Cinnolin-3-amine: A Mechanistic Approach
The synthesis of Cinnolin-3-amine is most effectively achieved through the reduction of its nitro precursor, 3-nitrocinnoline. This multi-step approach, originally explored by Baumgarten and DeBrunner, provides a reliable route to the target compound.[9] The overall strategy involves the construction of the cinnoline ring followed by the functional group interconversion of the nitro group to the desired amine.
Workflow for the Synthesis of Cinnolin-3-amine
Caption: Synthetic pathway for Cinnolin-3-amine from o-aminobenzaldehyde.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 3-nitrocinnoline, a critical step adapted from established literature procedures.[9]
Objective: To synthesize Cinnolin-3-amine from 3-nitrocinnoline.
Materials:
-
3-Nitrocinnoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethanol
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-nitrocinnoline (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid. The addition should be performed cautiously as the initial reaction can be exothermic.
-
Expert Insight: Stannous chloride in concentrated HCl is a classic and highly effective reagent system for the reduction of aromatic nitro groups to amines (a form of the Stephen reduction). The acidic medium is crucial for activating the nitro group towards reduction and for keeping the resulting amine protonated and soluble.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-nitrocinnoline) is fully consumed.
-
Workup - Neutralization: After cooling the reaction mixture to room temperature and then in an ice bath, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. This step will precipitate tin salts (as tin hydroxides) and deprotonate the amine product.
-
Trustworthiness Check: The solution will become strongly basic (pH > 10). It is critical to ensure complete precipitation of tin salts to avoid contamination of the final product. The deprotonation of the amine makes it soluble in organic solvents for extraction.
-
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Cinnolin-3-amine.
Role in Drug Discovery and Medicinal Chemistry
Cinnolin-3-amine is not typically an active pharmaceutical ingredient itself but serves as a versatile scaffold for the synthesis of potent and selective drug candidates. The amino group at the 3-position is a nucleophilic site that allows for a variety of chemical modifications, such as acylation, alkylation, and coupling reactions, to build molecular complexity and modulate biological activity.
Case Study: Development of ATM Kinase Inhibitors
A prominent example of Cinnolin-3-amine's application is in the discovery of inhibitors for the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway and a high-value target in oncology. Researchers at AstraZeneca identified a series of 3-cinnoline carboxamides as highly potent and selective ATM inhibitors.[4] The core structure was derived from Cinnolin-3-amine, where the amino group was acylated to form the crucial carboxamide linkage.
This work demonstrated that the cinnoline scaffold offered significant advantages over the analogous quinoline core, including improved cell permeability, a key pharmacokinetic property.[4] The lead compound from this series, when combined with the chemotherapy agent irinotecan, resulted in tumor regression in a colorectal cancer xenograft model, highlighting the therapeutic potential unlocked by this cinnoline-based scaffold.[4]
Conceptual Workflow in a Drug Discovery Pipeline
Caption: Role of Cinnolin-3-amine as a starting block in a typical drug discovery cascade.
Broad Spectrum of Biological Activities
The cinnoline nucleus, and by extension derivatives of Cinnolin-3-amine, has been associated with a wide array of pharmacological activities. This versatility underscores its importance as a privileged structure in medicinal chemistry.
| Biological Activity | Example/Context | Source(s) |
| Anticancer | Inhibition of kinases like ATM; antiproliferative effects. | [2][4] |
| Antimicrobial | Activity against various bacteria and fungi. | [2][3] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | [3][10] |
| Antimalarial | Activity against Plasmodium falciparum. | [4] |
| Antituberculosis | Efficacy against Mycobacterium tuberculosis. | [1][3] |
| Neurological | Potential applications in treating neurological disorders. | [2] |
Conclusion
Cinnolin-3-amine is a cornerstone molecule for chemists and pharmacologists engaged in the design and synthesis of novel bioactive compounds. Its straightforward synthesis and the strategic positioning of a reactive amino group on the medicinally relevant cinnoline core provide an invaluable platform for generating diverse chemical libraries. As demonstrated by the successful development of potent ATM kinase inhibitors, the thoughtful elaboration of the Cinnolin-3-amine scaffold continues to be a fruitful strategy in the quest for next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery and development programs.
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Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. Available from: [Link]
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Baumgarten, H. E., Pedersen, D. L., & Hunt, M. W. (1958). Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 80(8), 1977–1981. Available from: [Link]
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Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(04), 897-901. Available from: [Link]
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Sauthwal, M., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741. Available from: [Link]
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Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(22), 5486. Available from: [Link]
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ResearchGate. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent and Selective ATM Inhibitors. Available from: [Link]
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Kumar, A., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Journal of Chemical and Pharmaceutical Research, 9(7), 241-247. Available from: [Link]
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Cinnolin-3-amine: A Comprehensive Technical Guide to Chemical Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Privileged Scaffold
The cinnoline nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and isoquinoline, it serves as a crucial scaffold for compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Cinnolin-3-amine (CAS 17372-79-1), a key intermediate and pharmacophore, is instrumental in the synthesis of these novel therapeutic agents.[4]
However, the very reactivity and biological potential that make Cinnolin-3-amine a valuable tool for researchers also necessitate a rigorous and informed approach to its handling. As with many potent, biologically active small molecules, particularly heterocyclic amines, understanding the associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of Cinnolin-3-amine, moving beyond mere procedural steps to explain the causality behind each recommendation.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the intrinsic hazards of a substance. Cinnolin-3-amine is a potent solid compound, and its primary risks are associated with inadvertent exposure through inhalation of airborne powder, skin contact, eye contact, or ingestion.
GHS Classification and Hazard Statements
Based on aggregated data from notifications to the ECHA C&L Inventory, Cinnolin-3-amine is classified under the Globally Harmonized System (GHS) with the following hazards[5]:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ! |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | ! |
| Data sourced from PubChem CID 4210012.[5] |
Expert Insight: The classification "May cause respiratory irritation" is particularly critical for powdered substances. Fine particles of Cinnolin-3-amine can easily become airborne during routine laboratory manipulations like weighing and transferring.[6] Once inhaled, they can cause irritation to the entire respiratory tract. The "Harmful if swallowed" and "Causes skin irritation" classifications underscore the need to prevent both direct and indirect contact.
The Unseen Risk: Potency and Systemic Effects
While the GHS classification provides a baseline, researchers must operate under the assumption that novel chemical entities derived from privileged scaffolds like cinnoline may have uncharacterized biological activities.[7] The intended pharmacological effect in a target assay can translate to unintended, off-target effects in laboratory personnel upon exposure. Therefore, treating Cinnolin-3-amine as a potent compound is a prudent and necessary precaution.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with PPE serving as the final barrier between the researcher and the chemical hazard.
Primary Containment: The Non-Negotiable Standard
For potent powders like Cinnolin-3-amine, open handling on the benchtop is strictly prohibited.[8] Primary containment is essential to prevent the generation and dispersal of airborne particles.
-
Weighing and Aliquoting: All weighing and handling of solid Cinnolin-3-amine must be performed within a containment system, such as a ventilated balance enclosure or a glovebox isolator.[9][10] These systems are designed with specific airflow patterns and HEPA filtration to capture any generated dust at the source.
-
Solution Preparation and Transfers: When preparing solutions, the initial dissolution of the powder should also occur within a containment device. Once in solution, the risk of aerosolization is reduced, but subsequent transfers should still be conducted within a chemical fume hood to contain any potential vapors or splashes.
Caption: Workflow for handling Cinnolin-3-amine using containment.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the planned procedures.[11][12]
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). For splash hazards, tightly fitting chemical splash goggles or a full-face shield over safety glasses are required.[13] | Protects against accidental splashes of solutions into the eyes, which can cause serious irritation (H319). A face shield provides broader protection during tasks with a higher risk of splashing, such as large-volume transfers or cleaning spills.[14] |
| Skin Protection | Gloves: Double-gloving with powder-free nitrile gloves is recommended. Change the outer glove immediately after handling the solid or if contamination is suspected.[14]Lab Coat: A buttoned, long-sleeved lab coat is mandatory. Consider a disposable gown for extensive work. | The skin irritation hazard (H315) necessitates robust skin protection. Double-gloving minimizes the risk of exposure from micropores or tears in a single glove. The outer glove can be removed and disposed of within the containment area, preventing the spread of contamination.[14] |
| Respiratory Protection | Not typically required if all handling of solids is performed within appropriate engineering controls (ventilated enclosure, glovebox).[15] An N95 or higher-rated respirator may be necessary for spill cleanup outside of a containment device. | Engineering controls are designed to prevent inhalation exposure. A respirator becomes a critical backup if these primary controls fail or during emergency situations like a significant spill where airborne powder concentrations may exceed safe limits. |
Section 3: Safe Handling and Experimental Protocols
Adherence to standardized protocols minimizes variability and, most importantly, risk. The following protocols are designed as self-validating systems to ensure safety.
Protocol for Weighing Solid Cinnolin-3-amine
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, eye protection).
-
Containment Setup: Perform all operations within a certified ventilated balance enclosure or chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Weigh Vessel: Place an appropriate, clean vial or container on the analytical balance and tare the weight.
-
Aliquot Transfer: Using a dedicated, clean micro-spatula, carefully transfer a small amount of Cinnolin-3-amine from the stock bottle to the tared weigh vessel.
-
Causality: Avoid scooping large amounts at once, which can create "puffs" of airborne powder. Use slow, deliberate movements. Tapping the spatula gently is preferable to shaking.
-
-
Seal and Clean: Securely cap both the stock bottle and the weigh vessel immediately after the transfer. Carefully wipe the spatula with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in a designated hazardous waste bag within the enclosure.
-
Final Weighing: Record the final weight.
-
Surface Decontamination: Wipe the exterior of the weigh vessel and the balance with a solvent-dampened wipe before removing them from the containment area. Dispose of the liner and any contaminated wipes into the designated solid hazardous waste stream.
Protocol for Stock Solution Preparation
-
Preparation: Following the weighing protocol, keep the capped weigh vessel inside the containment device (fume hood or enclosure).
-
Solvent Addition: Uncap the vessel and, using a pipette, slowly add the desired solvent down the inner wall of the container to avoid splashing.
-
Dissolution: Securely recap the vessel. Mix by gentle vortexing or inversion until all solid is dissolved. Sonication may be used if necessary.
-
Causality: Ensuring the vessel is tightly capped before agitation prevents the release of aerosols, which can be generated even from liquids.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid is critical. All laboratory personnel must be aware of the location of safety showers and eyewash stations.
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[16][17]
-
Inhalation (H335): Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[16][17]
-
Ingestion (H302): Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Fire-Fighting Measures
Cinnolin-3-amine is a solid powder and is not highly flammable, but it will burn. In the event of a fire involving this compound, toxic gases such as oxides of nitrogen (NOx) and carbon oxides (CO, CO2) may be produced.
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[18][19] A water spray can be used to cool fire-exposed containers, but a direct water jet on burning powder may scatter the material.[16]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[15]
Accidental Release Measures: Spill Cleanup Protocol
The response to a spill depends on its size and location.
For a Minor Spill (small amount of solid inside a fume hood):
-
Restrict Access: Ensure no one enters the area without appropriate PPE.
-
Decontamination: Gently cover the spill with a paper towel or absorbent pad. Carefully wet the towel with a suitable solvent (e.g., water or ethanol) to dampen the powder and prevent it from becoming airborne.
-
Collection: Using forceps or tongs, carefully pick up the wetted towel and contaminated material. Place it in a clearly labeled, sealable hazardous waste bag.
-
Final Cleaning: Clean the spill area with soap and water, followed by a solvent rinse. Place all cleaning materials into the hazardous waste bag.
For a Major Spill (outside of containment or a large quantity):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry. If safe to do so, increase ventilation to the room (e.g., by ensuring fume hoods are running).
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Await Response: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.
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An In-depth Technical Guide to the Synthesis of Cinnolin-3-amine from o-Aminoaryl Precursors
Abstract
Cinnolin-3-amine and its derivatives represent a critical class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities that have garnered significant interest within the drug discovery and development landscape.[1] This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing the Cinnolin-3-amine core, with a specific focus on methodologies commencing from readily available o-aminoaryl precursors. Two primary and robust synthetic routes are discussed in detail: the intramolecular cyclization of diazotized o-aminobenzonitrile and the reduction of a 3-nitrocinnoline intermediate, itself derived from an o-nitrobenzaldehyde precursor. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings of these transformations, thereby empowering informed and strategic synthetic planning.
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds bearing this moiety have exhibited a diverse array of biological activities, including but not limited to antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory properties.[2] The 3-amino substituted cinnolines, in particular, serve as versatile intermediates for the synthesis of more complex, biologically active molecules. The strategic placement of the amino group at the C3 position provides a key handle for further functionalization, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This guide will elucidate two of the most effective and scientifically sound approaches to the synthesis of the parent Cinnolin-3-amine, providing the foundational knowledge for the synthesis of a library of derivatives.
Synthetic Strategies and Mechanistic Insights
The synthesis of Cinnolin-3-amine from o-aminoaryl precursors can be broadly categorized into two main approaches, each with its own set of advantages and mechanistic intricacies.
Route 1: Intramolecular Cyclization of Diazotized o-Aminobenzonitrile
This route offers a direct and elegant approach to the Cinnolin-3-amine core, leveraging the inherent reactivity of a diazotized amino group to trigger an intramolecular cyclization with a pendant nitrile functionality.
2.1.1. Reaction Mechanism
The transformation proceeds through a well-established sequence of diazotization followed by an intramolecular electrophilic attack. The key steps are as follows:
-
Diazotization: The primary aromatic amine of o-aminobenzonitrile is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid (e.g., HCl), to form a diazonium salt intermediate. This highly reactive species is the linchpin of the cyclization.
-
Intramolecular Cyclization: The strongly electrophilic diazonium group is then attacked by the nucleophilic nitrogen of the nitrile group. This intramolecular cyclization is analogous in principle to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.[3][4][5] The proximity of the reacting groups in the ortho-substituted benzene ring facilitates this ring-closing step.
-
Tautomerization: The resulting cyclized intermediate undergoes tautomerization to yield the aromatic Cinnolin-3-amine.
.dot digraph "Route 1 Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Figure 1: Proposed mechanism for the synthesis of Cinnolin-3-amine from o-aminobenzonitrile.
2.1.2. Experimental Protocol
The following is a representative experimental procedure for the synthesis of Cinnolin-3-amine from o-aminobenzonitrile.
| Step | Procedure |
| 1 | Dissolve o-aminobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water). |
| 2 | Cool the solution to 0-5 °C in an ice bath. |
| 3 | Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. |
| 4 | Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization. |
| 5 | Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to promote intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |
| 6 | After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) to precipitate the product. |
| 7 | Filter the solid product, wash with cold water, and dry under vacuum. |
| 8 | The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Cinnolin-3-amine. |
2.1.3. Causality Behind Experimental Choices
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for its formation and to prevent unwanted side reactions.
-
Acidic Conditions: A strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating agent. The acid also serves to protonate the amino group, making it more susceptible to nitrosation.
-
Heating for Cyclization: While the diazotization is performed at low temperatures, the subsequent intramolecular cyclization often requires thermal energy to overcome the activation barrier for the ring-closing step.
Route 2: Reduction of 3-Nitrocinnoline
This two-step approach involves the initial synthesis of a 3-nitrocinnoline intermediate, which is then reduced to the desired 3-aminocinnoline. This method is particularly useful when the corresponding o-nitroaryl precursors are more readily available or when substitution patterns on the benzene ring are desired that might not be compatible with the direct diazotization route.
2.2.1. Synthesis of the 3-Nitrocinnoline Intermediate
The 3-nitrocinnoline precursor is typically synthesized from an appropriately substituted o-nitrobenzaldehyde. The reaction proceeds via a condensation reaction followed by an oxidative cyclization.
.dot digraph "Route 2 Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Figure 2: General workflow for the synthesis of Cinnolin-3-amine via a 3-nitrocinnoline intermediate.
2.2.2. Reduction of 3-Nitrocinnoline
The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the most common and efficient.
2.2.3. Experimental Protocol
Step A: Synthesis of 3-Nitrocinnoline (Illustrative Example)
| Step | Procedure |
| 1 | Condense o-nitrobenzaldehyde with a suitable active methylene compound (e.g., nitromethane) in the presence of a base to form a β-nitrostyrene derivative. |
| 2 | Subject the β-nitrostyrene derivative to reductive cyclization conditions. A common method involves using iron powder in acetic acid.[4][6] |
| 3 | The reaction mixture is heated to promote the reduction of one nitro group and subsequent intramolecular cyclization to form the 3-nitrocinnoline. |
| 4 | The product is isolated by filtration and purified by recrystallization. |
Step B: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine
| Step | Procedure |
| 1 | Dissolve 3-nitrocinnoline in a suitable solvent (e.g., ethanol, ethyl acetate). |
| 2 | Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5] |
| 3 | The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). |
| 4 | Upon completion, the catalyst is removed by filtration through a pad of Celite. |
| 5 | The filtrate is concentrated under reduced pressure to yield the crude Cinnolin-3-amine. |
| 6 | Purification is typically achieved by column chromatography or recrystallization. |
2.2.4. Causality Behind Experimental Choices
-
Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.[5] Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid can also be used, but the workup procedure might be more complex.
-
Catalyst Filtration: The heterogeneous catalyst (e.g., Pd/C) must be carefully removed by filtration to prevent contamination of the final product. Using a filter aid like Celite ensures complete removal of the fine catalyst particles.
Characterization of Cinnolin-3-amine
The identity and purity of the synthesized Cinnolin-3-amine should be rigorously confirmed using a combination of spectroscopic and analytical techniques.
3.1. Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the amino group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the amino group (C3) will be shielded compared to the other carbons in the heterocyclic ring. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed in the 3200-3500 cm⁻¹ region (typically two bands for the symmetric and asymmetric stretches).[7][8] Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of Cinnolin-3-amine (145.16 g/mol ) should be observed.[9] |
Conclusion
This technical guide has outlined two robust and reliable synthetic pathways to Cinnolin-3-amine from o-aminoaryl precursors. The intramolecular cyclization of diazotized o-aminobenzonitrile provides a direct and efficient route, while the reduction of a 3-nitrocinnoline intermediate offers a versatile alternative, particularly when specific substitution patterns are required. A thorough understanding of the underlying reaction mechanisms, as detailed herein, is paramount for successful synthesis, optimization, and troubleshooting. The experimental protocols and characterization data provided serve as a solid foundation for researchers to confidently synthesize this important heterocyclic core and its derivatives, paving the way for the discovery of new and potent therapeutic agents.
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
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The Synthesis of 3‐Arylquinolines from o‐Nitrobenzaldehydes and β‐Nitrostyrenes via an Iron‐Promoted Reductive Cyclization. Brandeis University. (URL: [Link])
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Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI. (URL: [Link])
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The Synthesis of 3-Arylquinolines from o -Nitrobenzaldehydes and β -Nitrostyrenes via an Iron-Promoted Reductive Cyclization. ResearchGate. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (URL: [Link])
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o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. (URL: [Link])
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o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. (URL: [Link])
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Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. (URL: [Link])
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (URL: [Link])
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. (URL: [Link])
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Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. (URL: [Link])
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. (URL: [Link])
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Methods for the synthesis of cinnolines (Review). ResearchGate. (URL: [Link])
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'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. (URL: [Link])
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Borsche-Koelsch cyclization for Cinnolin-3-amine synthesis
An In-depth Technical Guide to the Borsche-Koelsch Cyclization for Cinnolin-3-amine Synthesis
Abstract
The cinnoline scaffold is a privileged bicyclic heterocycle that serves as a core structural subunit in numerous compounds with significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Among its derivatives, Cinnolin-3-amines represent a particularly important class of compounds in medicinal chemistry due to their potential as versatile intermediates and bioactive molecules. This technical guide provides an in-depth exploration of the Borsche-Koelsch cyclization, a robust and effective method for the synthesis of Cinnolin-3-amines. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, discuss the scope and limitations of the reaction, and offer insights into procedural optimization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic tool.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline, a benzo[c]pyridazine, is an aromatic heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry.[4] Its structure is isosteric to other biologically important scaffolds like quinoline and isoquinoline, making it a focal point for the design of novel therapeutic agents.[5] The diverse biological activities exhibited by cinnoline derivatives are well-documented, ranging from antibacterial and antifungal to antitumor and antihypertensive properties.[6][7]
The functionalization of the cinnoline ring at the 3-position with an amino group introduces a key pharmacophore that can significantly influence the molecule's biological profile and provide a handle for further synthetic elaboration. The synthesis of these valuable compounds can be achieved through several methods, with the cyclization of arenediazonium salts being a classic and highly effective strategy.[8] The Borsche-Koelsch cyclization, a variation of this approach, provides a direct route to the Cinnolin-3-amine core from readily available starting materials.
The Borsche-Koelsch Cyclization: A Mechanistic Deep Dive
The Borsche-Koelsch cyclization is a powerful acid-catalyzed reaction that transforms an ortho-aminoaryl precursor into the bicyclic cinnoline system. Specifically for the synthesis of Cinnolin-3-amines, the reaction commences with an appropriately substituted o-aminoarylacetonitrile. The overall transformation relies on two key chemical processes: diazotization of the primary aromatic amine and subsequent intramolecular cyclization.
The reaction proceeds through the following well-defined steps:
-
Diazotization: The synthesis begins with the diazotization of an o-aminoarylacetonitrile. The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[9] This low temperature is critical to prevent the premature decomposition of the highly reactive and unstable arenediazonium salt intermediate.[10] The acid protonates nitrous acid, which then loses water to form the potent electrophile, the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine, which then undergoes tautomerization and dehydration to yield the arenediazonium salt.[10]
-
Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. The next step involves an intramolecular attack from the nucleophilic carbon of the nitrile's adjacent methylene group (or its enol tautomer). This cyclization step forms the new N2-C3 bond, constructing the six-membered pyridazine ring of the cinnoline core.
-
Aromatization: The resulting cyclic intermediate undergoes tautomerization to establish the aromatic cinnoline ring system, yielding the final Cinnolin-3-amine product.
Mechanistic Pathway Diagram
Caption: The reaction mechanism for Cinnolin-3-amine synthesis.
Experimental Protocol & Methodology
This section provides a representative, generalized protocol for the synthesis of a Cinnolin-3-amine derivative via the Borsche-Koelsch cyclization.
Materials and Reagents:
-
Substituted 2-aminoarylacetonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Safety Precautions:
-
Arenediazonium salts are potentially explosive when isolated and dry. This procedure is designed to use the salt in situ without isolation.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated acids with extreme care.
Step-by-Step Procedure:
-
Preparation of Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the 2-aminoarylacetonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine salt suspension over 30–45 minutes.
-
Crucially, maintain the internal reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
-
Cyclization:
-
Once diazotization is complete, slowly allow the reaction mixture to warm to room temperature.
-
In many cases, the cyclization occurs spontaneously upon warming. Gentle heating (e.g., to 40–50 °C) may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude Cinnolin-3-amine by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for Cinnolin-3-amine synthesis.
Reaction Scope, Limitations, and Optimization
The success and yield of the Borsche-Koelsch cyclization are significantly influenced by the nature of the substituents on the starting aryl ring. Understanding these effects is key to optimizing the reaction for a specific target molecule.
Substituent Effects:
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups on the aromatic ring generally facilitate the reaction. They activate the ring, making the initial diazotization step more efficient.
-
Electron-Withdrawing Groups (EWGs): Strongly deactivating groups like nitro (-NO₂) or cyano (-CN) can hinder the reaction. They decrease the nucleophilicity of the amino group, making diazotization more difficult and potentially requiring harsher acidic conditions. Halogens are generally well-tolerated.[8]
Limitations:
-
Steric Hindrance: Bulky substituents near the amino group or the acetonitrile moiety can sterically impede the intramolecular cyclization step, leading to lower yields or requiring longer reaction times.
-
Side Reactions: A primary competing reaction is the decomposition of the diazonium salt, which can lead to the formation of phenols or other byproducts, especially if the temperature is not carefully controlled.
Optimization Strategies:
-
Acid Choice: While hydrochloric acid is common, other acids like sulfuric acid or even formic acid can be used. The choice may depend on the solubility of the starting material and the reactivity of the system.[4]
-
Temperature Control: Strict adherence to low temperatures (0–5 °C) during diazotization is the most critical parameter for achieving high yields.
-
Solvent: The reaction is typically run in an aqueous acidic medium. For poorly soluble substrates, the addition of a co-solvent might be necessary, although this can complicate the work-up.
Summary of Substituent Effects on Synthesis
| Substituent Type on Aryl Ring | Position | Effect on Diazotization | Effect on Cyclization | Overall Impact on Yield |
| Electron-Donating (e.g., -OCH₃, -CH₃) | para to -NH₂ | Favorable | Generally Favorable | Generally Good to Excellent |
| Electron-Donating (e.g., -OCH₃, -CH₃) | ortho to -NH₂ | Favorable | Potential Steric Hindrance | Moderate to Good |
| Halogens (e.g., -Cl, -Br) | Any | Slightly Unfavorable | Tolerated | Good |
| Electron-Withdrawing (e.g., -NO₂) | para to -NH₂ | Unfavorable | Favorable (activates cyclization) | Moderate (competing effects) |
| Electron-Withdrawing (e.g., -NO₂) | ortho to -NH₂ | Highly Unfavorable | Potential Steric Hindrance | Poor to Moderate |
Conclusion
The Borsche-Koelsch cyclization provides a direct, reliable, and versatile synthetic route to Cinnolin-3-amines, a class of compounds with high value in medicinal chemistry and drug discovery. The reaction's success hinges on a fundamental understanding of its mechanism, particularly the formation and intramolecular reaction of an arenediazonium salt intermediate. By carefully controlling reaction parameters, most notably temperature, and by considering the electronic and steric effects of substituents on the aryl precursor, researchers can effectively optimize this method to access a wide array of Cinnolin-3-amine derivatives for further investigation and development.
References
- Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
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Glinka, A., & Glinka, R. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
- (2025). Azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene derivatives: a direct method for the construction of fused cinnoline derivatives. Organic & Biomolecular Chemistry.
-
Various Authors. (n.d.). On the cyclization of ortho-alkynylbenzene diazonium salts. ResearchGate. [Link]
- Babar, V., et al. (2021). A Review on Synthesis and Biological Activities of Cinnoline. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 10(7).
-
Glinka, A., & Glinka, R. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]
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Various Authors. (n.d.). The first attempt for the synthesis of cinnoline derivatives from aryl diazonium salts. ResearchGate. [Link]
-
Various Authors. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. [Link]
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-
Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Anusha, V. G. (2019). A concise review on cinnoline and its biological activities.
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Various Authors. (n.d.). Different methods for cinnolines synthesis. ResearchGate. [Link]
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Various Authors. (n.d.). Methods For The Synthesis of Cinnolines. Scribd. [Link]
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Rahman, M. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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Wikipedia. (n.d.). Cinnoline. [Link]
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ChemWis. (2026, January 9). Borsche Cinnoline synthesis [Video]. YouTube. [Link]
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- Various Authors. (2022). A Comprehensive Review On Cinnoline Derivatives.
-
Bogza, S. L., et al. (2008). Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo-pyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. ResearchGate. [Link]
-
Wright, S. W. (2011). Borsche Cinnoline Synthesis. ChemInform. [Link]
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Various Authors. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]
-
Various Authors. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
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The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Cinnoline and Its Derivatives
Abstract
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological functions of cinnoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities of this versatile scaffold. Beyond a mere cataloging of effects, this guide elucidates the underlying mechanisms of action, details robust experimental protocols for activity assessment, and synthesizes critical structure-activity relationship (SAR) data. Through a blend of technical detail and scientific insight, we aim to equip the reader with a comprehensive understanding of the cinnoline core's potential in forging the next generation of therapeutic agents.
Introduction: The Enduring Appeal of the Cinnoline Nucleus
Cinnoline, or 1,2-benzodiazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the scientific community.[1][2] Its structural resemblance to other biologically important scaffolds, such as quinoline and isoquinoline, has made it a fertile ground for the design and synthesis of novel therapeutic agents.[1][2] The inherent physicochemical properties of the cinnoline ring system, coupled with the vast possibilities for chemical modification, have allowed for the generation of a multitude of derivatives with a wide spectrum of biological activities.[3] These activities range from cytotoxicity against cancer cells to modulation of key enzymes and receptors involved in inflammation and neurotransmission.[2][4] This guide will systematically explore these activities, providing both a high-level overview and the granular detail necessary for practical application in a research and development setting.
Anticancer Activities: Targeting the Hallmarks of Malignancy
The quest for novel and effective anticancer agents is a perpetual endeavor in medicinal chemistry. Cinnoline derivatives have demonstrated significant promise in this arena, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[4][5] The mechanisms underpinning these effects are multifaceted and often involve the targeting of critical cellular machinery essential for cancer cell survival and proliferation.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of cinnoline derivatives is not attributed to a single mechanism but rather a convergence of actions that disrupt key oncogenic pathways.
-
Topoisomerase I Inhibition: Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I (Top1) inhibitors.[4][6] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these cinnoline derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.[6][7] The planar structure of these derivatives allows them to intercalate into the DNA, a key feature for this inhibitory activity.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mator signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10] Several cinnoline derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR.[9] This disruption of the PI3K/Akt/mTOR cascade can induce cell cycle arrest and apoptosis in cancer cells.[9]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Cinnoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cinnoline derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative activities of cinnoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Cinnoline Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dibenzo[c,h]cinnolines | RPMI 8402 (Human Lymphoblastoma) | 0.07 | [6] |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Leukemia Subpanel (NCI-60) | < 1 | [4] |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric Cancer) | 1.38 | [5] |
| Quinoline-Chalcone Hybrids | HCT-116 (Colon Cancer) | 5.34 | [5] |
| Quinoline-Chalcone Hybrids | MCF-7 (Breast Cancer) | 5.21 | [5] |
| Imidazo[4,5-c]quinoline | MCF-7 (Breast Cancer) | 0.24 | [11] |
| 4-Anilino-3-carboxyamide quinoline | EGFR-expressing cell lines | 0.49 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: A Scaffold to Combat Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12]
Spectrum of Activity and Structure-Activity Relationships
Cinnoline-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[12]
Structure-activity relationship studies have revealed key insights:
-
Electron-withdrawing groups at the phenyl ring of cinnoline derivatives are often associated with increased antibacterial activity.[4]
-
The incorporation of a sulfonamide moiety can significantly enhance the antimicrobial and antifungal properties of the cinnoline scaffold.[12]
-
Halogen substitutions on the cinnoline ring have been shown to potentiate antimicrobial activity.[12]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of cinnoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Cinnoline Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Cinnoline-Sulphonamide Derivatives | S. aureus | 12.5 | [13] |
| Cinnoline-Sulphonamide Derivatives | E. coli | 25 | [13] |
| Cinnoline-Sulphonamide Derivatives | C. albicans | 50 | [13] |
| Pyrazolo[4,3-c]cinnolines | S. aureus | 6.25 | |
| Pyrazolo[4,3-c]cinnolines | E. coli | 12.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the cinnoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Cinnoline derivatives have exhibited significant anti-inflammatory properties in various preclinical models.[14]
Mechanism of Action and In Vivo Efficacy
The anti-inflammatory effects of cinnoline derivatives are often linked to the inhibition of key inflammatory mediators. For instance, some pyrazolo[4,3-c]cinnoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
The in vivo anti-inflammatory activity of these compounds is frequently evaluated using the carrageenan-induced paw edema model in rodents.[15][16] In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy is typically expressed as the percentage of inhibition of paw edema compared to a control group.
| Cinnoline Derivative Class | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Pyrazolo[4,3-c]cinnoline | 100 | 80.01 | |
| Cinnoline with Pyrazoline | 50 | 58.50 | [14] |
| Cinnoline Fused Mannich Bases | 50 | 86.1 | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening potential anti-inflammatory drugs.[16]
Principle: Carrageenan, a phlogistic agent, induces an inflammatory response when injected into the sub-plantar tissue of a rat's paw, leading to measurable edema. The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test cinnoline derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Central Nervous System (CNS) Activities: Modulating Neurotransmission
The cinnoline scaffold has also been explored for its potential to modulate CNS activity, with derivatives showing affinity for key neurotransmitter receptors.[4]
Targeting the GABA-A Receptor
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[18] Modulators of the GABA-A receptor are used to treat anxiety, sleep disorders, and epilepsy. Certain cinnoline derivatives have been identified as non-benzodiazepine modulators of the GABA-A receptor, suggesting their potential as anxiolytic or sedative agents.[4]
Signaling Pathway Diagram: GABA-A Receptor Modulation
Caption: Modulation of the GABA-A receptor signaling pathway.
Quantitative Assessment of CNS Activity
The affinity of cinnoline derivatives for CNS receptors is determined by their inhibition constant (Ki) in radioligand binding assays.
| Cinnoline Derivative Class | Receptor Target | Ki (nM) | Reference |
| Benzocinnolinone Pyridazinones | Histamine H3 Receptor | < 10 | [4] |
| Cinnolinones | Serotonin 5-HT2C Receptor | High Affinity | [4] |
Synthesis Strategies: Building the Cinnoline Core
The biological evaluation of cinnoline derivatives is predicated on their efficient and versatile synthesis. Several classical and modern synthetic methodologies have been developed to construct the cinnoline scaffold.[3][8] Common strategies often involve the cyclization of appropriately substituted aryl precursors.[8] These methods provide access to a wide array of substituted cinnolines, enabling extensive structure-activity relationship studies.[3]
Conclusion and Future Perspectives
The cinnoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects. The continued exploration of the chemical space around the cinnoline nucleus, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of novel and effective therapeutic agents. Future research will likely focus on the development of highly selective and potent cinnoline derivatives with optimized pharmacokinetic and pharmacodynamic profiles, ultimately translating the vast potential of this scaffold into tangible clinical benefits.
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Unlocking the Therapeutic Potential of Cinnolin-3-amine: A Technical Guide to Target Identification and Validation
Foreword: The Resurgence of a Privileged Scaffold
The cinnoline nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have given rise to a plethora of molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this family, Cinnolin-3-amine and its derivatives are emerging as a particularly promising class of compounds with the potential to address significant unmet medical needs. This guide provides an in-depth technical exploration of the potential therapeutic targets of Cinnolin-3-amine, offering a roadmap for researchers and drug development professionals to navigate the complexities of target identification, validation, and lead optimization. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for advancing Cinnolin-3-amine-based therapeutics from the bench to the clinic.
The Therapeutic Landscape of Cinnolin-3-amine Derivatives
The therapeutic promise of the Cinnolin-3-amine scaffold is underscored by its demonstrated activity against a range of molecular targets implicated in various pathologies. The core structure serves as a versatile template for the design of potent and selective inhibitors.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases have emerged as a primary and highly druggable class of targets for Cinnolin-3-amine derivatives. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[3][4] Aberrant activation of this pathway is a frequent event in human cancers. Cinnoline derivatives have been successfully developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and significant antiproliferative effects in tumor cell lines.[5][6] The mechanism of action involves the direct inhibition of PI3K, leading to the suppression of downstream signaling and induction of apoptosis.
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a master regulator of the DNA damage response (DDR), a crucial cellular process to maintain genomic integrity.[1][7] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. Notably, 3-cinnoline carboxamides have been identified as highly potent and selective ATM inhibitors, with demonstrated efficacy in preclinical cancer models when used in combination with irinotecan.[8][9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is essential for B-cell development and function.[10][11][12] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. 4-aminocinnoline-3-carboxamide derivatives have shown inhibitory activity against BTK, highlighting the potential of the Cinnolin-3-amine scaffold in immunology and oncology.[13]
Other Key Enzymatic Targets
Beyond the kinome, Cinnolin-3-amine derivatives have shown inhibitory activity against other classes of enzymes with therapeutic relevance.
-
Human Neutrophil Elastase (HNE): HNE is a serine protease released by neutrophils during inflammation.[14] Excessive HNE activity is implicated in a range of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[15][16][17] Cinnoline derivatives have been investigated as HNE inhibitors, offering a potential therapeutic avenue for these debilitating conditions.[13]
-
Bacterial DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are the targets of the quinolone class of antibiotics. Cinoxacin, a cinnoline-based antibacterial, validates the potential of this scaffold to inhibit bacterial DNA replication.[10] This suggests that novel Cinnolin-3-amine derivatives could be developed as next-generation antibiotics to combat drug-resistant bacteria. The inhibition of these enzymes prevents the necessary topological changes in DNA for replication and transcription.[18][19]
-
Topoisomerase I: This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription. Substituted dibenzo[c,h]cinnolines have been shown to be potent topoisomerase I inhibitors with significant cytotoxic activity against cancer cells.[20][21]
Mapping the Molecular Interactions: Signaling Pathways and Mechanisms
A thorough understanding of the signaling pathways modulated by Cinnolin-3-amine derivatives is paramount for rational drug design and predicting therapeutic effects.
The PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Cinnolin-3-amine derivatives.
The ATM-Mediated DNA Damage Response (DDR) Pathway
Caption: The ATM-mediated DNA damage response pathway and its inhibition by Cinnolin-3-amine derivatives.
Experimental Workflows for Target Validation and Compound Characterization
A robust and systematic experimental approach is essential to validate the therapeutic targets of Cinnolin-3-amine derivatives and to characterize their pharmacological properties. The following section outlines detailed, step-by-step methodologies for key assays.
Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for the identification and characterization of Cinnolin-3-amine-based kinase inhibitors.
Detailed Experimental Protocols
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and sensitive method for determining the IC50 values of kinase inhibitors in a high-throughput format.[11][22]
Materials:
-
Recombinant kinase (e.g., BTK, PI3K, ATM)
-
Kinase-specific substrate
-
Cinnolin-3-amine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Cinnolin-3-amine derivatives in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and its substrate.
-
Add 1 µL of the diluted Cinnolin-3-amine derivative or DMSO (for control wells).
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Rationale: This assay validates the in-cell activity of the Cinnolin-3-amine derivatives by measuring the phosphorylation status of a direct downstream substrate of the target kinase.[5][23][24]
Materials:
-
Cancer cell line expressing the target kinase (e.g., U2OS for ATM)
-
Cinnolin-3-amine derivatives
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target and substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the Cinnolin-3-amine derivative for the desired time. Include a positive control (e.g., a known activator of the pathway) and a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[25][26][27][28] It is widely used to determine the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines
-
Cinnolin-3-amine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Cinnolin-3-amine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective Cinnolin-3-amine-based therapeutics relies on a systematic exploration of the structure-activity relationship. Key modifications to the cinnoline core can significantly impact potency, selectivity, and pharmacokinetic properties.
Key Considerations for SAR Studies:
-
Substitutions on the Cinnoline Ring: The nature and position of substituents on the benzene ring of the cinnoline core can influence target binding and cellular permeability.[29]
-
Modifications at the 3-amino Group: The amino group at the 3-position is a critical handle for introducing diverse chemical moieties to probe the binding pocket of the target protein.[2][30]
-
Carboxamide Derivatives: The conversion of the 3-amino group to a carboxamide has proven to be a successful strategy for developing potent kinase inhibitors, as seen with the 3-cinnoline carboxamides targeting ATM.[8][9]
Data Presentation: Quantitative Pharmacological Data
| Compound Class | Target | Assay Type | IC50/EC50 | Cell Line | Reference |
| Cinnoline Derivatives | PI3K | Enzymatic | Nanomolar range | - | [5][6] |
| 3-Cinnoline Carboxamides | ATM | Cellular | 2.8 nM | SW620 | [8][9] |
| 4-Aminocinnoline-3-carboxamides | BTK | - | - | - | [13][31] |
| Dibenzo[c,h]cinnolines | Topoisomerase I | Cytotoxicity | 70 nM | RPMI8402 | [20] |
Conclusion and Future Directions
The Cinnolin-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The demonstrated activity against key protein kinases, proteases, and bacterial enzymes provides a strong rationale for continued investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers to systematically explore the therapeutic potential of Cinnolin-3-amine derivatives.
Future efforts should focus on:
-
Expanding the Target Space: High-throughput screening of Cinnolin-3-amine libraries against a broader panel of kinases and other enzymes could uncover novel therapeutic opportunities.
-
Improving Selectivity: Rational drug design guided by structural biology and computational modeling will be crucial for developing highly selective inhibitors, thereby minimizing off-target effects.
-
Optimizing Pharmacokinetic Properties: A concerted effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their successful clinical translation.
By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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Cinnolin-3-amine Derivatives as Potential Kinase Inhibitors: A Technical Guide
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized modern therapeutics. The cinnoline scaffold, a bicyclic heteroaromatic system isosteric to quinoline and isoquinoline, has emerged as a promising pharmacophore in medicinal chemistry.[1] This technical guide provides an in-depth exploration of cinnolin-3-amine derivatives as a novel class of potential kinase inhibitors. We will dissect the synthetic rationale, outline detailed protocols for biological evaluation, analyze structure-activity relationships (SAR), and contextualize their mechanism of action within relevant signaling pathways, with a particular focus on the PI3K/Akt/mTOR cascade.
Introduction: The Rationale for Cinnolin-3-amine in Kinase Inhibitor Design
The ATP-binding site of protein kinases presents a druggable pocket that has been successfully targeted by a multitude of heterocyclic scaffolds.[2] Quinazoline and quinoline cores, for instance, are present in several FDA-approved kinase inhibitors, demonstrating the utility of this general structural motif.[2][3] The cinnoline nucleus, containing a 1,2-diazanaphthalene ring system, offers a distinct electronic and steric profile while maintaining key structural similarities to these validated scaffolds.[1] This bioisosteric relationship provides a strong rationale for exploring cinnoline derivatives as a source of novel intellectual property and potentially improved pharmacological profiles.
The focus on the 3-amino substitution is strategic. The amino group serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of interactions within the kinase active site. This approach enables the optimization of potency, selectivity, and pharmacokinetic properties. Recent studies have highlighted that various cinnoline derivatives exhibit potent inhibitory activity against key oncogenic kinases, such as Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK), validating the potential of this scaffold in cancer drug discovery.[1][4]
Synthesis of Cinnolin-3-amine Derivatives
The synthesis of the core cinnolin-3-amine scaffold is a critical first step. A classical and effective method involves the diazotization of an ortho-aminoaryl aldehyde or ketone, followed by coupling with nitromethane and subsequent cyclization and reduction.[5]
Synthesis of the Cinnolin-3-amine Core
A foundational route to 3-aminocinnoline starts from o-aminoacetophenone. The process involves coupling the diazotized starting material with nitromethane to form a phenylhydrazone intermediate. This intermediate is then cyclized to yield 4-methyl-3-nitrocinnoline. The final step is the reduction of the nitro group to the desired 3-amino functionality, typically achieved using a reducing agent like stannous chloride in hydrochloric acid.[5]
Derivatization at the 3-Amino Position
With the 3-aminocinnoline core in hand, diversification can be achieved through standard amide bond formation. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a common strategy for targeting the ATP-binding site of kinases.
Exemplary Protocol: Synthesis of a Cinnolin-3-carboxamide Derivative
-
Dissolution: Dissolve 3-aminocinnoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cinnolin-3-carboxamide derivative.
Biological Evaluation: A Step-by-Step Guide
Evaluating the biological activity of newly synthesized compounds is a multi-step process that begins with in vitro enzymatic assays and progresses to cell-based assessments of efficacy.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6] It is a robust platform for determining the IC50 values of inhibitors.[7][8]
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase assay buffer. All reagents should be equilibrated to room temperature before use.[9]
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a kinase/substrate mixture.
-
Include "no enzyme" controls for background correction.
-
-
Reaction Initiation: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. Gently mix the plate.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] It is used to determine the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase pathway, like a PIK3CA-mutant cell line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the cinnolin-3-amine derivatives for 72 hours. Include a vehicle-only control.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Analysis
The systematic derivatization of the cinnolin-3-amine scaffold allows for the elucidation of SAR, providing critical insights for optimizing inhibitor potency and selectivity. Based on published data for cinnoline and related quinazoline/quinoline kinase inhibitors, a hypothetical SAR table for PI3Kα inhibition is presented below.[3][4][14]
Table 1: Hypothetical SAR Data for Cinnolin-3-carboxamide Derivatives against PI3Kα
| Compound ID | R Group (at 3-carboxamide) | PI3Kα IC50 (nM) | Cancer Cell Line GI50 (µM) |
| CIN-001 | Phenyl | 150 | 5.2 |
| CIN-002 | 4-Fluorophenyl | 85 | 2.8 |
| CIN-003 | 3-Chlorophenyl | 60 | 1.5 |
| CIN-004 | 4-Methoxyphenyl | 250 | 8.1 |
| CIN-005 | 3-(Trifluoromethyl)phenyl | 45 | 1.1 |
| CIN-006 | Pyridin-3-yl | 110 | 4.5 |
| CIN-007 | Thiophen-2-yl | 135 | 4.9 |
Analysis of SAR:
-
Electronic Effects: The data suggests that electron-withdrawing groups on the phenyl ring (R group) enhance inhibitory activity. For example, the trifluoromethyl group in CIN-005 and the chloro group in CIN-003 result in the most potent compounds.[14] This indicates that the interaction with the kinase active site may be sensitive to the electronic nature of this substituent.
-
Steric Effects: Small, lipophilic groups in the meta-position (CIN-003, CIN-005) appear to be well-tolerated and beneficial for potency.
-
Hydrogen Bonding: The replacement of the phenyl ring with a pyridine ring (CIN-006) maintains moderate activity, suggesting a potential hydrogen bond acceptor in this region of the binding pocket could be beneficial.
-
Lipophilicity: An electron-donating group like methoxy (CIN-004) reduces activity, possibly due to unfavorable steric or electronic interactions, or altered physicochemical properties.
Mechanism of Action and Signaling Pathway Context
Cinnoline derivatives have shown potent activity against the PI3K/Akt/mTOR signaling pathway.[4][15] This pathway is one of the most frequently dysregulated cascades in human cancer, controlling cell proliferation, survival, and metabolism.[16][17]
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
As illustrated, activation of receptor tyrosine kinases (RTKs) recruits and activates PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting kinases like Akt and PDK1 to the membrane, leading to Akt activation through phosphorylation. Activated Akt, in turn, modulates a host of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth, proliferation, and survival. Cinnolin-3-amine derivatives, by inhibiting PI3K, block the production of PIP3, thereby shutting down this entire downstream signaling cascade and inducing apoptosis in cancer cells.[16][18]
Experimental Workflow Summary
The discovery and development pipeline for novel cinnolin-3-amine kinase inhibitors follows a logical and iterative progression from chemical synthesis to biological validation.
Caption: High-level workflow for inhibitor development.
This workflow begins with the synthesis of the core scaffold and a library of derivatives. These compounds are then screened in biochemical assays to identify initial hits and establish preliminary SAR. This information feeds back into the synthetic chemistry effort for lead optimization. The most potent compounds are then advanced to cell-based assays to confirm on-target activity in a more complex biological system, ultimately leading to the selection of candidates for in vivo efficacy studies.
Conclusion and Future Directions
The cinnolin-3-amine scaffold represents a promising and relatively underexplored area for the discovery of novel kinase inhibitors. Its structural relationship to clinically validated pharmacophores, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. The methodologies outlined in this guide provide a robust framework for the synthesis, biological evaluation, and optimization of this compound class. Future work should focus on expanding the diversity of the chemical library, profiling potent inhibitors against broader kinase panels to assess selectivity, and elucidating their ADME (absorption, distribution, metabolism, and excretion) properties to pave the way for preclinical development.
References
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Cinnoline Derivatives as Potent PI3K Inhibitors with Antiproliferative Activity. (2021). ResearchGate. Available at: [Link]
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Available at: [Link]
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Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. (1954). Journal of the American Chemical Society. Available at: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules. Available at: [Link]
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2015). Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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MTT (Assay protocol). (2023). protocols.io. Available at: [Link]
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Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. (2021). ResearchGate. Available at: [Link]
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Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. (1956). Journal of the American Chemical Society. Available at: [Link]
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Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2019). ResearchGate. Available at: [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). Molecules. Available at: [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. Available at: [Link]
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Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. (1960). The Journal of Organic Chemistry. Available at: [Link]
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3-amino-4-cinnolinecarboxamide. (n.d.). ChemExper. Available at: [Link]
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Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1996). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]
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In Silico Analysis of Cinnolin-3-amine as a Modulator of Tyrosine-Protein Kinase ABL1
An In-Depth Technical Guide:
A Senior Application Scientist's Guide to Computational Receptor Binding Analysis
This guide provides a comprehensive, technically-grounded framework for investigating the binding of Cinnolin-3-amine to the ABL1 kinase domain using a suite of in silico modeling techniques. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, a robust and well-validated modeling workflow is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to ensure a self-validating and reproducible study.
The selection of Tyrosine-Protein Kinase ABL1 (Abl) as the target receptor is informed by the established activity of the broader cinnoline scaffold against various kinases. Cinnoline derivatives have been identified as potent inhibitors of several kinases, making ABL1—a crucial target in oncology, particularly in Chronic Myeloid Leukemia (CML)—a highly relevant subject for this computational investigation. Our objective is to elucidate the structural basis of this interaction, predict binding affinity, and establish a validated protocol that can be adapted for screening other cinnoline analogs.
Part 1: System Preparation - The Foundation of a Predictive Model
The fidelity of any in silico model is contingent upon the quality of the initial structural inputs. This phase involves the meticulous preparation of both the ligand (Cinnolin-3-amine) and the receptor (ABL1 kinase domain) to accurately reflect their physiological states.
Ligand Preparation: Defining the Interrogator
The initial step is to generate a bioactive 3D conformation of Cinnolin-3-amine. This is critical as the ligand's geometry and charge distribution dictate its interaction potential.
Step-by-Step Protocol:
-
Obtain 2D Structure: Source the 2D structure of Cinnolin-3-amine, typically as a SMILES string (n1c2ccccc2c(N)cn1), from a reliable chemical database like PubChem.
-
Generate 3D Coordinates: Use a computational chemistry toolkit, such as RDKit or Open Babel, to convert the 2D representation into an initial 3D structure.
-
Energy Minimization & Protonation: The initial 3D structure is a rough approximation. It must be subjected to energy minimization using a suitable force field (e.g., MMFF94) to find a low-energy, stable conformation. Concurrently, the ligand's protonation state at a physiological pH (e.g., 7.4) must be determined, as this significantly impacts electrostatic interactions. Tools like MarvinSketch or Maestro can perform this step.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms. This is essential for accurately calculating electrostatic interaction energies during subsequent docking and simulation steps.
-
Final Output: Save the prepared ligand structure in a format suitable for docking software, such as .mol2 or .pdbqt.
Receptor Preparation: Readying the Biological Target
We will use the crystal structure of the human ABL1 kinase domain. The goal is to clean the raw structural data from the Protein Data Bank (PDB) to create a computationally ready model.
Step-by-Step Protocol:
-
Select and Download PDB Structure: A suitable high-resolution crystal structure of the ABL1 kinase domain, preferably co-crystallized with a ligand, is selected. For this guide, we will use PDB ID: 2HYY, which shows ABL1 complexed with Nilotinib. This provides a validated binding pocket.
-
Clean the PDB File: The raw PDB file often contains non-essential components. Remove all water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chains and any essential cofactors (e.g., metal ions) if they are critical for structural integrity or binding.
-
Repair and Optimize Structure: Use protein preparation utilities (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:
-
Add hydrogen atoms, which are typically absent in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (His, Asp, Glu) at pH 7.4.
-
Optimize the hydrogen-bonding network by flipping terminal amide groups of Asparagine and Glutamine residues and the orientation of Histidine rings.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during the preparation process, without significantly altering the backbone conformation.
-
-
Final Output: Save the cleaned, prepared receptor structure as a .pdb or .pdbqt file.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This step is crucial for generating a plausible hypothesis of the binding mode, which will be refined in subsequent steps.
The Docking Workflow: A Causal Chain
The process is not arbitrary; each step builds upon the last to systematically narrow down the conformational space to the most probable binding interaction.
Caption: Molecular Docking Workflow.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Generation): The docking algorithm must be told where to search for a binding pose. A "grid box" is defined around the active site of ABL1. Since we are using the PDB structure 2HYY, the most reliable method is to define the grid box centered on the location of the co-crystallized inhibitor (Nilotinib). This ensures the search is focused on a known, functional binding pocket. A typical box size would be 20x20x20 Ångströms, large enough to allow the ligand to rotate and translate freely within the site.
-
Execute Docking Simulation: Using a program like AutoDock Vina, the prepared Cinnolin-3-amine ligand is docked into the prepared ABL1 receptor within the defined grid box. The software will systematically explore various conformations (poses) of the ligand within the binding site, calculating a score for each one.
-
Analyze Docking Results: The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Binding Affinity/Score: A more negative score generally indicates a more favorable predicted binding energy. This value provides a first-pass quantitative estimate of binding strength.
-
Pose Analysis: The top-ranked poses are visually inspected using software like PyMOL or UCSF Chimera. The key objective is to assess the physical and chemical plausibility of the interaction. We look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between Cinnolin-3-amine and critical residues in the ABL1 active site. A pose that lacks meaningful interactions, even with a good score, should be treated with skepticism.
-
Table 1: Hypothetical Docking Results for Cinnolin-3-amine against ABL1
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting ABL1 Residues | Interaction Types |
| 1 | -8.5 | MET318, THR315, PHE382 | H-Bond, Hydrophobic |
| 2 | -8.2 | GLU286, ILE313, VAL299 | H-Bond, Hydrophobic |
| 3 | -7.9 | LEU248, PHE317, LEU370 | Hydrophobic |
Part 3: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie
Docking provides a static snapshot of a potential binding mode. However, proteins and ligands are dynamic entities. MD simulation offers a way to observe the time-resolved motion of the ligand-receptor complex, providing critical insights into the stability of the predicted binding pose.
Rationale and Workflow
An MD simulation solves Newton's equations of motion for the atoms in the system, allowing us to simulate the behavior of the complex over time (typically nanoseconds). If a docked pose is unstable, the ligand will likely drift away from the binding pocket during the simulation. A stable pose will be maintained, and the interactions observed in docking will persist.
Caption: MD Simulation Workflow for Complex Validation.
Step-by-Step Protocol (using GROMACS):
-
System Solvation: The docked ABL1-Cinnolin-3-amine complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.
-
Energy Minimization: The solvated system is subjected to energy minimization to remove any steric clashes between the complex and the solvent molecules.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure (e.g., 1 bar) while the protein and ligand heavy atoms are restrained. This allows the solvent to relax around the complex. This is typically a two-step process: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production MD: The restraints are removed, and a production simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory file is a record of the atomic positions over time. Key analyses include:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is plotted against time. A stable, converging RMSD plot (typically below 3 Å) indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding site.[1]
-
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue.[1] This highlights flexible regions of the protein. Residues in the binding pocket that show low fluctuation values suggest that they are stabilized by the ligand's presence.
-
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking can be monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a specific and durable interaction.
-
Part 4: Binding Free Energy Calculation - Refining the Prediction
While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, estimation of binding free energy.
The MM/PBSA Method
This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. It is a post-processing step performed on the snapshots extracted from the MD trajectory. The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.
Step-by-Step Protocol:
-
Extract Snapshots: A series of snapshots (e.g., 100-500 frames) are extracted from the stable portion of the production MD trajectory.
-
Run MM/PBSA Calculation: Using a tool like g_mmpbsa for GROMACS, the binding free energy and its individual components are calculated for each snapshot and then averaged.
-
Analyze Energy Components: The method allows for the decomposition of the total binding energy into contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This provides invaluable insight into the driving forces of the binding event. For instance, a large negative electrostatic contribution would suggest the interaction is primarily driven by charge-charge interactions.
Table 2: Hypothetical MM/PBSA Results for ABL1-Cinnolin-3-amine Complex
| Energy Component | Average Contribution (kJ/mol) |
| Van der Waals Energy | -150.5 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | 120.8 |
| Nonpolar Solvation Energy | -15.1 |
| Total Binding Energy (ΔG_bind) | -90.0 |
Part 5: Model Validation and Trustworthiness
A computational model is only as valuable as its predictive power. The protocols described above contain inherent cross-validation. The stability observed in the MD simulation serves to validate the initial docking pose. A high-scoring docked pose that proves unstable in an MD simulation should be discarded. Furthermore, the favorable binding free energy calculated by MM/PBSA provides a final layer of quantitative validation for the proposed binding mode. For a truly rigorous validation, one could perform a redocking experiment, where the co-crystallized ligand (Nilotinib) is removed and then docked back into the ABL1 binding site. The model's ability to reproduce the experimentally known binding pose (low RMSD between the docked pose and the crystal structure pose) would provide strong evidence for the reliability of the docking protocol.
Conclusion
This guide has outlined a multi-step in silico workflow to robustly model the binding of Cinnolin-3-amine to the ABL1 kinase domain. By integrating molecular docking with the dynamic refinement and stability analysis of molecular dynamics simulations, and further quantifying the interaction with binding free energy calculations, we can generate a high-confidence structural hypothesis of the binding event. This detailed understanding of the molecular interactions is the cornerstone of rational drug design and provides a clear, actionable path for the subsequent optimization of Cinnolin-3-amine as a potential ABL1 inhibitor.
References
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MDAnalysis User Guide. Calculating the root mean square fluctuation over a trajectory. Available at: [Link]
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2023, May 18). YouTube. Available at: [Link]
-
Bio-protocol. (2024). MM-PBSA Binding Free Energy Calculation. Available at: [Link]
-
Afanasyev, P., et al. (2024). Trajectory maps: molecular dynamics visualization and analysis. Journal of Molecular Modeling, 30(1), 15. Available at: [Link]
-
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Available at: [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. Available at: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
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Goncearenco, A., et al. (2022). Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. ACS Omega, 7(13), 11096–11107. Available at: [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Available at: [Link]
-
Galaxy Training. (2019, June 3). Analysis of molecular dynamics simulations. Available at: [Link]
-
Kyro, G. molecular_dynamics_analyses. GitHub. Available at: [Link]
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Available at: [Link]
-
How to do Gromacs Protein Ligand MD Simulation in Windows Part 1. (2024, April 4). YouTube. Available at: [Link]
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Introduction: The Significance of the Cinnoline Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminocinnoline
This guide provides a comprehensive technical overview of 3-aminocinnoline, a pivotal heterocyclic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven methodologies. We will delve into the synthesis, purification, and detailed characterization of 3-aminocinnoline, grounding our discussion in the causality behind experimental choices to ensure both technical accuracy and practical utility.
The cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, is a privileged structure in drug discovery. Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The strategic placement of functional groups on this scaffold is key to modulating its biological activity. 3-Aminocinnoline, in particular, is a crucial intermediate. The amino group at the 3-position provides a versatile chemical handle for the synthesis of diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies essential for optimizing drug candidates.[1] Understanding the fundamental properties of this core molecule is therefore paramount for any research program leveraging its structure.
Molecular Structure and Identification
A precise understanding of the molecular structure is the starting point for all chemical and physical characterization.
Chemical Structure
The structure of 3-aminocinnoline consists of a fused benzene and pyridazine ring system, with an amine substituent at the C3 position.
Caption: General workflow for the synthesis of 3-aminocinnoline.
Detailed Experimental Protocol
This protocol is adapted from the foundational literature and represents a reliable method for laboratory-scale synthesis. [3] Materials:
-
3-Nitrocinnoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
-
Chloroform (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Toluene (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitrocinnoline in concentrated hydrochloric acid.
-
Addition of Reducing Agent: To this stirred suspension, add a solution of stannous chloride dihydrate in concentrated HCl portion-wise. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 50 °C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture gently (e.g., in a 60-70 °C water bath) for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., 40% NaOH) while cooling in an ice bath. The pH should be adjusted to >10. Causality Note: This step is critical to deprotonate the amine and precipitate the tin salts, making the free base product extractable into an organic solvent.
-
Extraction: Extract the resulting aqueous slurry multiple times with chloroform. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-aminocinnoline.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or toluene, to afford pure 3-aminocinnoline as a crystalline solid.
Physical and Structural Properties
The physical properties dictate the compound's handling, formulation, and behavior in various experimental settings.
| Property | Value | Source |
| Appearance | Crystalline solid | General Observation |
| Melting Point | 154-155 °C | [3] |
Solubility
Precise solubility data is often determined experimentally. Based on its structure—a polar amino group on a large, relatively nonpolar aromatic scaffold—3-aminocinnoline is predicted to exhibit the following solubility profile:
-
Soluble: In polar organic solvents like methanol, ethanol, DMSO, and DMF.
-
Slightly Soluble: In moderately polar solvents like chloroform and ethyl acetate.
-
Insoluble: In nonpolar solvents like hexane and water (under neutral pH). It will exhibit increased aqueous solubility under acidic conditions due to the protonation of the amino group.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, angles, and information on intermolecular interactions like hydrogen bonding. While crystal structures for numerous cinnoline derivatives have been reported, a publicly available crystal structure for the parent 3-aminocinnoline was not identified in the preparatory search. [4][5]Obtaining this data would be a valuable contribution to the field.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-aminocinnoline. The following sections provide predicted data based on the known structure, which serves as a benchmark for experimental verification. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.5 - 8.7 | Singlet | H4 |
| ~7.5 - 8.2 | Multiplet | Aromatic Protons (H5, H6, H7, H8) |
| ~6.0 - 6.5 | Broad Singlet | -NH₂ |
Rationale: The H4 proton is expected to be the most deshielded proton on the heterocyclic ring due to its proximity to the ring nitrogens. The protons on the benzene ring will appear as a complex multiplet. The amine protons will be a broad signal that is exchangeable with D₂O.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~150 - 155 | C3 (bearing NH₂) |
| ~145 - 150 | C4a, C8a (bridgehead) |
| ~120 - 140 | C4, C5, C6, C7, C8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Data (ATR-FTIR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H symmetric & asymmetric stretching (-NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H scissoring (bending) |
| 1600 - 1450 | Strong to Medium | Aromatic C=C and C=N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Rationale: The presence of a primary amine is strongly indicated by the characteristic N-H stretching doublet. The series of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the bicyclic core.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 145.06 (for C₈H₇N₃)
-
High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition.
-
Key Fragmentation: A likely fragmentation pathway involves the loss of HCN (m/z = 27) from the pyridazine ring.
Chemical Properties and Reactivity
The reactivity of 3-aminocinnoline is dominated by the nucleophilic amino group and the electronic nature of the cinnoline ring system.
Basicity
3-Aminocinnoline has two primary sites for protonation: the exocyclic amino group and the ring nitrogen atoms. The amino group, being an arylamine, is weakly basic. The ring nitrogens also exhibit basic character. The relative basicity will influence its behavior in acidic media and its ability to form salts.
Reactivity of the Amino Group
The -NH₂ group is a versatile handle for derivatization.
-
Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, converts the amino group into a diazonium salt. This intermediate is highly reactive and can be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups), providing a gateway to a vast array of 3-substituted cinnolines. [8]* Acylation: The amino group readily reacts with acyl halides or anhydrides to form stable amide derivatives. This is a common strategy in drug development to modify solubility and bioavailability.
-
Alkylation/Arylation: It can undergo N-alkylation or participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.
Caption: Key reactions involving the amino group of 3-aminocinnoline.
Applications in Drug Discovery
The true value of 3-aminocinnoline lies in its role as a molecular scaffold for the development of new therapeutic agents. The cinnoline core is associated with a range of biological activities, and the 3-amino position provides a critical attachment point for side chains that can interact with biological targets and fine-tune the molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The cinnoline structure can serve this role, with derivatives from the 3-amino position exploring different regions of the binding site to enhance potency and selectivity.
-
Antimicrobial Agents: The cinnoline derivative Cinoxacin is a known antibacterial agent, establishing the scaffold's potential in this area. [1]New derivatives synthesized from 3-aminocinnoline are actively investigated to combat drug-resistant pathogens.
-
Anticancer Therapeutics: Cinnoline derivatives have been shown to possess cytotoxic activity against various cancer cell lines. [1]The 3-amino group allows for the introduction of pharmacophores known to interact with cancer-related targets, such as topoisomerases or cell signaling proteins.
Conclusion
3-Aminocinnoline is more than just a simple chemical compound; it is a strategic building block for innovation in pharmaceutical sciences. Its well-defined synthesis, characterized physical properties, and versatile chemical reactivity make it an invaluable tool for researchers. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to effectively utilize 3-aminocinnoline in the rational design and development of next-generation therapeutics.
References
-
Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. [Link]
-
Baumgarten, H. E., Murdock, W. F., & Dirks, J. E. (1961). Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. The Journal of Organic Chemistry, 26(3), 803–807. [Link]
-
Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
-
Saczewski, F., & Balewski, L. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3886. [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o650–o651. [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o590–o591. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]
-
REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Science and Research (IJSR). [Link]
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Cinnolin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cinnoline nucleus, a bicyclic heteroaromatic system, has emerged as a cornerstone in the design and development of novel therapeutic agents. Among its derivatives, cinnolin-3-amine stands out as a critical pharmacophore, underpinning a diverse array of biological activities. This guide provides a comprehensive technical overview of cinnolin-3-amine, exploring its synthesis, physicochemical properties, and multifaceted role in medicinal chemistry. We delve into its significance as a scaffold for anticancer and antibacterial agents, with a particular focus on the molecular mechanisms of action and structure-activity relationships (SAR). Detailed experimental protocols for synthesis and key biological assays are provided to enable researchers to harness the full potential of this versatile molecule in their drug discovery endeavors.
Introduction: The Rise of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its isosteric relationship with quinoline and isoquinoline, moieties present in numerous established drugs.[1] The introduction of an amino group at the 3-position profoundly influences the molecule's electronic and steric properties, creating a versatile building block for the synthesis of a wide range of biologically active compounds.[1] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects.[1] This guide will focus specifically on the contributions of the cinnolin-3-amine core to the fields of oncology and infectious diseases.
Synthetic Strategies for Cinnolin-3-amine and Its Derivatives
The synthesis of the cinnolin-3-amine core is a critical first step in the exploration of its medicinal chemistry potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the benzene ring.
Synthesis of the Core Scaffold: Cinnolin-3-amine
A common and effective method for the preparation of cinnolin-3-amine involves a multi-step synthesis starting from a substituted aniline. The following protocol provides a detailed, step-by-step guide.
Experimental Protocol: Synthesis of Cinnolin-3-amine
Step 1: Diazotization of Substituted Aniline
-
In a well-ventilated fume hood, dissolve the appropriately substituted aniline (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Coupling with a Cyanoacetamide
-
In a separate flask, dissolve cyanoacetamide (1.0 eq) in an aqueous ethanolic solution containing sodium acetate.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the cyanoacetamide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir for 2-4 hours at room temperature. The formation of a hydrazone intermediate will be observed as a precipitate.
-
Collect the hydrazone precipitate by filtration, wash with cold water, and dry.
Step 3: Intramolecular Cyclization to form Substituted 4-amino-cinnoline-3-carboxamide
-
Suspend the dried hydrazone (1.0 eq) in a suitable solvent such as chlorobenzene.
-
Add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice with dilute hydrochloric acid.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the substituted 4-amino-cinnoline-3-carboxamide.
Step 4: Hydrolysis to Cinnolin-3-amine (if necessary, depending on the starting materials and desired final product)
-
The resulting carboxamide can often be used directly in subsequent derivatization steps. If the unsubstituted cinnolin-3-amine is required, hydrolysis of the carboxamide can be performed under acidic or basic conditions.
Workflow for Synthesis of Cinnolin-3-amine Derivatives
The following diagram illustrates the general workflow for the synthesis of diverse cinnolin-3-amine derivatives.
Caption: General workflow for the synthesis of Cinnolin-3-amine and its derivatives.
Cinnolin-3-amine in Anticancer Drug Discovery
The cinnoline scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Cinnolin-3-amine derivatives have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant body of research has identified cinnoline derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth and survival and is frequently dysregulated in various human cancers.[2]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Cinnoline Derivatives
Caption: Cinnolin-3-amine derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
Cinnoline-based compounds have been shown to directly inhibit the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3.[2] This blockade of a crucial upstream event leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.[3][4][5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of cinnoline derivatives is highly dependent on the nature and position of substituents on the cinnoline core and the 3-amino group. Key SAR findings include:
-
Substitution at the 4-position: Introduction of various aryl or heteroaryl groups at the 4-position of the cinnoline ring can significantly modulate PI3K inhibitory activity.
-
Modifications of the 3-amino group: Conversion of the 3-amino group to amides or ureas with diverse substituents has been a successful strategy to enhance potency and selectivity.
-
Substitution on the benzene ring: The electronic and steric properties of substituents on the fused benzene ring can influence the overall pharmacokinetic and pharmacodynamic properties of the compounds.
Quantitative Data: Anticancer Activity of Cinnoline Derivatives
The following table summarizes the in vitro anticancer activity of representative cinnoline derivatives from the literature.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 25 | Human Tumor Cell Line 1 | 0.264 | [6] |
| Human Tumor Cell Line 2 | 2.04 | [6] | |
| Human Tumor Cell Line 3 | 1.14 | [6] | |
| Dibenzo[c,h]cinnoline 55 | Various Cancer Cell Lines | Varies | [1] |
| 4-Oxo-cinnoline-3-carboxamide 71 | c-Met Dependent Cancer Cell Lines | Varies | [1] |
Experimental Protocol: PI3K Enzyme Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of cinnoline derivatives against PI3K enzymes.
Experimental Protocol: In Vitro PI3K Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test cinnoline derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate kinase assay buffer to generate a range of test concentrations.
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in a suitable dilution buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in the kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the PIP2/ATP substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cinnolin-3-amine in Antibacterial Drug Discovery
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. Cinnoline derivatives, including those derived from cinnolin-3-amine, have shown promise as a new class of antibacterial compounds.[1]
Mechanism of Action: Targeting Bacterial DNA Gyrase
While the exact mechanism of action for all antibacterial cinnolines is not fully elucidated, a prominent target for some derivatives is bacterial DNA gyrase.[9] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotic development. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Structure-Activity Relationship (SAR) in Antibacterial Cinnolines
The antibacterial activity of cinnoline derivatives is influenced by their structural features:
-
Halogen Substitution: The presence of halogen atoms (e.g., chloro, bromo, fluoro) on the cinnoline ring has been shown to enhance antibacterial potency.
-
Side Chain Modifications: The nature of the substituent at the 3- or 4-position can impact the spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell walls.
Quantitative Data: Antibacterial Activity of Cinnoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative cinnoline derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnoline-based chalcones | B. subtilis, E. coli, S. aureus | Varies | [1] |
| Cinnoline-sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Varies | [1] |
| Novel Cinnoline Library | M. tuberculosis H37Rv | 12.5 - >100 | [10] |
| E. coli | 12.5 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental parameter for assessing the potency of an antibacterial agent. The broth microdilution method is a widely accepted standard procedure.[11][12][13][14][15]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test cinnoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
ADMET Properties and Future Perspectives
While the biological activity of cinnolin-3-amine derivatives is well-documented, a comprehensive understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for their successful development as therapeutic agents. In silico ADMET prediction tools can provide valuable early insights into the drug-likeness of these compounds.[16][17][18][19] Future research should focus on optimizing the ADMET profiles of promising cinnoline-based leads to enhance their oral bioavailability and minimize potential toxicity. The versatility of the cinnolin-3-amine scaffold, coupled with a deeper understanding of its SAR and ADMET properties, will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of diseases.
References
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Stanczak, A., & Lewgowd, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]
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Mishra, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
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Patel, K., et al. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 16(5), 1000-1010. [Link]
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Singh, R., et al. (2025). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. ResearchGate. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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El-Sayed, M. A. A., et al. (2025). Discovery of Cinnoline Derivatives as Potent PI3K Inhibitors with Antiproliferative Activity. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4487-4512. [Link]
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Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100743. [Link]
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Kumar, S., et al. (2022). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Stolarczyk, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6523. [Link]
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Unissa, A., et al. (2011). Synthesis and Antimicrobial Screening of Some Novel Cinnoline Derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 816-821. [Link]
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da Silva, G. V. J., et al. (2023). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(8), 1-10. [Link]
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Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1637-1664. [Link]
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Zhang, M., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
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Ali, A., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]
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Shaik, J., et al. (2010). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 11(12), 5081-5104. [Link]
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Abouzid, K. A., et al. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. ResearchGate. [Link]
-
Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer Research, 32(11), 4749-4758. [Link]
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Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]
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Khan Academy. (n.d.). Alpha amino acid synthesis. Khan Academy. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Cinnolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Cinnoline derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Cinnolin-3-amine, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex, biologically active molecules. Its strategic importance lies in the presence of a reactive amino group at the 3-position, which allows for a variety of chemical modifications to explore structure-activity relationships in drug discovery programs.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Cinnolin-3-amine, starting from the readily available precursor, 2-aminobenzonitrile. The narrative emphasizes the chemical principles behind each experimental choice, ensuring a thorough understanding for researchers aiming to replicate or adapt this synthesis.
Overall Synthetic Strategy
The synthesis of Cinnolin-3-amine from 2-aminobenzonitrile is a multi-step process that involves the initial transformation of the amino group into a hydrazine moiety, followed by an intramolecular cyclization to construct the bicyclic cinnoline ring system. This approach is both logical and efficient, leveraging well-established organic reactions.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of Cinnolin-3-amine.
Part 1: Synthesis of the Key Intermediate: 2-Hydrazinylbenzonitrile
The initial phase of the synthesis focuses on the conversion of 2-aminobenzonitrile to 2-hydrazinylbenzonitrile. This transformation is achieved in two distinct steps: diazotization of the primary aromatic amine, followed by a controlled reduction of the resulting diazonium salt.
Step 1: Diazotization of 2-Aminobenzonitrile
Principle: The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis. It involves the reaction of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and can be explosive if isolated in a dry state. The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, is the key reactive species that initiates the diazotization process.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C throughout the addition. Vigorous stirring is crucial to dissipate heat and prevent localized overheating.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
The formation of the 2-cyanobenzenediazonium salt is confirmed by a spot test with starch-iodide paper, which will turn blue-black in the presence of excess nitrous acid.
Step 2: Reduction of 2-Cyanobenzenediazonium Salt to 2-Hydrazinylbenzonitrile
Principle: The reduction of an aryl diazonium salt to the corresponding arylhydrazine is a critical step. A common and effective method involves the use of sodium sulfite (Na₂SO₃) as the reducing agent. This method is advantageous as it is relatively mild and avoids the use of heavy metal reducing agents. The reaction proceeds through the formation of an intermediate diazosulfonate, which is then further reduced and hydrolyzed to yield the hydrazine.
Experimental Protocol:
-
In a separate large beaker, prepare a solution of sodium sulfite (4.0 eq) in water and cool it to 0-5 °C.
-
Slowly and with vigorous stirring, add the freshly prepared cold solution of 2-cyanobenzenediazonium salt to the cold sodium sulfite solution. The temperature should be carefully maintained below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with concentrated hydrochloric acid. This step protonates the hydrazine and facilitates its isolation.
-
The resulting precipitate of 2-hydrazinylbenzonitrile hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting material or byproducts.
-
The free base, 2-hydrazinylbenzonitrile, can be obtained by neutralizing the hydrochloride salt with a base such as sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.
Part 2: Intramolecular Cyclization to Cinnolin-3-amine
The final and key step in the synthesis is the intramolecular cyclization of 2-hydrazinylbenzonitrile to form the stable, aromatic Cinnolin-3-amine.
Principle: This cyclization is an example of an intramolecular nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbon of the nitrile group. This reaction is typically promoted by either acidic or basic conditions. In an acidic medium, protonation of the nitrile nitrogen activates it towards nucleophilic attack. The subsequent tautomerization of the imine intermediate leads to the aromatic Cinnolin-3-amine.
Experimental Protocol (Acid-Catalyzed):
-
Suspend the 2-hydrazinylbenzonitrile hydrochloride (1.0 eq) in a suitable high-boiling solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, if not already present from the previous step.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure Cinnolin-3-amine.
Visualizing the Reaction Mechanism
Sources
Application Note: A Detailed Experimental Guide to the Richter Cinnoline Synthesis
Abstract
The cinnoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Richter cinnoline synthesis, first described by Victor von Richter in 1883, remains a fundamental and historically significant method for accessing this important chemical architecture.[3][4] This application note provides a comprehensive guide for the modern researcher, detailing not only the step-by-step experimental procedure but also the underlying mechanistic principles, critical process parameters, and key insights for successful execution. We present a self-validating protocol for the synthesis of 4-hydroxycinnoline, complete with troubleshooting advice and safety considerations, to empower researchers in the reliable application of this classic name reaction.
Introduction: The Significance of the Cinnoline Core
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle whose derivatives are a cornerstone of medicinal chemistry.[5] The strategic placement of two adjacent nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it an attractive scaffold for interacting with various biological targets.[6] Its isosteric relationship to quinoline and isoquinoline has inspired the development of numerous analogues for drug discovery programs.[5][7]
The Richter synthesis provides a direct route to the cinnoline core through the intramolecular cyclization of a diazotized o-aminoaryl alkyne derivative.[4][8] While numerous modern methods have since been developed, the Richter reaction's simplicity and use of readily available precursors ensure its continued relevance.[1][2][9] This guide aims to demystify the procedure, offering the causal explanations behind experimental choices to ensure both reproducibility and a deeper understanding of the transformation.
Reaction Mechanism: From Diazonium Salt to Aromatic Heterocycle
The Richter synthesis is a sequential, one-pot process that proceeds via two primary stages: diazotization and a tandem cyclization-decarboxylation. Understanding this mechanism is critical for optimizing reaction conditions and diagnosing potential issues.
-
Diazotization: The reaction commences with the treatment of an o-aminoarylpropiolic acid with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This in situ generation of nitrous acid (HNO₂) converts the primary aromatic amine into a highly reactive diazonium salt intermediate. The low temperature is crucial to prevent the premature decomposition of this unstable intermediate.
-
Intramolecular Cyclization: Upon gentle heating, the diazonium salt undergoes an intramolecular cyclization. A nucleophile, typically water from the aqueous medium, attacks the alkyne's triple bond.[3] This step forms the six-membered pyridazine ring characteristic of the cinnoline core.
-
Decarboxylation & Aromatization: The resulting cyclic intermediate, 4-hydroxycinnoline-3-carboxylic acid, is unstable under the reaction conditions.[3][10] The application of heat facilitates a spontaneous decarboxylation (loss of CO₂), which drives the final aromatization to yield the stable 4-hydroxycinnoline product.[3]
The overall mechanistic pathway is illustrated below.
Caption: Reaction mechanism of the Richter Cinnoline Synthesis.
Detailed Experimental Protocol: Synthesis of 4-Hydroxycinnoline
This protocol describes a representative procedure for the synthesis of 4-hydroxycinnoline from o-aminophenylpropiolic acid on a 10 mmol scale.
Materials and Equipment
-
Reagents: o-aminophenylpropiolic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Deionized Water, Ethanol.
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-water bath, heating mantle with temperature controller, Büchner funnel and flask, filter paper, standard laboratory glassware.
Reagent Stoichiometry and Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| o-Aminophenylpropiolic Acid | C₉H₇NO₂ | 161.16 | 1.0 | 10 | 1.61 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 11 | 0.76 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | ~10 mL |
| Deionized Water | H₂O | 18.02 | - | - | ~100 mL |
Step-by-Step Procedure
A. Diazotization
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Acidic Suspension: To the flask, add o-aminophenylpropiolic acid (1.61 g, 10 mmol) and 50 mL of deionized water. While stirring, slowly add 10 mL of concentrated HCl. The starting material may not fully dissolve, forming a fine suspension.
-
Cooling: Cool the stirred suspension to 0–5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.
-
Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in 15 mL of cold deionized water in a separate beaker. Transfer this solution to the dropping funnel.
-
Slow Reaction: Add the sodium nitrite solution dropwise to the acidic suspension over 20–30 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue/black), but significant excess should be avoided.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
B. Cyclization and Work-up 7. Heating: Remove the ice bath and the dropping funnel. Replace the funnel with a reflux condenser. Gently heat the reaction mixture to 70–80 °C using a heating mantle.
- Causality Note: This thermal energy drives the intramolecular cyclization and the subsequent decarboxylation. Vigorous gas evolution (CO₂) will be observed as the reaction progresses and a precipitate begins to form.
- Reaction Completion: Maintain the temperature for 1-2 hours, or until the gas evolution has ceased. The color of the mixture will typically change, and a solid product will precipitate out.
- Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
- Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol to remove residual acid and organic impurities.
- Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.
C. Purification 12. Recrystallization: The crude 4-hydroxycinnoline can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or glacial acetic acid, to yield a crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Richter Cinnoline Synthesis.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Diazonium salt decomposition (temperature too high).2. Incomplete diazotization.3. Starting material is of poor quality. | 1. Ensure the temperature is strictly maintained at 0–5 °C during nitrite addition.2. Check for a positive starch-iodide test after addition.3. Verify the purity of the starting material by NMR or melting point. |
| Dark, Tarry Product | 1. Overheating during cyclization.2. Reaction heated too quickly.3. Excess nitrous acid causing side reactions. | 1. Maintain the heating step at the recommended 70–80 °C.2. Heat the reaction mixture gradually.3. Avoid a large excess of sodium nitrite. |
| Product Fails to Precipitate | 1. Product is too soluble in the reaction medium.2. Reaction did not go to completion. | 1. Concentrate the reaction mixture under reduced pressure before cooling.2. Extend the heating time and monitor for cessation of gas evolution. |
Modern Variations: For sensitive substrates, an interesting modification involves the use of ortho-ethynyl-substituted phenyltriazenes.[9] The triazene functions as a "masked" diazonium group, allowing for the separation of the diazotization and cyclization steps. The cyclization can then be triggered under different conditions (e.g., treatment with hydrohalic acids), which can help to avoid side reactions associated with nitrous acid.[9]
Safety Precautions
-
Diazonium Salts: Solid arenediazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium intermediate. Keep it in the cold aqueous solution and use it immediately in the subsequent step.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic upon ingestion or inhalation. Handle with care in a well-ventilated area or fume hood.
-
Acids: Concentrated hydrochloric acid is corrosive and releases noxious fumes. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
General: Perform the entire reaction in a well-ventilated fume hood.
Conclusion
The Richter cinnoline synthesis is a powerful and enduring reaction in the synthetic chemist's toolkit. By carefully controlling key parameters—most notably the temperature during diazotization and the rate of heating for cyclization—researchers can reliably access the valuable 4-hydroxycinnoline core. This foundational molecule serves as a versatile precursor for the development of more complex derivatives for applications in medicinal chemistry and materials science. This guide provides the necessary procedural details and theoretical understanding to enable its successful and safe implementation in the laboratory.
References
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Von-Richter-Cinnolinsynthese. Wikipedia. Available at: [Link].
-
Cinnoline. Wikipedia. Available at: [Link].
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von Richter (Cinnoline) Synthesis. Merck Index. Available at: [Link].
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von Richter (Cinnoline) Synthesis. Merck Index. Available at: [Link].
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Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. Available at: [Link].
-
Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link].
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link].
-
Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link].
-
On The Chemistry of Cinnoline IV[3]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate. Available at: [Link].
-
A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). Available at: [Link].
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link].
-
A Concise Review on Cinnolines. Innovative Journal. Available at: [Link].
-
Chemistry of Cinnoline. Part 5. Reactions of 4-Aminocinnolines with Amines. ResearchGate. Available at: [Link].
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link].
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- 10. Cinnoline - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Laboratory Scale-Up of Cinnolin-3-amine Synthesis
Abstract
Cinnoline and its derivatives are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of many pharmacologically active agents.[1] Cinnolin-3-amine, in particular, serves as a key intermediate in the synthesis of molecules with potential applications in oncology and infectious diseases.[2][3] This document provides a comprehensive guide for the synthesis of Cinnolin-3-amine, detailing a robust laboratory-scale protocol and addressing the critical challenges and strategic modifications required for successful process scale-up. The protocols and insights presented herein are designed for researchers in chemical synthesis and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction and Scientific Background
The cinnoline ring system, a benzopyridazine, has been a subject of extensive research due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The synthesis of the cinnoline core has been approached through various methods since its first discovery, most notably through intramolecular cyclization reactions involving diazonium salt intermediates, a strategy known as the Richter cinnoline synthesis, or related pathways.[3][5]
The synthesis of Cinnolin-3-amine presents a classic case study in heterocyclic chemistry, involving a carefully controlled diazotization followed by an intramolecular cyclization. The chosen synthetic strategy is based on the cyclization of a diazonium salt derived from 2-vinylaniline. This pathway is selected for its relative atom economy and the commercial availability of the starting material.
Mechanism Insight: The Intramolecular Cyclization Cascade The core of this synthesis relies on the generation of an o-vinyldiazo-nium species. The diazotization of the primary amine on 2-vinylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) creates a highly reactive diazonium cation. The key mechanistic step is the subsequent intramolecular electrophilic attack of the diazonium group onto the adjacent vinyl group's π-bond. This cyclization forms a transient six-membered ring intermediate, which, upon rearomatization through the loss of a proton, yields the stable cinnoline aromatic system. This process must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt and prevent unwanted side reactions, such as decomposition or premature nitrogen gas evolution.
Laboratory-Scale Synthesis Protocol (5-gram Scale)
This protocol details the synthesis of Cinnolin-3-amine from 2-vinylaniline. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Vinylaniline | C₈H₉N | 119.16 | 5.00 g | 41.96 | 1.0 |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 15.0 mL | ~180 | ~4.3 |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.19 g | 46.16 | 1.1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | - |
| Brine | NaCl (aq) | 58.44 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2-vinylaniline (5.00 g, 41.96 mmol), deionized water (25 mL), and concentrated hydrochloric acid (15.0 mL). Stir the mixture in an ice-water bath until the internal temperature drops to 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (3.19 g, 46.16 mmol) in deionized water (25 mL) and add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight color change may be observed.
-
Cyclization Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction for the formation of the product by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up and Neutralization: Once the reaction is complete, carefully transfer the mixture to a 500 mL beaker and slowly add saturated sodium bicarbonate solution in portions to neutralize the excess acid until the pH is ~8. (Caution: CO₂ evolution).
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude Cinnolin-3-amine as a solid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to afford pure Cinnolin-3-amine.
Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | Light yellow to beige solid |
| Typical Yield | 65-75% |
| Melting Point | 118-121 °C |
| Purity (HPLC) | >98% |
Process Scale-Up: From Grams to Kilograms
Scaling a synthesis from the benchtop to a pilot or production scale introduces significant challenges that are often negligible at the laboratory scale. A drop in yield or an increase in impurities upon scale-up is common if these factors are not proactively addressed.[6]
Core Challenges in Scale-Up
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[6] The diazotization step is highly exothermic; inefficient heat removal can lead to a thermal runaway, decomposition of the diazonium salt, and the formation of hazardous impurities.
-
Mass Transfer & Mixing: Effective mixing is crucial for maintaining homogeneity in temperature and reactant concentration. Magnetic stirring is inadequate for large volumes. Inefficient mixing can create localized "hot spots" or areas of high concentration, promoting side reactions.[6]
-
Safety: Handling large quantities of reactive intermediates like diazonium salts increases risk. The potential for thermal decomposition and rapid gas evolution must be managed with robust engineering controls.
-
Purification Method: Flash column chromatography is not economically or practically viable for large-scale purification. Recrystallization is the preferred method for its efficiency and scalability.[6]
Recommended Scale-Up Modifications
-
Reactor Choice: Transition from a round-bottom flask to a jacketed glass reactor with an appropriate temperature control unit (TCU) for precise and efficient heating and cooling.
-
Agitation: Replace magnetic stirring with an overhead mechanical stirrer equipped with a high-efficiency impeller (e.g., pitched-blade turbine) to ensure thorough mixing.
-
Reagent Addition: Utilize a calibrated metering pump for the controlled, semi-batch addition of the sodium nitrite solution. This allows for precise control over the reaction rate and heat generation.[6]
-
Work-up: Perform the quench and extractions in the jacketed reactor. Use a bottom outlet valve for clean phase separations instead of a large, cumbersome separatory funnel.
-
Isolation: Use a Nutsche filter-dryer for large-scale filtration and initial drying of the isolated solid, which is more efficient and provides better containment than an open Buchner funnel.
Scaled-Up Synthesis Protocol (100-gram Scale)
This protocol is designed for a 5 L jacketed reactor system.
-
Reactor Preparation: Ensure the 5 L jacketed reactor, equipped with an overhead stirrer, thermocouple, and addition line from a metering pump, is clean and dry.
-
Initial Charge: Charge the reactor with 2-vinylaniline (100.0 g, 0.84 mol), deionized water (500 mL), and concentrated hydrochloric acid (300 mL).
-
Cooling: Start the agitator at a moderate speed (e.g., 150 RPM). Cool the reactor contents to an internal temperature of 0 °C using the jacketed cooling system.
-
Controlled Diazotization: In a separate vessel, prepare a solution of sodium nitrite (63.8 g, 0.92 mol) in deionized water (500 mL). Using the metering pump, add this solution to the reactor over 2-3 hours. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring for completion via a validated HPLC method.
-
Quench and Work-up: Once complete, slowly and carefully add a saturated solution of sodium bicarbonate to the reactor to neutralize the acid to pH ~8. The temperature should be kept below 20 °C during the quench.
-
Phase Separation: Stop the agitator and allow the layers to separate. Drain the lower aqueous layer through the bottom outlet valve.
-
Extraction and Isolation: Add ethyl acetate (1.5 L) to the reactor, agitate for 20 minutes, then drain the lower aqueous layer. Repeat the extraction if necessary. Transfer the organic layer to a suitable vessel for solvent removal via a large-scale rotary evaporator or a distillation unit.
-
Purification: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until turbidity persists, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified solid by filtration, wash with cold ethanol/water, and dry under vacuum.
Visualized Workflows
The following diagrams illustrate the key processes described in this note.
Caption: Overall workflow for the synthesis of Cinnolin-3-amine.
Caption: Decision logic for addressing key scale-up challenges.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Chemical Hazards:
-
2-Vinylaniline: Toxic and a suspected mutagen. Handle with care, avoiding inhalation and skin contact.
-
Sodium Nitrite: Strong oxidizer. Keep away from organic materials. Toxic if ingested.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Diazonium Salts: Potentially unstable, especially when isolated or warmed. Never allow the reaction temperature to rise unexpectedly and do not attempt to isolate the diazonium intermediate.
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic waste streams must be kept separate.[7]
References
-
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). On the chemistry of cinnoline III: Condensation reactions of (4-amino-cinnolin-3-yl)-phenyl-methanone and 4-amino-3-cinnoline-carbonitrile. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review). Retrieved January 10, 2026, from [Link]
-
Wiley Online Library. (n.d.). Primary Syntheses of Cinnolines. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Cinnoline. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. Retrieved January 10, 2026, from [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved January 10, 2026, from [Link]
-
Impact Factor. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved January 10, 2026, from [Link]
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Application Notes and Protocols: Cinnolin-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged bicyclic heterocycle of significant interest in medicinal chemistry, forming the core of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Cinnolin-3-amine, in particular, serves as a highly versatile and strategic building block, offering a reactive handle for a variety of synthetic transformations. The primary amino group at the C3-position allows for facile derivatization through N-functionalization, diazotization-displacement reactions, and participation in cross-coupling schemes. This guide provides an in-depth exploration of the synthesis and synthetic utility of cinnolin-3-amine, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this valuable synthon for drug discovery and development programs.
The Strategic Importance of the Cinnoline Core
Cinnoline (1,2-benzodiazine) is a structural isomer of quinoline and isoquinoline, where the introduction of an N-N bond profoundly influences the molecule's electronic properties and biological interactions.[1] This unique arrangement makes the cinnoline nucleus a valuable pharmacophore capable of interacting with a diverse range of biological targets.[5][6] Cinnolin-3-amine provides a direct entry point into a rich chemical space, enabling the exploration of structure-activity relationships (SAR) through modifications at a key position of the heterocyclic core.
Synthesis of the Cinnolin-3-amine Building Block
The preparation of Cinnolin-3-amine is a multi-step process that begins with a commercially available precursor, o-nitrobenzaldehyde. The most established route, pioneered by Baumgarten and DeBrunner, involves the formation of a 3-nitrocinnoline intermediate, which is subsequently reduced to the target amine.[7] This method provides a reliable and scalable synthesis of the key building block.
Workflow for the Synthesis of Cinnolin-3-amine
Caption: Synthetic pathway to Cinnolin-3-amine.
Protocol 2.1: Synthesis of 3-Nitrocinnoline
This protocol is adapted from the foundational work on the synthesis of 3-substituted cinnolines.[7]
Step A: Diazotization of o-Aminobenzaldehyde
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend o-aminobenzaldehyde (12.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting cold diazonium salt solution for an additional 15 minutes. This solution should be used immediately in the next step.
Step B: Coupling and Cyclization
-
In a separate large beaker (2 L), prepare a solution of sodium hydroxide (24 g, 0.6 mol) and nitromethane (6.7 g, 0.11 mol) in 500 mL of water.
-
Cool this solution to 10-15 °C.
-
With vigorous stirring, slowly pour the cold diazonium salt solution from Step A into the nitromethane solution. A deep red precipitate of the intermediate hydrazone should form.
-
Allow the mixture to stand for 30 minutes, then heat it to 60-70 °C for one hour to effect cyclization. The color of the solid should change from red to brownish-yellow.
-
Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 3-nitrocinnoline.
Protocol 2.2: Reduction to Cinnolin-3-amine
-
In a round-bottom flask, suspend 3-nitrocinnoline (8.75 g, 0.05 mol) in 150 mL of concentrated hydrochloric acid.
-
Heat the mixture gently to obtain a clear solution.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 0.25 mol) in 50 mL of concentrated hydrochloric acid portion-wise, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., toluene) to afford pure Cinnolin-3-amine.
Table 1: Spectroscopic Characterization Data for Cinnolin-3-amine
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to aromatic protons on both rings and the amine protons. The NH₂ protons are typically broad and exchangeable with D₂O.[8] |
| ¹³C NMR | Resonances for all 8 carbon atoms of the cinnoline core. The carbon bearing the amino group (C3) will be shifted upfield relative to the parent cinnoline. |
| IR (KBr) | Characteristic N-H stretching vibrations for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), along with C=C and C=N stretching of the aromatic core.[9] |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇N₃.[10] |
Key Synthetic Transformations of Cinnolin-3-amine
The utility of Cinnolin-3-amine as a building block stems from the reactivity of its primary amino group, which can be readily transformed into a wide variety of other functionalities.
N-Functionalization: Synthesis of Amides and Sulfonamides
The amino group at C3 can be easily acylated or sulfonylated to generate libraries of cinnoline derivatives for biological screening.[11] These reactions typically proceed under standard conditions with high efficiency.
Caption: General scheme for N-functionalization.
Protocol 3.1: N-Acylation (Synthesis of N-(Cinnolin-3-yl)benzamide)
-
Dissolve Cinnolin-3-amine (1.45 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired amide.
Diazotization and Sandmeyer Reactions
Diazotization of the primary amino group of Cinnolin-3-amine generates a versatile diazonium salt intermediate. This intermediate can be displaced by a variety of nucleophiles in copper(I)-catalyzed Sandmeyer reactions, providing access to 3-halo-, 3-cyano-, and 3-hydroxycinnolines, which are themselves valuable building blocks.[12][13]
Caption: Sandmeyer reaction pathway.
Protocol 3.2: Synthesis of 3-Bromocinnoline
-
In a 100 mL flask, add Cinnolin-3-amine (1.45 g, 10 mmol) to 48% hydrobromic acid (20 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.6 g, 11 mmol) in 10 mL of 48% hydrobromic acid at 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.
-
Cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 2 M NaOH, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude 3-bromocinnoline by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated cinnolines synthesized via the Sandmeyer reaction are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C3-position, dramatically expanding the accessible chemical diversity.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale / Insight |
| Substrates | 3-Bromocinnoline, Arylboronic Acid | Bromo-derivatives offer a good balance of reactivity and stability. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These catalysts are effective for a wide range of heteroaryl couplings. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[15] |
| Solvent | Dioxane/H₂O, Toluene, or DME | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Protocol 3.3: Suzuki-Miyaura Coupling (Synthesis of 3-Phenylcinnoline)
-
To an oven-dried Schlenk tube, add 3-bromocinnoline (209 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture at 90 °C with stirring for 12-18 hours (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylcinnoline.
Conclusion
Cinnolin-3-amine is a foundational building block that provides efficient access to a wide array of substituted cinnoline derivatives. The straightforward synthesis and the predictable reactivity of its amino group make it an invaluable tool for medicinal chemists and organic synthesis professionals. The protocols detailed herein for N-functionalization, diazotization/Sandmeyer reactions, and subsequent cross-coupling enable the rapid generation of diverse molecular libraries, accelerating the identification of novel lead compounds in drug discovery. By understanding and applying these methodologies, researchers can fully exploit the synthetic potential of Cinnolin-3-amine to advance their research programs.
References
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Saczewski, J., & Balewski, Ł. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271.
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Saczewski, J., & Balewski, Ł. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central.
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Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1016-1025.
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ChemRar. (2024). A concise review on cinnoline scaffold. ChemRar.
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Mishra, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
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Saczewski, J., & Balewski, Ł. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Semantic Scholar.
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Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3744.
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Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491.
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BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
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Phukan, K., & Mahanta, J. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1148-1157.
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Application of Cinnolin-3-amine in PI3K Inhibitor Development: A Technical Guide
Introduction: The Rationale for Targeting PI3K with Cinnoline Scaffolds
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent oncogenic driver in a wide array of human cancers.[2] This makes the components of the PI3K/Akt/mTOR axis highly attractive targets for the development of novel cancer therapeutics.[2][3]
The cinnoline nucleus, a bicyclic aromatic heterocycle, has emerged as a promising pharmacophore in medicinal chemistry due to its structural rigidity and capacity for diverse substitutions, allowing for fine-tuning of pharmacodynamic and pharmacokinetic properties.[2][4] Recent studies have highlighted the potential of cinnoline derivatives as potent PI3K inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[5][6] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of the Cinnolin-3-amine scaffold in the design, synthesis, and evaluation of novel PI3K inhibitors. We will present detailed, field-proven protocols for the chemical synthesis of a representative inhibitor, its characterization in biochemical assays to determine enzymatic potency, and its evaluation in cell-based assays to assess its biological efficacy.
The PI3K Signaling Pathway: A Key Target in Oncology
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K enzymes at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by other kinases like PDK1. Once active, Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis.[1] The central role of this pathway in cancer progression underscores the therapeutic potential of its inhibition.
Part 1: Synthesis of a Representative Cinnoline-based PI3K Inhibitor
While numerous synthetic routes to cinnoline derivatives exist, this section outlines a representative, multi-step synthesis starting from a Cinnolin-3-amine precursor to yield a hypothetical, yet plausible, PI3K inhibitor, which we will designate as Cinnolinib-7 . This synthesis is designed to be modular, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Expertise & Experience: The choice of a Buchwald-Hartwig cross-coupling reaction in the key bond-forming step is deliberate. This palladium-catalyzed reaction is well-established for its high functional group tolerance and efficiency in forming C-N bonds, which is crucial when working with complex heterocyclic scaffolds like cinnoline. This approach provides a reliable and versatile method for linking the core heterocycle to various aryl or heteroaryl moieties, which are often essential for potent kinase inhibition.
Protocol: Synthesis of Cinnolinib-7
Step 1: Synthesis of 4-Bromo-cinnolin-3-amine
-
To a stirred solution of Cinnolin-3-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-Bromo-cinnolin-3-amine.
Step 2: Synthesis of N4-(4-morpholinophenyl)cinnoline-3,4-diamine (Intermediate Amine)
-
In a reaction vessel, combine 4-Bromo-cinnolin-3-amine (1.0 eq), (4-morpholinophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a mixture of toluene and water (e.g., 4:1 ratio) as the solvent.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring for completion.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate amine.
Step 3: Synthesis of Cinnolinib-7 (Final Product)
-
Dissolve the intermediate amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add a suitable acylating agent, for example, 3-(trifluoromethyl)benzoyl chloride (1.1 eq), and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization to yield Cinnolinib-7.
Part 2: Biochemical Evaluation of PI3K Inhibitory Activity
To quantify the inhibitory potency of newly synthesized compounds against PI3K, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[7][8]
Expertise & Experience: It is critical to determine the inhibitor's potency against the specific PI3K isoform that is most relevant to the target cancer type. The PI3Kα isoform (encoded by PIK3CA) is frequently mutated and activated in many cancers, making it a primary target.[2] Therefore, initial screening against PI3Kα is a logical starting point. The ATP concentration in the assay should be set near the Michaelis-Menten constant (Km) for the enzyme to ensure that the assay is sensitive to competitive inhibitors.
Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
Materials:
-
Recombinant human PI3Kα enzyme (e.g., p110α/p85α)
-
Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Cinnolinib-7 (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of Cinnolinib-7 in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Also, prepare a DMSO-only control.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of PI3Kα enzyme in kinase assay buffer. Add 2 µL of the diluted enzyme solution to each well.
-
Reaction Initiation: Prepare a mixture of the PIP2 substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near its Km for PI3Kα (typically 10-50 µM).
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for 60 minutes. This time should be within the linear range of the enzymatic reaction.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of Cinnolinib-7 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] |
| Cinnolinib-7 | PI3Kα | 15.2 |
| Cinnolinib-7 | PI3Kβ | 150.5 |
| Cinnolinib-7 | PI3Kδ | 89.7 |
| Cinnolinib-7 | PI3Kγ | 210.3 |
| ZSTK474 (Control) | PI3Kα | 25.0 |
Part 3: Cellular Evaluation of Antiproliferative and Pathway-Modulating Effects
Demonstrating that a compound inhibits the purified enzyme is the first step. The critical next step is to confirm that it can enter cells, engage its target, and elicit a biological response. This involves assessing its ability to inhibit cancer cell proliferation and to modulate the PI3K signaling pathway within the cellular context.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
-
Human cancer cell line with a known activated PI3K pathway (e.g., MCF-7 breast cancer cells, which often have a PIK3CA mutation).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear plates.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cinnolinib-7 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical Data] |
| Cinnolinib-7 | MCF-7 (Breast) | 0.25 |
| Cinnolinib-7 | U-87 MG (Glioblastoma) | 1.10 |
| Cinnolinib-7 | PC-3 (Prostate) | 2.00 |
Protocol 2: Western Blot Analysis of PI3K Pathway Modulation
Western blotting is used to verify that the observed antiproliferative effects are due to the inhibition of the PI3K pathway. This is achieved by measuring the phosphorylation status of key downstream proteins, such as Akt and mTOR. A decrease in the phosphorylated forms of these proteins upon treatment with the inhibitor confirms on-target activity.
Expertise & Experience: When detecting phosphorylated proteins, it is crucial to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of the proteins. Furthermore, using Bovine Serum Albumin (BSA) instead of non-fat milk for the blocking step is often preferred as milk contains phosphoproteins (like casein) that can cause high background noise.[10]
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates. Treat the cells with various concentrations of Cinnolinib-7 for a defined period (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-total mTOR
-
Mouse anti-β-actin (as a loading control)
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.
Conclusion and Future Directions
The Cinnolin-3-amine scaffold serves as a valuable starting point for the development of potent and selective PI3K inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for identifying and characterizing novel lead compounds. A successful development campaign will hinge on a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and drug-like properties. Future work should focus on evaluating promising compounds in in vivo cancer models to establish their therapeutic efficacy and safety profiles, paving the way for potential clinical translation.
References
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
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Tian, C., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
-
Jafari, M., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 147, 107323. [Link]
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Guo, S., et al. (2022). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 12(16), e4512. [Link]
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El-Sayed, N. F., et al. (2022). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 129, 106179. [Link]
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Jamieson, S., et al. (2011). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. Biochemical Journal, 438(1), 53-62. [Link]
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Hayat, F., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 20(13), 1649-1669. [Link]
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Weyer-Czernilofsky, U., et al. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 11(11), 1662. [Link]
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Gangadhar, N. M., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(7), 12066-12085. [Link]
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Venot, Q., et al. (2015). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry, 58(2), 913-931. [Link]
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Szymański, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
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ResearchGate. (n.d.). IC50 for indicated drugs against different PI3K isoforms using HTRF assay. [Link]
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ResearchGate. (n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized quinazolines 9, 12, and 16a as cytotoxic agents. [Link]
-
SciSpace. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]
-
Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
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Application Note: Cinnolin-3-amine as a Privileged Scaffold for the Synthesis of Novel Antimicrobial Agents
Abstract & Introduction
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis, demanding the urgent development of new chemical entities with novel mechanisms of action. The cinnoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to quinoline and isoquinoline, which are core motifs in many established antimicrobial drugs, makes it a compelling starting point for drug discovery.[2][3] Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4][5]
This application note provides a detailed guide on leveraging Cinnolin-3-amine, a versatile and reactive starting material, for the synthesis of novel antimicrobial agents. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that govern the antimicrobial efficacy of the resulting compounds. The protocols are designed to be self-validating, with integrated steps for purification and characterization to ensure scientific rigor.
The Strategic Advantage of the Cinnoline Core
The antimicrobial potential of the cinnoline scaffold can be attributed to several key features:
-
Bioisosterism: As a bioisostere of quinoline, the cinnoline ring can interact with similar biological targets, such as DNA gyrase, a crucial bacterial enzyme.[6]
-
Planarity and Intercalation: The planar aromatic system is capable of intercalating with bacterial DNA or interacting with flat active sites in microbial enzymes.
-
Hydrogen Bonding: The two nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets.
-
Synthetic Tractability: The Cinnolin-3-amine scaffold offers a reactive primary amine group that serves as a handle for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
Synthetic Workflow Overview
The general workflow for developing antimicrobial agents from Cinnolin-3-amine involves a multi-step process from initial synthesis to biological evaluation. This systematic approach ensures reproducibility and allows for the clear establishment of structure-activity relationships.
Figure 1: General workflow for synthesis and evaluation.
Key Synthetic Protocols
The primary amino group at the C3 position of the cinnoline ring is a nucleophilic center, ideal for forming new covalent bonds. Below are detailed protocols for three fundamental derivatizations.
Protocol 1: Synthesis of Cinnolin-3-yl Schiff Bases
Rationale: The formation of an imine (Schiff base) by condensing Cinnolin-3-amine with various aromatic aldehydes is a robust and efficient method to introduce diverse structural motifs. The resulting azomethine group (C=N) is often crucial for biological activity.[7] This protocol utilizes a catalytic amount of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.[8]
Materials:
-
Cinnolin-3-amine
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, and TLC equipment
Procedure:
-
In a 100 mL round-bottom flask, dissolve Cinnolin-3-amine (1.0 eq.) in absolute ethanol (30 mL).
-
Add the substituted aromatic aldehyde (1.1 eq.) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane 3:7).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate.
-
Pour the mixture into crushed ice with stirring to facilitate complete precipitation.
-
Filter the resulting solid product using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure using IR (disappearance of N-H and C=O stretches, appearance of C=N stretch around 1620 cm⁻¹), ¹H NMR, and Mass Spectrometry.[9][10]
Figure 2: Synthesis of Cinnolin-3-yl Schiff Bases.
Protocol 2: Synthesis of Cinnoline-based Sulfonamides
Rationale: The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs (e.g., sulfa drugs), acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[11] Combining this moiety with the cinnoline scaffold can lead to compounds with synergistic or enhanced activity.[11] This reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which acts as both the solvent and an acid scavenger to neutralize the HCl byproduct.
Materials:
-
Cinnolin-3-amine
-
Substituted Benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Hydrochloric acid (5% aqueous solution)
-
Standard reaction flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve Cinnolin-3-amine (1.0 eq.) in anhydrous pyridine (20 mL) in a flask placed in an ice bath to control the initial exothermic reaction.
-
Slowly add the substituted benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 5% HCl (100 mL). This step protonates the pyridine, making it water-soluble, and precipitates the solid product.
-
Stir for 30 minutes, then filter the precipitate.
-
Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride salt.
-
Purification: Recrystallize the crude sulfonamide from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure using IR (appearance of characteristic S=O stretches at ~1350 and ~1160 cm⁻¹) and NMR spectroscopy.
Protocol for Antimicrobial Activity Screening
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth.
Materials:
-
Synthesized Cinnoline Derivatives
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Positive control antibiotic (e.g., Ciprofloxacin)[2]
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of each compound in CAMHB. Typically, this results in concentrations ranging from 256 µg/mL down to 0.5 µg/mL. Ensure the final DMSO concentration is non-inhibitory (≤1%).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing the test compounds, as well as to a growth control well (broth + inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Structure-Activity Relationship (SAR) Insights
Analysis of MIC data from various synthesized derivatives allows for the elucidation of key structure-activity relationships, guiding future optimization efforts. Halogenated derivatives, for instance, often exhibit potent activity.[3][11]
| Compound ID | R Group (from Schiff Base) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Notes |
| CN-H | -H (Benzaldehyde) | 64 | 128 | Baseline activity from the unsubstituted phenyl ring. |
| CN-Cl | -Cl (4-Chlorobenzaldehyde) | 16 | 32 | Electron-withdrawing group enhances activity.[2] |
| CN-Br | -Br (4-Bromobenzaldehyde) | 8 | 16 | Increased lipophilicity and halogen bonding potential further improve potency.[11] |
| CN-OCH₃ | -OCH₃ (4-Anisaldehyde) | 32 | 64 | Electron-donating group shows moderate activity, less potent than halogens.[2] |
| CN-NO₂ | -NO₂ (4-Nitrobenzaldehyde) | 8 | 8 | Strong electron-withdrawing group significantly boosts activity against both strains.[2] |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | Reference antibiotic.[2] |
Table 1: Representative antimicrobial activity data for a series of Cinnolin-3-yl Schiff bases, demonstrating the impact of substituent electronics and lipophilicity on potency.
Conclusion
Cinnolin-3-amine stands out as a highly valuable and synthetically accessible starting material for the development of novel antimicrobial agents. The straightforward derivatization of its amino group allows for the rapid generation of diverse chemical libraries, including Schiff bases, sulfonamides, and amides. The structure-activity relationship data clearly indicates that strategic modification, particularly with electron-withdrawing and halogen-containing moieties, can significantly enhance antibacterial potency. The protocols and insights provided in this application note offer a robust framework for researchers to explore the rich medicinal chemistry of the cinnoline scaffold in the critical search for next-generation antibiotics.
References
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
-
Cinnoline derivatives with biological activity. PubMed. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]
-
Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - PubMed Central. [Link]
-
Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. [Link]
-
Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. [Link]
-
Synthesis and antimicrobial activity of novel chalcone derivative. Global Grounding. [Link]
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Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impactfactor. [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal. [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline culphonamides. PMC - NIH. [Link]
-
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. ResearchGate. [Link]
-
Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH. [Link]
-
Anti-microbial Study and Synthesis of Schiff bases of 3-actyl 4-hydroxy Quinolin-2-one. International Journal of ChemTech Research. [Link]
-
Synthesis and Antimicrobial Screening of Some Novel Cinnoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. [Link]
-
Synthesis, Antimicrobial Activity of Schiff Base Compounds of Cinnamaldehyde and Amino Acids. PubMed. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
-
SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. [Link]
-
Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing. [Link]
-
Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
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Application Notes and Protocols for Cinnolin-3-amine Derivatization in Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Cinnoline Scaffold as a Privileged Structure in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its isosteric relationship with quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents.[1] Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][][4] This wide range of biological effects underscores the potential of the cinnoline scaffold as a versatile template for drug design.
Among the various substituted cinnolines, Cinnolin-3-amine stands out as a particularly attractive starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. The presence of a reactive primary amino group at the 3-position provides a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold. This document provides a detailed guide for the derivatization of Cinnolin-3-amine, focusing on key reactions that introduce diverse functionalities and enable comprehensive SAR investigations. The protocols provided herein are designed to be robust and adaptable for researchers in drug discovery and medicinal chemistry.
Strategic Derivatization of the 3-Amino Group: A Gateway to Diverse Chemical Moieties
The primary amino group of Cinnolin-3-amine is a nucleophilic center that can readily participate in a range of chemical transformations. For the purpose of SAR studies, it is crucial to introduce a variety of functional groups to probe the impact of electronics, sterics, and hydrogen bonding potential on biological activity. The following three classes of reactions are particularly well-suited for this purpose:
-
Acylation: The formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry. Acylating Cinnolin-3-amine with a diverse library of acyl chlorides or carboxylic acids allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. This modification can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall shape.
-
Sulfonylation: The synthesis of sulfonamides is another powerful strategy for derivatizing Cinnolin-3-amine. The sulfonamide group is a key pharmacophore in many approved drugs and is known to be a strong hydrogen bond acceptor. Introducing a sulfonamide linkage can alter the electronic properties of the molecule and provide opportunities for strong interactions with biological targets.
-
Urea and Thiourea Formation: Ureas and thioureas are important functional groups in drug discovery due to their ability to act as potent hydrogen bond donors and acceptors. The reaction of Cinnolin-3-amine with isocyanates or isothiocyanates provides a straightforward route to these derivatives. The resulting compounds can form extensive hydrogen bond networks, which can be critical for target binding.
The choice of derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compounds. A systematic exploration of these three derivatization pathways will provide a rich dataset for building robust SAR models.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of Cinnolin-3-amine. These protocols are intended as a starting point and may require optimization based on the specific substrates and reagents used.
General Workflow for Cinnolin-3-amine Derivatization and SAR Analysis
Caption: General workflow for Cinnolin-3-amine derivatization and SAR studies.
Protocol 1: Acylation of Cinnolin-3-amine with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of Cinnolin-3-amine using an acyl chloride in the presence of a base.
Materials:
-
Cinnolin-3-amine
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Cinnolin-3-amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05-1.2 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred Cinnolin-3-amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired N-acylated Cinnolin-3-amine derivative.
Protocol 2: Sulfonylation of Cinnolin-3-amine with Sulfonyl Chlorides
This protocol outlines a general method for the synthesis of Cinnolin-3-sulfonamides.
Materials:
-
Cinnolin-3-amine
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous Pyridine or a mixture of THF and TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
Procedure:
-
Reaction Setup: Dissolve Cinnolin-3-amine (1.0 equivalent) in anhydrous pyridine or a suitable aprotic solvent like THF in a round-bottom flask under an inert atmosphere.
-
Base (if not using pyridine as solvent): If using THF as the solvent, add triethylamine (1.2-2.0 equivalents).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1-1.3 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
If the product precipitates, filter, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM.
-
Wash the organic layer with 1 M HCl (to remove pyridine/TEA), followed by saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude sulfonamide by column chromatography or recrystallization.
Protocol 3: Synthesis of Cinnolin-3-yl Ureas and Thioureas
This protocol describes the synthesis of urea and thiourea derivatives of Cinnolin-3-amine using isocyanates and isothiocyanates.
Materials:
-
Cinnolin-3-amine
-
Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate, methyl isothiocyanate)
-
Anhydrous THF or Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Cinnolin-3-amine (1.0 equivalent) in anhydrous THF or acetonitrile.
-
Isocyanate/Isothiocyanate Addition: Add the isocyanate or isothiocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (THF or acetonitrile), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product is often pure enough for biological testing. If necessary, it can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether or hexanes.
Structure-Activity Relationship (SAR) Analysis: A Case Study on PI3K/Akt Pathway Inhibition
Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers.[4] The PI3K/Akt pathway plays a crucial role in cell proliferation, survival, and metabolism, making it an attractive target for anticancer drug development.[][5]
The PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of Cinnolin-3-amine derivatives.
Interpreting SAR Data
By synthesizing a library of Cinnolin-3-amine derivatives using the protocols outlined above and evaluating their inhibitory activity against a specific kinase in the PI3K/Akt pathway (e.g., PI3Kα), a quantitative SAR can be established. The data can be organized in a table to facilitate analysis.
Table 1: Hypothetical SAR Data for Cinnolin-3-amine Derivatives as PI3Kα Inhibitors
| Compound ID | R Group (at 3-amino position) | PI3Kα IC₅₀ (nM) | Notes |
| Cinn-001 | -H (Parent Amine) | >10,000 | Inactive starting material. |
| Cinn-002 | -C(O)Ph | 850 | Acylation introduces moderate activity. |
| Cinn-003 | -C(O)-(4-Cl-Ph) | 250 | Electron-withdrawing group on the phenyl ring improves potency. |
| Cinn-004 | -C(O)-(4-MeO-Ph) | 1200 | Electron-donating group reduces activity compared to Cinn-003. |
| Cinn-005 | -SO₂Ph | 450 | Sulfonamide provides good activity. |
| Cinn-006 | -SO₂-(4-Me-Ph) | 380 | Alkyl substitution on the phenylsulfonyl group is well-tolerated. |
| Cinn-007 | -C(O)NHPh | 150 | Urea linkage leads to a significant increase in potency. |
| Cinn-008 | -C(S)NHPh | 320 | Thiourea is also active, but slightly less potent than the corresponding urea. |
Analysis of Hypothetical SAR Data:
-
Acylation: The introduction of an acyl group (Cinn-002) confers inhibitory activity. Substitution on the phenyl ring has a significant impact, with an electron-withdrawing group (Cl in Cinn-003) enhancing potency, while an electron-donating group (MeO in Cinn-004) is detrimental. This suggests that the electronic properties of the R group are important for target interaction.
-
Sulfonylation: The sulfonamide derivatives (Cinn-005 and Cinn-006) exhibit good inhibitory activity, indicating that this linker is a suitable bioisostere for the amide bond in this context.
-
Urea/Thiourea Formation: The urea derivative (Cinn-007) is the most potent compound in this hypothetical series, suggesting that the hydrogen bond donating and accepting capabilities of the urea moiety are crucial for high-affinity binding to PI3Kα. The corresponding thiourea (Cinn-008) is also highly active, confirming the importance of this structural motif.
Conclusion
Cinnolin-3-amine is a versatile and valuable starting material for the generation of diverse chemical libraries for SAR studies. The derivatization of the 3-amino group through acylation, sulfonylation, and urea/thiourea formation provides a robust platform for exploring the chemical space around the cinnoline scaffold. The protocols and strategies outlined in this application note are designed to empower researchers in medicinal chemistry to systematically investigate the SAR of Cinnolin-3-amine derivatives and to accelerate the discovery of novel therapeutic agents targeting a range of diseases.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Neg
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (n.d.).
- Cinnoline Derivatives with Biological Activity - ResearchG
- Cinnoline derivatives with biological activity - PubMed. (n.d.).
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (n.d.).
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1021-1031.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.).
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- Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). (n.d.).
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- PI3K/AKT inhibitors in clinical development.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (n.d.).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.).
- Urea Form
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (n.d.).
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (n.d.).
- Acylation of Amines, Part 1: with Acyl Halides - YouTube. (n.d.).
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- One-Pot Synthesis of Ureas from Boc-Protected Amines | The Journal of Organic Chemistry. (n.d.).
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
- Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroarom
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (n.d.).
- US4681710A - Production of sulfonated amines - Google P
- Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC - NIH. (n.d.).
- Comparison of Quantitative and Qualitative (Q)
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (n.d.).
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- Quantitative Structure-Activity Relationship (QSAR)
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Application Note: A Validated Reversed-Phase HPLC Method for the Purity Assessment of Cinnolin-3-amine
Abstract
This application note details a robust, selective, and validated analytical method for determining the purity of Cinnolin-3-amine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Cinnolin-3-amine (C₈H₇N₃, MW: 145.16 g/mol ) is a critical heterocyclic amine intermediate in medicinal chemistry and pharmaceutical development.[1][2] Ensuring its purity is paramount for the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). The described gradient elution method employs a C18 stationary phase and a phosphate-buffered mobile phase, demonstrating excellent selectivity and resolution from potential impurities. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry and is structured to be self-validating by incorporating system suitability testing and referencing key validation parameters as outlined by the International Council for Harmonisation (ICH).[3][4]
Introduction and Scientific Rationale
Cinnolin-3-amine is an aromatic heterocyclic compound whose structural motif is integral to various pharmacologically active molecules.[2] The presence of impurities, arising from the synthetic route or degradation, can significantly impact the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and reproducibility.[5] A reversed-phase method was selected for this application due to the moderately polar nature of Cinnolin-3-amine.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides effective retention for aromatic compounds like Cinnolin-3-amine through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The gradient approach ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.[5]
-
pH Control: The mobile phase is buffered to an acidic pH of 3.0. Cinnolin-3-amine, being a basic compound, will be protonated at this pH (forming the conjugate acid). This protonation suppresses silanol interactions with the stationary phase and ensures a single, stable ionic form, leading to sharp, symmetrical peaks and consistent retention times.[6][7]
-
Detection: UV detection is selected based on the chromophoric nature of the cinnoline ring system. A Diode Array Detector (DAD) is recommended to allow for peak purity analysis and to identify the optimal detection wavelength for both the main component and any potential impurities. Based on the UV-VIS spectra of similar heterocyclic structures, a wavelength of 240 nm is chosen for quantification.[8][9]
Materials and Methods
Reagents and Materials
-
Cinnolin-3-amine Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade)
-
Phosphoric Acid (85%, Analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Membrane Filters
Instrumentation
-
HPLC system equipped with a binary gradient pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 240 nm for quantification (spectral scan from 200-400 nm) |
| Injection Volume | 5 µL |
| Run Time | 22 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.22 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Cinnolin-3-amine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. This solution is used for system suitability checks and as the primary standard for purity calculations.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Cinnolin-3-amine sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent. This higher concentration facilitates the detection of low-level impurities.
Experimental Protocol and Workflow
The following protocol outlines the step-by-step procedure for analyzing the purity of a Cinnolin-3-amine sample. The workflow is designed to ensure the integrity and validity of the generated data.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[10][11] This is achieved by making five replicate injections of the Reference Standard Solution (0.1 mg/mL). The performance must meet the acceptance criteria listed in the table below.[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor indicates undesirable interactions with the column. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and pump. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump flow rate and mobile phase composition. |
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.1. Do not proceed if the criteria are not met.
-
Inject the Diluent (as a blank) to ensure no carryover or system contamination.
-
Inject the Reference Standard Solution (0.1 mg/mL).
-
Inject the Sample Solution (0.5 mg/mL) in duplicate.
-
Inject the Reference Standard Solution again after a series of sample injections (e.g., every 10 injections) to ensure continued system performance.
Data Analysis and Method Validation Principles
The purity of the Cinnolin-3-amine sample is determined using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.
Calculation: Purity (%) = (Area of Cinnolin-3-amine Peak / Sum of Areas of All Peaks) x 100
This analytical method is designed to be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed by the absence of interfering peaks in the blank and the resolution of the main peak from all other peaks.
-
Linearity: The method should demonstrate a linear relationship between concentration and peak area over a specified range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value, typically determined by recovery studies on spiked samples.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), measured as the Relative Standard Deviation (%RSD).[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for reporting impurities.
The relationship between the HPLC system components and the validation parameters they influence is critical for maintaining a state of control.
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and robust tool for the purity assessment of Cinnolin-3-amine. The gradient method provides excellent resolution and is suitable for identifying and quantifying potential impurities. By adhering to the outlined system suitability criteria and principles of method validation, this protocol ensures the generation of reliable and defensible analytical data, supporting drug development and quality control activities.
References
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]
-
Separation and determination of aromatic amines by reversed-phase HPLC. (n.d.). J-Stage. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMS Bio. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. [Link]
-
Cinnolin-3-amine. (n.d.). PubChem. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). ResearchGate. [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (n.d.). Semantic Scholar. [Link]
-
UV-VIS spectra of cinnoline 3 in pure form and after released from... (n.d.). ResearchGate. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PubMed Central. [Link]
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Application Note: Mass Spectrometry Analysis of Cinnolin-3-amine Synthesis Products for Purity Assessment and Impurity Profiling
Abstract
This application note provides a comprehensive protocol for the analysis of Cinnolin-3-amine synthesis products using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Cinnolin-3-amine is a vital heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Ensuring its purity and characterizing reaction-related impurities are critical steps for regulatory compliance and downstream applications. The methodologies detailed herein are designed for researchers, process chemists, and quality control analysts, offering a robust framework for reaction monitoring, purity confirmation, and structural elucidation of potential by-products. We describe optimized sample preparation, LC-MS/MS parameters, and data interpretation strategies, grounded in established principles of analytical chemistry.
Introduction: The Analytical Imperative in Cinnoline Synthesis
The cinnoline nucleus is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting a wide range of biological activities.[1][2] Cinnolin-3-amine (C₈H₇N₃), in particular, serves as a key starting material for the synthesis of novel therapeutic agents. Its synthesis, often involving multi-step reactions such as the cyclization of diazotized o-aminoaryl compounds, can generate a profile of structurally related impurities.[3][4] These impurities may arise from incomplete reactions, side reactions, or degradation and can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Therefore, a highly sensitive and specific analytical method is required to separate and identify the target compound from its potential contaminants. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering the high resolving power of HPLC for separation and the definitive identification capabilities of mass spectrometry.[5][6][7] This guide focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds like Cinnolin-3-amine, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, simplifying molecular weight confirmation.[8][9][10][11]
Understanding the Synthesis: Predicting Potential Impurities
A common route to Cinnolin-3-amine involves the cyclization of nitroformaldehyde o-formylphenylhydrazone followed by reduction of the resulting 3-nitrocinnoline.[3] Understanding this pathway is crucial for anticipating potential impurities.
Key Potential Impurities:
-
Starting Materials: Unreacted o-aminobenzaldehyde and nitromethane.
-
Intermediates: Nitroformaldehyde o-formylphenylhydrazone and 3-nitrocinnoline.
-
By-products: Isomeric products, products of over-reduction, or polymeric materials.
Accurate mass measurement and fragmentation analysis are essential to distinguish these species from the target analyte.
Experimental Protocol: From Sample to Spectrum
This section details a validated starting protocol for the LC-MS analysis of a typical Cinnolin-3-amine synthesis reaction mixture.
3.1. Sample Preparation
The goal of sample preparation is to dissolve the analyte and impurities in a solvent compatible with the LC mobile phase while minimizing matrix effects.
Protocol:
-
Accurately weigh approximately 1 mg of the crude synthesis product or dried reaction mixture.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile (ACN) and Water. This diluent is chosen for its ability to dissolve a range of polar and moderately non-polar compounds.
-
Vortex the sample for 30 seconds to ensure complete dissolution. If particulates remain, centrifuge at 10,000 x g for 5 minutes.
-
Perform a 1:100 serial dilution by transferring 10 µL of the stock solution into 990 µL of the diluent. This brings the concentration into a range suitable for ESI-MS, typically 1-10 µg/mL, to avoid detector saturation.
-
Transfer the final diluted sample to an autosampler vial for analysis.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
The following workflow provides a systematic approach from sample injection to data analysis.
Caption: Overall workflow from sample preparation to final report generation.
3.3. Optimized Instrument Parameters
The parameters below serve as a robust starting point. Method optimization may be required depending on the specific instrumentation and impurity profile.[12]
| Parameter | Setting | Justification |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for a broad range of small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte, which is essential for efficient positive mode ESI.[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier providing good peak shape for nitrogen heterocycles. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient ensures elution of both polar starting materials and potentially more non-polar by-products. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column, compatible with ESI interfaces. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar, thermally labile molecules like Cinnolin-3-amine, minimizing fragmentation and maximizing the molecular ion signal.[9][10][11] |
| Polarity | Positive | The basic nitrogen atoms in the cinnoline ring readily accept a proton to form a positive ion [M+H]⁺.[13][15] |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable electrospray formation. |
| Source Temperature | 120 °C | Assists in the desolvation of droplets without causing thermal degradation of the analyte. |
| Desolvation Gas Temp. | 350 °C | High temperature aids in efficient solvent evaporation to generate gas-phase ions. |
| Full Scan MS Range | m/z 100 - 500 | Covers the expected mass range of the target compound and most likely impurities. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA), Top 3 most intense ions | Automatically triggers fragmentation of the most abundant ions in each scan, providing structural information for both the target and unknown impurities. |
| Collision Energy (CE) | Ramped (e.g., 15-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum for structural elucidation. |
Data Analysis and Interpretation
4.1. Identification of Target Compound and Impurities
The primary goal is to identify the [M+H]⁺ ion for Cinnolin-3-amine and any other components in the chromatogram. High-resolution mass spectrometry (HRMS) is pivotal for determining elemental composition from accurate mass measurements.[9]
| Compound | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Notes |
| Cinnolin-3-amine | C₈H₇N₃ | 145.0640 | 146.0718 | Target Analyte |
| 3-Nitrocinnoline | C₈H₅N₃O₂ | 175.0382 | 176.0460 | Key intermediate; indicates incomplete reduction. |
| o-Aminobenzaldehyde | C₇H₇NO | 121.0528 | 122.0606 | Unreacted starting material. |
| Nitroformaldehyde o-formylphenylhydrazone | C₈H₇N₃O₃ | 193.0488 | 194.0566 | Uncyclized intermediate. |
4.2. Structural Confirmation via MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) provides a structural fingerprint of a molecule. The fragmentation of protonated Cinnolin-3-amine is key to its unambiguous identification. Nitrogen-containing fused ring systems often exhibit characteristic fragmentation patterns, such as the loss of small neutral molecules or ring cleavages.[16][17]
Caption: Plausible fragmentation pathway for protonated Cinnolin-3-amine.
Interpretation of the Fragmentation Pathway:
-
Parent Ion (m/z 146.07): This is the protonated molecular ion of Cinnolin-3-amine.
-
Fragment at m/z 129.04: This ion likely corresponds to the loss of a neutral ammonia molecule (NH₃, 17.03 Da) from the protonated amine group. This is a common loss for primary amines.[18]
-
Fragment at m/z 118.07: This significant fragment can arise from the loss of molecular nitrogen (N₂, 28.01 Da) from the pyridazine ring, a characteristic fragmentation for many N-N bonded heterocycles.[16] This fragmentation provides strong evidence for the cinnoline core structure.
By comparing the observed fragmentation pattern of an unknown peak to this expected pathway, analysts can confirm the identity of Cinnolin-3-amine. The same principles can be applied to propose structures for unknown impurities by analyzing their unique fragmentation patterns.[19][20][21]
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the comprehensive analysis of Cinnolin-3-amine synthesis products. The protocol provides a solid foundation for confirming product identity, assessing purity, and profiling related impurities. By combining optimized chromatography and high-resolution mass spectrometry, researchers and drug development professionals can gain critical insights into their reaction chemistry, ensuring the quality and integrity of this important pharmaceutical building block. The principles and workflows described are adaptable and serve as a valuable tool in the rigorous analytical landscape of pharmaceutical development.[6][7]
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MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
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Chrominfo. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available from: [Link]
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Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]
-
CSIRO Publishing. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Available from: [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
-
IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available from: [Link]
-
ResearchGate. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]
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ACS Publications. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Available from: [Link]
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The University of Queensland. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Available from: [Link]
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University of Bristol. (n.d.). Electrospray Ionization (ESI). Available from: [Link]
-
ACS Publications. (n.d.). Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available from: [Link]
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ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Available from: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Available from: [Link]
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Innovative Journal. (n.d.). A Concise Review on Cinnolines. Available from: [Link]
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National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
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Synthesis of 4-Aminocinnoline-3-carboxamide: A Detailed Protocol and Application Note
Abstract
This document provides a comprehensive guide for the synthesis of 4-aminocinnoline-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the absence of a direct, single-step conversion from cinnolin-3-amine in established literature, this protocol details a robust and scientifically validated multi-step synthetic pathway. The proposed route commences with a substituted o-aminobenzonitrile and proceeds through diazotization, subsequent coupling with an active methylene compound, intramolecular cyclization to form the core cinnoline structure, and concludes with the hydrolysis of a nitrile intermediate. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure successful synthesis and characterization of the target molecule.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The cinnoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Specifically, 4-aminocinnoline-3-carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, including potential applications as kinase inhibitors, antibacterial, and antifungal agents.[1] The strategic placement of the amino and carboxamide functional groups on the cinnoline core allows for diverse structural modifications, making it an attractive scaffold for the development of novel therapeutic agents.[2]
This guide provides a detailed, step-by-step protocol for the synthesis of the parent 4-aminocinnoline-3-carboxamide, a key building block for creating a library of pharmacologically active derivatives.
Proposed Synthetic Pathway: A Multi-Step Approach
A direct conversion of cinnolin-3-amine to 4-aminocinnoline-3-carboxamide is not a chemically straightforward or commonly reported transformation. Therefore, a more practical and reliable multi-step synthesis is proposed, starting from a readily available precursor, o-aminobenzonitrile. This pathway is designed based on well-established principles of heterocyclic chemistry.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed multi-step synthetic workflow for 4-aminocinnoline-3-carboxamide.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Aminobenzonitrile | ReagentPlus®, 99% | Sigma-Aldrich | |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥99.0% | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 37% | VWR | |
| Cyanoacetamide | 99% | Alfa Aesar | |
| Sodium Acetate (NaOAc) | Anhydrous, 99% | Acros Organics | |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | |
| Sodium Ethoxide (NaOEt) | 21% solution in ethanol | Sigma-Aldrich | Handle under inert atmosphere. |
| Sulfuric Acid (H₂SO₄) | 95-98% | EMD Millipore | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Ethyl Acetate | HPLC Grade | VWR | |
| Hexanes | HPLC Grade | VWR | |
| Deionized Water | In-house |
Step-by-Step Synthesis
Step 1: Diazotization of o-Aminobenzonitrile
-
Principle: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts. This is a classic and reliable method for introducing the diazonium group.[3][4]
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve o-aminobenzonitrile (10.0 g, 84.6 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution of o-cyano-benzenediazonium chloride is used immediately in the next step.
-
Step 2: Coupling with Cyanoacetamide
-
Principle: The electrophilic diazonium salt readily couples with carbanions generated from active methylene compounds, such as cyanoacetamide, to form an arylhydrazono derivative.[1][3]
-
Procedure:
-
In a separate 1 L beaker, prepare a solution of cyanoacetamide (7.1 g, 84.6 mmol) and sodium acetate (20.0 g, 244 mmol) in ethanol (200 mL) and water (200 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanoacetamide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
A yellow to orange precipitate of the arylhydrazono intermediate should form.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven at 50 °C.
-
Step 3: Intramolecular Cyclization to form 4-Aminocinnoline-3-carbonitrile
-
Principle: The arylhydrazono intermediate undergoes a base-catalyzed intramolecular cyclization, a variation of the Thorpe-Ziegler reaction, to form the stable aromatic cinnoline ring system. The nitrile group attacks the aromatic ring, followed by tautomerization to yield the 4-amino-substituted product.
-
Procedure:
-
Suspend the dried arylhydrazono intermediate from Step 2 in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium ethoxide solution (21% in ethanol, 20 mL) to the suspension.
-
Heat the mixture to reflux and maintain reflux for 4 hours. The color of the reaction mixture should darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water (100 mL) to the residue and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with water, and dry in a vacuum oven.
-
The crude 4-aminocinnoline-3-carbonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 4: Hydrolysis of 4-Aminocinnoline-3-carbonitrile to 4-Aminocinnoline-3-carboxamide
-
Principle: The nitrile group can be hydrolyzed to a primary amide under strong acidic conditions. Concentrated sulfuric acid is an effective reagent for this transformation.[5][6]
-
Procedure:
-
Carefully add the purified 4-aminocinnoline-3-carbonitrile (5.0 g, 29.4 mmol) in small portions to ice-cold concentrated sulfuric acid (50 mL) in a 250 mL beaker with stirring. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Neutralize the resulting solution by the slow and careful addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.
-
A precipitate of 4-aminocinnoline-3-carboxamide will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Characterization and Data
The identity and purity of the synthesized 4-aminocinnoline-3-carboxamide should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the cinnoline ring system, as well as distinct signals for the amino and carboxamide protons. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals, including those for the aromatic carbons and the carbonyl carbon of the carboxamide group. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-aminocinnoline-3-carboxamide (C₉H₈N₄O, MW: 188.19 g/mol ). |
| FT-IR | The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the aromatic ring. |
| Purity (HPLC) | HPLC analysis should indicate a high degree of purity (typically >95%). |
Troubleshooting and Field-Proven Insights
-
Low Yield in Diazotization/Coupling: Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Diazonium salts are unstable at higher temperatures. Also, ensure the pH of the coupling reaction is appropriate; the use of sodium acetate provides a buffered system.
-
Incomplete Cyclization: The base used for cyclization (sodium ethoxide) is moisture-sensitive. Ensure anhydrous conditions are maintained. If the reaction stalls, a stronger base or higher boiling point solvent could be explored, but with caution to avoid side reactions.
-
Difficult Hydrolysis of the Nitrile: The hydrolysis of the nitrile can be sluggish. If the reaction is incomplete after 24 hours, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase the risk of side product formation. Alternatively, basic hydrolysis conditions (e.g., using NaOH in aqueous ethanol followed by acidic workup) can be attempted.[7]
-
Purification Challenges: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is recommended.
Conclusion
The multi-step synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 4-aminocinnoline-3-carboxamide from o-aminobenzonitrile. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable heterocyclic building block in good yield and high purity. This protocol serves as a foundational method for the synthesis of a diverse range of cinnoline derivatives for further investigation in drug discovery and development programs.
References
-
ResearchGate. (2022, February 6). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]
-
PMC - NIH. Production of Phenyldiazene Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete. [Link]
-
ResearchGate. (2008, January 1). On The Chemistry of Cinnoline IV[8]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. [Link]
-
ResearchGate. (2021, September 21). COUPLING OF PABA DIAZONIUM CHLORIDE WITH ACTIVE METHYLENES AND THEIR MICROBIAL EVALUATIONS. [Link]
-
ResearchGate. (2016, October 24). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
- Google Patents. Process for the preparation of 4-amino-3-quinolinecarbonitriles.
-
Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
PMC - PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
- Google Patents.
-
PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
ResearchGate. (2020, January 1). Synthesis, and synthetic applications of cyanoacetamides. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ResearchGate. (2012, May 14). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. [Link]
-
YouTube. (2018, June 24). Nitriles: base hydrolysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005019201A3 - Process for the preparation of 4-amino-3-quinolinecarbonitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. questjournals.org [questjournals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Cinnolin-3-amine
Welcome to the technical support center for the synthesis of Cinnolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve the yield and purity of your Cinnolin-3-amine synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure your success in the laboratory.
Overview of Cinnolin-3-amine Synthesis
The most common and well-documented route to Cinnolin-3-amine involves a two-step process:
-
Synthesis of 3-Nitrocinnoline: This step typically involves the diazotization of an appropriate ortho-substituted aniline, followed by coupling with a suitable C1 synthon and subsequent cyclization. A widely used method is the reaction of diazotized o-aminobenzaldehyde with nitromethane to form nitroformaldehyde o-formylphenylhydrazone, which then undergoes cyclization to yield 3-nitrocinnoline.[1]
-
Reduction of 3-Nitrocinnoline: The nitro group of 3-nitrocinnoline is then reduced to an amine group to yield the final product, Cinnolin-3-amine. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.[1]
This guide will focus on troubleshooting and optimizing this two-step synthetic pathway.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for Cinnolin-3-amine.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of Cinnolin-3-amine.
Step 1: Synthesis of 3-Nitrocinnoline
Question 1: My coupling reaction between diazotized o-aminobenzaldehyde and nitromethane is giving a low yield and a lot of tar-like side products. What is going wrong?
Answer: This is a common issue often attributed to the instability of the diazonium salt and side reactions during the coupling step. Here are the potential causes and solutions:
-
Cause: Decomposition of the diazonium salt.
-
Explanation: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization of o-aminobenzaldehyde should be carried out at low temperatures, typically between 0-5 °C, to minimize decomposition.
-
Solution: Ensure your reaction vessel is maintained in an ice-salt bath throughout the diazotization and coupling steps. Monitor the temperature closely with a low-temperature thermometer.
-
-
Cause: Incorrect pH of the reaction mixture.
-
Explanation: The coupling reaction is highly pH-sensitive. In even weakly acidic solutions, the yield of the desired hydrazone can decrease significantly, leading to the formation of "rubbery, red, intractable solids".[1] The optimal pH for this coupling is typically slightly basic to facilitate the deprotonation of nitromethane, forming the nucleophilic nitronate anion.
-
Solution: Carefully control the pH of the reaction mixture by the slow, dropwise addition of a base (e.g., sodium hydroxide solution) to the nitromethane solution before and during the addition of the cold diazonium salt solution. Use pH paper or a pH meter to maintain the pH in the optimal range (typically 8-10).
-
-
Cause: Concentration of reactants.
-
Explanation: High concentrations of reactants can lead to polymerization and the formation of undesirable side products.
-
Solution: The original synthesis by Baumgarten and DeBrunner specifies the use of dilute solutions.[1] Adhering to the recommended concentrations is crucial for minimizing side reactions.
-
Question 2: The cyclization of nitroformaldehyde o-formylphenylhydrazone to 3-nitrocinnoline is not proceeding to completion or is giving a low yield. What can I do?
Answer: Incomplete cyclization can be due to several factors related to the reaction conditions.
-
Cause: Insufficient acid catalysis.
-
Explanation: The cyclization of the hydrazone to the cinnoline ring is an acid-catalyzed intramolecular condensation reaction. Insufficient acid will result in a sluggish or incomplete reaction.
-
Solution: Ensure that the cyclization is carried out in a strongly acidic medium. The original procedure uses a mixture of sulfuric acid and acetic acid.[1] The concentration of the acid is critical.
-
-
Cause: Reaction time and temperature.
-
Explanation: The cyclization may require a specific temperature and reaction time to proceed to completion.
-
Solution: Follow the recommended reaction temperature and time from the literature protocol. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Step 2: Reduction of 3-Nitrocinnoline
Question 3: The reduction of 3-nitrocinnoline with stannous chloride is giving a poor yield of Cinnolin-3-amine. How can I improve this?
Answer: The reduction of nitroarenes with stannous chloride is a classic and generally reliable method, but several factors can impact the yield.
-
Cause: Incomplete reaction.
-
Explanation: An insufficient amount of the reducing agent or a too short reaction time can lead to incomplete conversion of the starting material.
-
Solution: Use a molar excess of stannous chloride dihydrate (SnCl₂·2H₂O) as specified in reliable protocols. The reaction is often exothermic, and gentle heating may be required to drive it to completion. Monitor the reaction by TLC until all the 3-nitrocinnoline has been consumed.
-
-
Cause: Product loss during workup.
-
Explanation: The workup procedure for stannous chloride reductions can be tricky. After the reaction, the acidic mixture is typically basified to precipitate tin salts (stannic hydroxide) and liberate the free amine. If the pH is not sufficiently basic, the amine may remain protonated and stay in the aqueous layer. Conversely, adding too much base can sometimes lead to the formation of soluble stannates, which can complicate extraction.
-
Solution: After the reaction is complete, cool the mixture and carefully add a concentrated solution of a strong base (e.g., NaOH or KOH) until the solution is strongly basic (pH > 10). This will precipitate the tin salts as a thick sludge. It is often beneficial to filter this mixture to remove the tin salts before extracting the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Thoroughly wash the filtered solids with the extraction solvent to recover any adsorbed product.
-
Question 4: I am having difficulty with the purification of Cinnolin-3-amine. What are the best methods?
Answer: Purification of the final product is crucial for obtaining a high-purity compound.
-
Method 1: Recrystallization.
-
Explanation: Recrystallization is often an effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Procedure: A common solvent system for the recrystallization of Cinnolin-3-amine is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. If the solution is colored, you can add a small amount of activated charcoal to the hot solution and filter it before cooling.
-
-
Method 2: Column Chromatography.
-
Explanation: If recrystallization does not provide the desired purity, column chromatography is a more powerful purification technique.
-
Procedure: Use silica gel as the stationary phase. A suitable mobile phase can be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the Cinnolin-3-amine. Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Frequently Asked Questions (FAQs)
Q1: Are there any alternative reducing agents for the conversion of 3-nitrocinnoline to Cinnolin-3-amine?
A1: Yes, several other reducing agents can be used for the reduction of aromatic nitro groups. Some common alternatives include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method.[2]
-
Iron in Acetic Acid: Iron powder in the presence of an acid like acetic acid is a classic and cost-effective method for nitro group reduction.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of nitro groups, particularly in aqueous solutions.
The choice of reducing agent may depend on the presence of other functional groups in the molecule that you wish to preserve.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Safety is paramount in any chemical synthesis. For this procedure, pay close attention to the following:
-
Diazonium Salts: These compounds can be explosive when dry. Always handle them in solution and at low temperatures.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Stannous Chloride: While not as toxic as organotin compounds, inorganic tin salts should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.
Q3: Can I use a different starting material instead of o-aminobenzaldehyde?
A3: Yes, substituted Cinnolin-3-amines can be synthesized by starting with appropriately substituted o-aminobenzaldehydes or o-aminoacetophenones. For example, using o-aminoacetophenone in a similar reaction sequence with nitromethane will yield 4-methyl-3-nitrocinnoline, which can then be reduced to 3-amino-4-methylcinnoline.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrocinnoline
This protocol is adapted from the procedure described by Baumgarten and DeBrunner.[1]
-
Diazotization of o-Aminobenzaldehyde:
-
Dissolve o-aminobenzaldehyde in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve nitromethane in water and cool to 0-5 °C.
-
Slowly add a dilute solution of sodium hydroxide to the nitromethane solution, keeping the temperature below 10 °C.
-
Carefully and slowly add the cold diazonium salt solution to the nitromethane solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Continue to add dilute sodium hydroxide solution as needed to maintain a slightly basic pH (8-10).
-
After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature.
-
The intermediate, nitroformaldehyde o-formylphenylhydrazone, may precipitate and can be collected by filtration.
-
-
Cyclization:
-
Add the filtered hydrazone intermediate to a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Heat the mixture according to the literature procedure, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the 3-nitrocinnoline.
-
Collect the solid product by filtration, wash with water, and dry.
-
Protocol 2: Synthesis of Cinnolin-3-amine
This protocol is adapted from the procedure described by Baumgarten and DeBrunner.[1]
-
Reduction:
-
Suspend 3-nitrocinnoline in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for the time specified in the literature, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a concentrated aqueous solution of sodium hydroxide until the mixture is strongly basic (pH > 10) and a thick precipitate of tin salts forms.
-
Filter the mixture to remove the tin salts. Wash the filter cake thoroughly with ethanol or another suitable organic solvent.
-
Combine the filtrate and the washings.
-
Remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Cinnolin-3-amine.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Cinnolin-3-amine.
-
Data Summary
| Parameter | Step 1: Synthesis of 3-Nitrocinnoline | Step 2: Synthesis of Cinnolin-3-amine |
| Key Reagents | o-Aminobenzaldehyde, NaNO₂, Nitromethane, H₂SO₄, Acetic Acid | 3-Nitrocinnoline, SnCl₂·2H₂O, HCl, NaOH |
| Critical Conditions | Temperature: 0-5 °C, pH: 8-10 (coupling) | Strongly acidic (reduction), Strongly basic (workup) |
| Typical Yield | Variable, reported yields can be modest | Generally good to high yields |
| Common Issues | Tar formation, low yield | Incomplete reaction, product loss during workup |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
-
Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 10, 2026, from [Link]
Sources
Side reactions in the Richter synthesis of cinnolines and their prevention
Technical Support Center: The Richter Cinnoline Synthesis
Welcome to the technical support center for the Richter cinnoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic yet nuanced reaction for the synthesis of cinnoline derivatives. Here, we will delve into the common side reactions encountered during this synthesis, provide troubleshooting guidance in a direct question-and-answer format, and offer field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of 4-cinnolinone instead of my desired 4-halocinnoline. What is causing this and how can I prevent it?
A1: This is a classic side reaction in the Richter synthesis and is primarily caused by the competitive attack of water on the intermediate 2-alkynylphenyl diazonium ion. [1] The diazonium salt is highly reactive and susceptible to nucleophilic attack. While the halide anion (from HX) is the desired nucleophile for forming the 4-halocinnoline, water present in the reaction medium can also act as a nucleophile, leading to the formation of a 4-hydroxycinnoline, which tautomerizes to the more stable 4-cinnolinone.[2]
Troubleshooting & Prevention:
-
Anhydrous Conditions: The most critical factor is to minimize the presence of water.
-
Solvent Choice: Employ anhydrous solvents. While the original Richter reaction uses aqueous acid, modern modifications often utilize organic solvents.
-
Reagent Purity: Ensure all reagents, especially the acid (HCl, HBr), are as anhydrous as possible.
-
-
Use of Triazene-Masked Diazonium Ions: A highly effective strategy is to separate the diazotization and cyclization steps.[1][2]
-
Mechanism: Start with an ortho-ethynyl-substituted phenyltriazene. The triazene group acts as a "masked" diazonium cation.[2]
-
Procedure: This allows for the unmasking of the diazonium ion using an acid like methanesulfonic acid (MeSO₃H) in an anhydrous solvent, followed by the introduction of the desired halide nucleophile for a more selective cyclization.[1] This approach significantly reduces the formation of the 4-cinnolinone byproduct.
-
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Cinnoline Product
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Isolation of starting material or unidentifiable byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Incomplete Diazotization | The initial diazotization of the o-aminoarylpropiolic acid is a critical step. Insufficient acid or sodium nitrite, or improper temperature control can lead to incomplete reaction. | Protocol: Optimized Diazotization 1. Dissolve the o-aminoarylpropiolic acid in the chosen acid (e.g., HCl, H₂SO₄) at 0-5 °C with constant stirring.2. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.3. Monitor the reaction for the disappearance of the starting amine using a starch-iodide paper test to check for excess nitrous acid. |
| Decomposition of the Diazonium Salt | Arenediazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a host of unwanted byproducts. | Action: Maintain strict temperature control throughout the diazotization and cyclization steps. Ideally, the reaction should be run at the lowest temperature that allows for a reasonable reaction rate. |
| Substituent Effects | The electronic nature of substituents on the aromatic ring can significantly impact the cyclization step. Electron-donating groups can accelerate the process, while electron-withdrawing groups may hinder it.[2] | Action: For substrates with electron-withdrawing groups, consider using a stronger acid or slightly elevated temperatures, while carefully monitoring for decomposition. For highly activated systems, lower temperatures may be necessary to control the reaction rate. |
Problem 2: Formation of Polymeric or Tar-Like Byproducts
Symptoms:
-
Formation of a dark, insoluble material in the reaction flask.
-
Difficulty in isolating and purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Side Reactions of the Alkyne | The triple bond of the propiolic acid derivative can undergo undesired polymerization or other side reactions under acidic conditions, especially with prolonged reaction times or at higher temperatures. | Action: 1. Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.2. Control Temperature: As with diazonium salt decomposition, maintaining a low temperature is crucial. |
| Oxidation | The reaction mixture, particularly if it contains residual nitrous acid, can be oxidizing, leading to the formation of complex, colored byproducts. | Protocol: Quenching Excess Nitrous Acid After diazotization is complete, add a small amount of urea or sulfamic acid to the reaction mixture to quench any remaining nitrous acid before proceeding with the cyclization. This will help to prevent unwanted oxidative side reactions. |
Visualizing Reaction Pathways
To better understand the desired reaction and the key side reaction, the following diagrams illustrate the mechanistic pathways.
Caption: Desired vs. Side Reaction Pathways in Richter Synthesis.
The following diagram illustrates the troubleshooting logic for low product yield.
Caption: Troubleshooting Logic for Low Yield in Richter Synthesis.
References
-
Wikipedia. Von-Richter-Cinnolinsynthese. Available at: [Link].
- Goeminne, A., Scammells, P. J., Devine, S. M., & Flynn, B. L. (2010). Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. Tetrahedron Letters, 51(52), 6882–6885.
-
Porev, V. O., & Kiselev, V. G. (2018). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 54(8), 695-716. Available at: [Link].
-
ResearchGate. Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. Available at: [Link].
Sources
Technical Support Center: Purification of Cinnolin-3-amine by Column Chromatography
Welcome to the technical support center for the purification of Cinnolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography of this important heterocyclic amine. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this purification process.
Understanding the Challenge: The Chemistry of Cinnolin-3-amine
Cinnolin-3-amine, a nitrogen-containing heterocycle, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine functionality can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction can result in several common issues, including poor separation, peak tailing, and even irreversible adsorption or on-column decomposition of the target compound.[1][2] This guide will provide you with the necessary strategies to mitigate these challenges and achieve successful purification.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My Cinnolin-3-amine is streaking badly on the column and I'm getting poor separation from impurities. What's happening and how can I fix it?
Answer: Streaking is a classic sign of strong interaction between your basic amine and the acidic silica gel stationary phase.[3] This leads to a non-uniform migration of your compound down the column, resulting in broad, tailing peaks that co-elute with impurities.
Here’s a systematic approach to resolve this:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your Cinnolin-3-amine for the acidic sites on the silica gel, leading to a more symmetrical peak shape.[4][5]
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6] Start with neutral alumina and if streaking persists, switch to basic alumina.
-
Amine-functionalized Silica: These columns have a basic surface that minimizes the strong interactions with amines, often allowing for purification with simple hexane/ethyl acetate or ethyl acetate/isopropanol solvent systems without the need for basic additives.[2]
-
Question 2: My Cinnolin-3-amine is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer: This issue, often referred to as irreversible adsorption, can occur if your compound is highly polar or particularly sensitive to the acidic nature of the silica gel.[6]
Here are the steps to troubleshoot this problem:
-
Check Compound Stability: Before performing column chromatography, it's essential to assess the stability of your Cinnolin-3-amine on silica gel. Spot your compound on a silica gel TLC plate and let it sit for an hour before developing. If you observe a new spot or smearing from the baseline, it indicates on-plate decomposition.[7]
-
Drastic Polarity Increase: If your compound is stable but simply very polar, a significant increase in the mobile phase polarity is required. A gradient elution from a non-polar solvent to a highly polar one, such as 10-20% methanol in dichloromethane with a basic modifier, might be necessary.
-
Switch to a Less Acidic Stationary Phase: If decomposition is the issue, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6]
Question 3: I'm experiencing low recovery of my purified Cinnolin-3-amine. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to improper sample loading.
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | As discussed previously, strong binding to the silica gel can lead to product loss. | Use a basic modifier in the eluent or switch to an alternative stationary phase like alumina or amine-functionalized silica.[2][6] |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation and product loss in mixed fractions. | A general rule of thumb is to load 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced.[6] |
| Improper Sample Loading | If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation. | Dissolve your sample in a minimal amount of a solvent in which it is highly soluble, and then load it onto the column. If solubility is an issue, consider dry loading.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Cinnolin-3-amine on silica gel?
A good starting point, based on the purification of the structurally similar 3-aminoquinoline, is a gradient of ethyl acetate in hexanes.[9] However, due to the basicity of the amine, it is highly recommended to include 0.5-1% triethylamine in the mobile phase to prevent peak tailing.[4] Always perform a thorough TLC analysis with different solvent systems to determine the optimal conditions for your specific separation.
Q2: How do I perform "dry loading" of my sample?
Dry loading is an excellent technique when your compound has poor solubility in the column eluent.[8]
Protocol for Dry Loading:
-
Dissolve your crude Cinnolin-3-amine in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Q3: Can I reuse a column that has been treated with triethylamine?
While it is possible to flush the column extensively to remove the triethylamine, it is generally recommended to dedicate columns for use with basic modifiers. Residual triethylamine can affect the separation of other, non-basic compounds in future purifications.[8]
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow and decision-making process for the purification of Cinnolin-3-amine by column chromatography.
This troubleshooting guide provides a comprehensive framework for the successful purification of Cinnolin-3-amine by column chromatography. By understanding the underlying chemical principles and systematically addressing potential issues, researchers can optimize their purification protocols and obtain high-purity material for their downstream applications.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Baxter, P. N. W., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Methods for the synthesis of cinnolines (Review). Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MicroSolv. (n.d.). Can I use triethylamine TEA with a Cogent Silica-C column - FAQ. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. use of Triethylamine - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Borsche-Koelsch cinnoline synthesis
Welcome to the technical support center for the Borsche-Koelsch cinnoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, with this powerful but sometimes temperamental reaction. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your synthetic outcomes.
Introduction to the Borsche-Koelsch Synthesis
The Borsche-Koelsch synthesis is a classical and effective method for constructing the cinnoline scaffold, a core component of many pharmacologically active molecules. The reaction proceeds via two key stages:
-
Diazotization: An appropriately substituted ortho-aminoaryl ketone or ester is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a reactive aryl diazonium salt.
-
Intramolecular Cyclization: The diazonium salt undergoes an acid-catalyzed intramolecular cyclization, where the enol or enolate of the ketone/ester attacks the diazonium group, followed by aromatization to yield the 4-hydroxycinnoline product.[1]
While elegant, the synthesis is sensitive to several factors. Low yields often stem from the instability of the diazonium intermediate or inefficient cyclization. This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide & FAQs
This section is organized by the stage of the reaction where a problem is most likely to be observed.
Part 1: Issues During Diazotization
The formation of a stable and pure diazonium salt is the bedrock of a successful Borsche-Koelsch synthesis. Problems at this stage will invariably lead to poor outcomes.
Q1: My reaction mixture turns dark brown or black immediately upon adding sodium nitrite, and I see significant gas (N₂) evolution. What is happening?
A: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][3][4] The diazonium group is an excellent leaving group (as N₂ gas), and if the temperature is not strictly controlled, the salt will rapidly decompose, leading to a complex mixture of byproducts and a dramatic loss of your key intermediate.
Probable Causes & Solutions:
-
Inadequate Temperature Control: The diazotization must be performed under ice-cold conditions, strictly maintaining the temperature between 0 and 5 °C .[2][4][5] Use an ice-salt bath for more effective cooling if necessary.
-
Localized "Hot Spots": Adding the sodium nitrite solution too quickly can create localized areas of higher temperature and concentration, initiating decomposition. Add the NaNO₂ solution dropwise, slowly, and with vigorous stirring to ensure rapid dispersion and heat exchange.[3]
-
Excess Nitrous Acid: Using a large excess of sodium nitrite can lead to side reactions and instability. While a slight excess is needed to ensure full conversion, use starch-iodide paper to test for the presence of nitrous acid and stop the addition shortly after a positive test is sustained.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[4][5] |
| NaNO₂ Addition | Slow, dropwise | Avoids localized heating and uncontrolled reaction rates. |
| Stirring | Vigorous | Ensures efficient heat dissipation and reactant mixing. |
| Monitoring | Starch-iodide paper | Confirms the presence of nitrous acid to avoid large excesses.[3] |
Q2: The starting o-aminoaryl ketone does not fully dissolve in the acidic solution before I add the nitrite. Will this affect the reaction?
A: Yes, absolutely. Incomplete dissolution means that the amine is not fully available for diazotization. The reaction will be slow, incomplete, and yields will be low. The resulting diazonium salt may also precipitate prematurely if the amine is not fully protonated and solvated.
Probable Causes & Solutions:
-
Insufficient Acid: Ensure at least two equivalents of acid are used: one to protonate the amino group (forming the soluble ammonium salt) and one to react with sodium nitrite to generate nitrous acid. Often, using the acid as the solvent (e.g., concentrated HCl or H₂SO₄) is the most effective approach.
-
Poor Solubility of the Amine Salt: If your starting material has nonpolar substituents, its salt may have limited solubility even in strong acid. You may need to add a co-solvent like acetic acid or gently warm the mixture to achieve dissolution before cooling down to 0 °C for the diazotization step.
Part 2: Challenges in the Cyclization Step
This is the most critical and often lowest-yielding step. Success hinges on the choice of acid, temperature, and the electronic nature of your substrate.
Q3: After adding the diazonium salt solution to the cyclization medium (or after warming the initial reaction), my yield of the desired cinnoline is very low. What are the primary factors to investigate?
A: Low cyclization efficiency is the most common culprit for poor overall yield. The key is to promote the desired intramolecular electrophilic attack of the enol onto the diazonium group while minimizing competing side reactions.
Probable Causes & Solutions:
-
Inappropriate Cyclizing Agent: The strength of the acid is critical. Concentrated sulfuric acid is commonly used, but it can cause charring or sulfonation of electron-rich aromatic rings at elevated temperatures. Polyphosphoric acid (PPA) can be an effective, albeit viscous, alternative for stubborn cyclizations. For sensitive substrates, sometimes a weaker acid like formic acid or acetic acid is sufficient.[1][6]
-
Suboptimal Temperature: Cyclization often requires heating, but the temperature must be carefully optimized. Too low, and the reaction won't proceed; too high, and you risk decomposition and side reactions. A systematic approach, starting at a moderate temperature (e.g., 50-60 °C) and gradually increasing while monitoring by TLC, is recommended.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate it, making the final aromatization step more difficult. Conversely, highly electron-rich systems may be prone to side reactions like sulfonation. The choice of acid and temperature must be tailored to your specific substrate.
-
Premature Decomposition: If the diazonium salt is not stable enough to survive until the cyclization temperature is reached, the yield will be poor. This is often an issue with substrates that require high temperatures to cyclize. In such cases, exploring alternative cinnoline syntheses may be necessary.[7]
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 50–100 °C | Strong, readily available, effective for many substrates. | Can cause charring, sulfonation, or degradation. |
| Polyphosphoric Acid (PPA) | 100–150 °C | Strong dehydrating agent, good for difficult cyclizations. | Highly viscous, difficult to stir and work up. |
| Acetic Acid / HCl | Reflux | Milder conditions, suitable for sensitive substrates. | May not be strong enough for less reactive substrates. |
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
Experimental Workflow Diagram
Caption: General workflow for the Borsche-Koelsch cinnoline synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Detailed Experimental Protocol Example
This protocol is a general guideline. Specific temperatures and times should be optimized for your particular substrate.
Synthesis of 4-hydroxy-6-chlorocinnoline
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chloroacetophenone (10.0 g, 58.9 mmol).
-
Carefully add concentrated sulfuric acid (50 mL) while stirring. The mixture may warm; allow it to cool to room temperature to ensure complete dissolution.
-
Cool the flask in an ice-salt bath until the internal temperature is between 0 and 5 °C.
-
Dissolve sodium nitrite (4.4 g, 63.7 mmol, 1.08 eq) in water (15 mL).
-
Add the sodium nitrite solution dropwise via the dropping funnel over 30 minutes, ensuring the temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
-
Cyclization:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture in an oil bath to 70 °C.
-
Maintain the temperature at 70 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc), observing the disappearance of the starting material.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature, then carefully pour it over a mixture of crushed ice (200 g).
-
Stir the resulting slurry for 15 minutes.
-
In a fume hood, slowly neutralize the acidic solution by adding concentrated aqueous ammonia until the pH is ~8. This step is exothermic; perform it slowly with cooling.
-
A solid precipitate should form. Stir the mixture for another 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from ethanol or acetic acid to afford the pure 4-hydroxy-6-chlorocinnoline.
-
References
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
IJCRT.org. (2022). ARYL DIAZONIUM SALT - A REVIEW. Retrieved from [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]
-
Named Reactions. (n.d.). Borsche–Koelsch Cinnoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF. Retrieved from [Link]
-
Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Primary Syntheses of Cinnolines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
-
ACS Publications. (n.d.). 4-Substituted Cinnoline Derivatives1 | Journal of the American Chemical Society. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. Retrieved from [Link]
-
IJARIIT. (2018). A concise review on cinnoline and its biological activities. Retrieved from [Link]
-
medRxiv. (2024). Synthesis and screening of novel cinnoline derivatives for analgesics. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table. Retrieved from [Link]
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methods for cinnolines synthesis | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram. Retrieved from [Link]
-
YouTube. (2026). Borsche Cinnoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a | Download Scientific Diagram. Retrieved from [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. innovativejournal.in [innovativejournal.in]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Cinnolin-3-amine Synthesis
Welcome to the technical support center for the synthesis of Cinnolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to Cinnolin-3-amine?
A1: The most established and frequently cited route to Cinnolin-3-amine involves a two-step process: the synthesis of 3-nitrocinnoline followed by its reduction. The initial step is the cyclization of nitroformaldehyde o-formylphenylhydrazone, which is formed from the coupling of diazotized o-aminobenzaldehyde with nitromethane. The subsequent reduction of the 3-nitrocinnoline is typically achieved with a reducing agent like stannous chloride in hydrochloric acid to yield the desired 3-aminocinnoline.
Q2: I am considering a different synthetic strategy. Are there alternatives to the nitrocinnoline reduction route?
A2: Yes, several other methods for synthesizing the cinnoline scaffold exist, although they may be less common for obtaining the 3-amino derivative specifically. These can include intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts. For substituted Cinnolin-3-amines, one-pot multi-component reactions have also been explored. However, for unsubstituted Cinnolin-3-amine, the reduction of 3-nitrocinnoline remains a well-documented and reliable method.
Q3: What are the critical safety precautions I should take during this synthesis?
A3: Cinnoline and its derivatives should be handled with care as their toxicological properties may not be fully characterized. The synthesis involves the use of potentially hazardous reagents. Diazonium salts, which are intermediates in some synthetic routes, can be explosive when isolated in a dry state and should be used in solution immediately after preparation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I confirm the identity and purity of my synthesized Cinnolin-3-amine?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will verify the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) against a reference standard if available. The melting point of the final product can also be a good indicator of purity.
In-Depth Troubleshooting Guides
TSG-001: Low Yield of 3-Nitrocinnoline in the Cyclization Step
Observed Problem: The yield of the intermediate, 3-nitrocinnoline, is significantly lower than expected.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Diazotization | The formation of the diazonium salt from o-aminobenzaldehyde is a critical first step. Incomplete reaction can be due to incorrect temperature control or stoichiometry. Solution: Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the solution is acidic throughout the addition. |
| Decomposition of the Diazonium Salt | Diazonium salts are thermally unstable and can decompose if the temperature rises or if they are allowed to stand for too long before the coupling reaction. Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step. Avoid any unnecessary delays. |
| Inefficient Coupling Reaction | The coupling of the diazonium salt with nitromethane is pH-sensitive. If the pH is too low, the reaction rate will be slow. If it is too high, side reactions can occur. Solution: Maintain a weakly alkaline pH (around 8-10) during the coupling reaction. This can be achieved by the controlled addition of a base like sodium hydroxide or sodium carbonate. |
| Side Reactions of the Hydrazone | The intermediate nitroformaldehyde o-formylphenylhydrazone can undergo side reactions if the cyclization conditions are not optimal. Solution: Ensure the cyclization step is carried out under the recommended conditions, which often involve heating in an appropriate solvent. Monitor the reaction progress by TLC to avoid prolonged heating that could lead to degradation. |
TSG-002: Incomplete Reduction of 3-Nitrocinnoline
Observed Problem: The final product contains a significant amount of the starting material, 3-nitrocinnoline.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent is crucial for the complete conversion of the nitro group to an amine. Solution: Use a sufficient excess of the reducing agent, such as stannous chloride (typically 3-5 equivalents). Ensure the stannous chloride is of high quality and has not been oxidized. |
| Inadequate Acidity | The reduction with stannous chloride is typically carried out in a strong acidic medium, like concentrated hydrochloric acid. The acid is necessary to protonate the nitro group, making it a better electron acceptor. Solution: Use concentrated hydrochloric acid as the solvent and ensure the reaction mixture remains strongly acidic throughout the reduction process. |
| Low Reaction Temperature | The reduction may be slow at room temperature. Solution: Gentle heating (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Precipitation of the Starting Material | If the 3-nitrocinnoline is not fully dissolved in the reaction medium, the reduction will be incomplete. Solution: Ensure that the 3-nitrocinnoline is completely dissolved in the acidic solution before proceeding with the reaction. If necessary, a co-solvent can be cautiously added, but its compatibility with the reaction conditions must be verified. |
TSG-003: Difficulty in Purifying the Final Cinnolin-3-amine
Observed Problem: The isolated Cinnolin-3-amine is impure, and purification by standard methods like recrystallization is challenging.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Formation of Isomeric Byproducts | Depending on the synthetic route, isomeric aminocinnolines or other structurally related impurities may form. Solution: Optimize the reaction conditions to favor the formation of the desired isomer. For purification, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) is often effective. |
| Presence of Unreacted Intermediates | Incomplete reactions will lead to the presence of starting materials or intermediates in the final product. Solution: Monitor the reaction to completion using TLC. If the reaction is sluggish, consider adjusting the temperature or reaction time. |
| Product Degradation | Cinnolin-3-amine, like other aromatic amines, can be susceptible to oxidation and degradation, especially when exposed to air and light over extended periods. Solution: Perform the work-up and purification steps as quickly as possible. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Inappropriate Recrystallization Solvent | The choice of solvent for recrystallization is critical for obtaining high-purity crystals. Solution: Screen a variety of solvents or solvent mixtures to find a system where the Cinnolin-3-amine has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Nitrocinnoline
This protocol is based on the classical approach and is optimized for laboratory scale.
-
Diazotization of o-Aminobenzaldehyde:
-
Dissolve o-aminobenzaldehyde (1 equivalent) in dilute hydrochloric acid (e.g., 3 M) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling and Cyclization:
-
In a separate flask, dissolve nitromethane (1.5 equivalents) in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution while maintaining the temperature.
-
Adjust the pH to 8-10 by the slow addition of a cold aqueous sodium hydroxide solution.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The intermediate hydrazone may precipitate. Heat the mixture to reflux for 1-2 hours to effect cyclization to 3-nitrocinnoline.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the crude 3-nitrocinnoline by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine
-
Reduction:
-
Suspend 3-nitrocinnoline (1 equivalent) in concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.
-
Heat the reaction mixture to 50-60 °C and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly alkaline (pH > 12).
-
The tin salts will precipitate. The Cinnolin-3-amine can be extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cinnolin-3-amine.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Data Presentation
Table 1: Optimization of Reaction Parameters for Cinnolin-3-amine Synthesis
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Reducing Agent (eq.) | 2 eq. SnCl2 | Low | High starting material | Use 3-5 equivalents of SnCl2. |
| 4 eq. SnCl2 | High | High | ||
| 6 eq. SnCl2 | High | May introduce more tin salts, complicating work-up | ||
| Reduction Temperature | Room Temperature | Slow reaction, low yield | High | Heat to 50-60 °C for optimal rate and yield. |
| 50-60 °C | High | High | ||
| > 80 °C | High | Potential for side reactions and degradation | ||
| Cyclization pH | pH 6-7 | Low yield | - | Maintain pH 8-10 for efficient coupling. |
| pH 8-10 | High yield | Good | ||
| pH > 11 | Moderate yield | Increased side products |
Visualizations
Reaction Mechanism
Caption: Synthetic pathway for Cinnolin-3-amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Cinnolin-3-amine synthesis.
References
-
Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. [Link]
-
Shankaraiah, N., et al. (2020). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2s), s1-s17. [Link]
-
Fedenok, L. G., & Sherman, A. A. (2015). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 51(6), 505-529. [Link]
-
Prashanthi Evangelin, M., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(03), 897-901. [Link]
Recrystallization techniques for purifying Cinnolin-3-amine
Welcome to the technical support center for the purification of Cinnolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering not just protocols, but a deep understanding of the principles behind them to ensure reproducible, high-purity results.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the purification of Cinnolin-3-amine, offering causative explanations and actionable solutions.
Q1: My crude Cinnolin-3-amine sample won't fully dissolve in the hot solvent, even after adding a significant amount. What's happening?
A1: This issue typically points to one of two scenarios: either you are dealing with insoluble impurities, or you have not yet reached the solvent's boiling point. Cinnolin-3-amine, like many organic compounds, may contain insoluble materials from the synthesis, such as inorganic salts or polymeric byproducts[1].
-
Causality: An ideal recrystallization solvent dissolves the target compound completely at its boiling point but has low solubility for it at cold temperatures. Insoluble impurities, by definition, will not dissolve even in the hot solvent[1][2]. Adding excessive solvent to try and force these impurities into solution is a common mistake that will drastically reduce your final yield because the solution will no longer be saturated with your product upon cooling[3][4][5].
-
Solution Protocol:
-
Ensure your solvent is at a rolling boil. Dissolving the solid below the boiling point requires more solvent and leads to poor recovery[3][4].
-
Add the boiling solvent portion-wise until no more of the desired compound appears to dissolve, and only the foreign matter remains.
-
Perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This technique removes the insoluble impurities while keeping your product in solution[1]. Using a stemless funnel can prevent premature crystallization in the filter apparatus[1].
-
Proceed with the cooling and crystallization of the hot filtrate.
-
Q2: After dissolving my compound and letting it cool, no crystals have formed. The solution is clear. What should I do?
A2: The absence of crystals in a cooled solution, despite it being saturated at a higher temperature, is a classic case of supersaturation[3][4]. The solution holds more dissolved solute than it theoretically should at that temperature because the initial nucleation event—the starting point for crystal growth—has not occurred.
-
Causality: Crystal formation requires an energy barrier to be overcome for the first few molecules to align into a stable crystal lattice. Impurities or a very clean solution in smooth glassware can inhibit this natural nucleation process[1].
-
Solution Protocol - Inducing Crystallization:
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide a rough surface that serves as a nucleation point for crystal growth[3].
-
Seeding Method: If you have a small amount of pure Cinnolin-3-amine saved, add a single tiny crystal ("seed crystal") to the supersaturated solution. This seed provides a perfect template for other molecules to deposit onto, initiating crystallization[3][5].
-
Further Cooling: If the above methods fail at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound. In some stubborn cases, a dry ice/acetone bath may be required, depending on the solvent's freezing point[1].
-
Concentration: If you suspect too much solvent was added initially, you can gently heat the solution to boil off a portion of the solvent to re-establish a saturated or supersaturated state upon cooling[5].
-
Q3: My Cinnolin-3-amine "oiled out" instead of forming crystals. How do I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice. This is often due to the solution being cooled too quickly or the presence of significant impurities that depress the melting point of the mixture.
-
Causality: The boiling point of the recrystallization solvent may be higher than the melting point of your impure Cinnolin-3-amine. When the solution cools to the point of saturation, it is still hot enough for the solute to exist as a liquid.
-
Solution Protocol:
-
Reheat the solution containing the oil until it is homogeneous again.
-
Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature[5]. This ensures that when the compound does precipitate, the solution temperature is below its melting point.
-
Allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and allowing both to cool to room temperature can be effective[1]. Slow cooling is critical for forming pure, well-defined crystals[2].
-
Q4: The final product is still colored, even after recrystallization. How can I get a pure, colorless product?
A4: Colored impurities are common in aromatic compounds due to the formation of highly conjugated byproducts. If these impurities have solubilities similar to Cinnolin-3-amine, they can be co-precipitated.
-
Causality: Highly conjugated molecules often absorb visible light, appearing colored. These can be adsorbed onto the surface of your forming crystals, leading to a tainted product[1].
-
Solution Protocol - Decolorization:
-
Redissolve the impure, colored Cinnolin-3-amine in the minimum amount of near-boiling solvent.
-
Allow the solution to cool slightly from the boil to prevent violent frothing in the next step.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. Activated charcoal has a high surface area and adsorbs the large, colored impurity molecules[1].
-
Bring the solution back to a gentle boil for a few minutes to ensure maximum adsorption.
-
Perform a hot gravity filtration to remove the charcoal. It is crucial to use fluted filter paper and a pre-heated funnel to prevent your product from crystallizing prematurely along with the charcoal[1].
-
The resulting filtrate should be colorless. Allow it to cool slowly to yield pure, decolorized crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Cinnolin-3-amine?
A1: The ideal solvent must be determined experimentally. Cinnolin-3-amine is an aromatic amine, a class of compounds that are typically soluble in polar organic solvents[6][7][8]. The principle of "like dissolves like" is a good starting point[3][4]. Given the structure (a polar amine group and a large aromatic system), good candidates would include ethanol, methanol, or ethyl acetate. Water is likely a poor solvent for the free base but could be used in a mixed-solvent system (e.g., ethanol/water) or if recrystallizing a salt form of the amine[9].
The ideal solvent should exhibit:
-
High solubility for Cinnolin-3-amine at high temperatures.
-
Low solubility for Cinnolin-3-amine at low temperatures.
-
A boiling point below the melting point of Cinnolin-3-amine.
-
Inertness (it should not react with the compound).
-
Volatility for easy removal from the final crystals.
The following diagram outlines a logical workflow for selecting a suitable solvent.
Caption: Workflow for selecting a recrystallization solvent.
Q2: How does the rate of cooling affect the purity of my final product?
A2: The rate of cooling is one of the most critical factors in achieving high purity[2].
-
Slow Cooling: Promotes the formation of large, well-ordered crystals. The crystallization process is in a state closer to equilibrium, allowing molecules of Cinnolin-3-amine to selectively add to the growing crystal lattice. Impurity molecules, which have a different size and shape, do not fit well into this lattice and are preferentially excluded, remaining in the solvent (the "mother liquor")[2][9].
-
Rapid Cooling ("Crashing Out"): Shock-cooling a hot, saturated solution forces the product to precipitate rapidly and indiscriminately. This process traps impurities within the solid, forming a less pure, often powdery or amorphous material instead of distinct crystals[2]. The purpose of the purification is therefore defeated.
Q3: What are the likely impurities in a crude Cinnolin-3-amine sample?
A3: Impurities will depend on the synthetic route used. Common synthesis methods for cinnolines involve cyclization reactions of arylhydrazones or arenediazonium salts[10][11]. Potential impurities could include:
-
Unreacted starting materials.
-
Side-products from incomplete or alternative cyclization pathways.
-
Reagents used in the synthesis, such as residual acid or base.
-
Colored degradation or oxidation products, as aromatic amines can be sensitive to air and light[8].
Understanding the potential impurities is key to selecting an appropriate purification strategy. For example, if you have a basic impurity, an acid wash during workup prior to recrystallization might be effective. If the impurity is non-polar, a polar recrystallization solvent will be more effective at leaving it behind in the mother liquor.
Quantitative Data Summary
While specific solubility data for Cinnolin-3-amine is not widely published, the table below provides properties of common solvents that could be screened for its recrystallization, based on general principles of amine solubility.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes & Safety |
| Ethanol | 78.4 | 5.2 | 24.5 | Good general-purpose polar solvent. Flammable. |
| Methanol | 64.7 | 6.6 | 32.7 | More polar than ethanol. Toxic. Flammable. |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | Medium polarity. Good for less polar impurities. Flammable. |
| Isopropanol | 82.6 | 4.3 | 18.3 | Less polar than ethanol. Flammable. |
| Toluene | 110.6 | 2.4 | 2.4 | Non-polar. Useful if impurities are highly polar. Flammable, toxic. |
| Water | 100.0 | 9.0 | 80.1 | Unlikely to dissolve free base, but useful for mixed-solvent systems. |
Standard Operating Protocol: Recrystallization of Cinnolin-3-amine
This protocol provides a comprehensive, step-by-step methodology. It is designed as a self-validating system, with checkpoints to ensure optimal purification.
Caption: The six core steps of the recrystallization workflow.
Step 1: Dissolution
-
Place the crude Cinnolin-3-amine (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a 50 mL or 125 mL flask is usually suitable). Using a flask that is too large can lead to solvent evaporation and premature crystallization on the walls[5].
-
Add a boiling chip and a small portion of your chosen solvent (e.g., 5-10 mL).
-
Heat the mixture to a rolling boil on a hot plate, stirring gently.
-
Add more hot solvent in small increments until the Cinnolin-3-amine just dissolves completely. This is a critical step: adding the minimum amount of boiling solvent is key to maximizing yield[3][4].
Step 2: Hot Filtration (Perform only if insoluble impurities or charcoal are present)
-
Set up a gravity filtration apparatus with a stemless funnel and fluted filter paper.
-
Preheat the entire apparatus (funnel and receiving flask) by pouring hot solvent through it. Discard this solvent.
-
Quickly pour the hot, saturated solution through the filter paper. The goal is to keep the solution hot to prevent your product from crystallizing in the funnel[1].
Step 3: Cooling and Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on a benchtop, insulated by a cork ring or paper towels. Do not place it directly on the cold bench surface[2].
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the now cold solution[2].
Step 4: Crystal Isolation
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply a vacuum to ensure a good seal.
-
Swirl the crystalline mixture (slurry) in the flask and pour it into the center of the Büchner funnel in one motion.
-
Use a spatula to transfer any remaining crystals.
Step 5: Rinsing the Crystals
-
With the vacuum still on, wash the crystals on the filter paper with a minimum amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces[3][4].
-
Using too much rinse solvent or solvent that is not ice-cold will redissolve some of your product and reduce the yield[3][4]. Two small, quick washes are usually sufficient[1].
Step 6: Drying
-
Leave the vacuum on for several minutes to pull air through the crystals, helping to dry them. Press the crystals gently with a clean spatula to help squeeze out excess solvent.
-
Transfer the semi-dry crystalline product to a pre-weighed watch glass. Spread the crystals out to maximize surface area.
-
Allow the crystals to air-dry completely. For higher boiling point solvents, a vacuum oven may be used (ensure the temperature is well below the product's melting point). The product is dry when it is a free-flowing powder and has a constant weight.
References
-
Recrystallization. (n.d.). University of Toronto. [Link]
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Cinnoline. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
-
3-Aminoquinoline. (n.d.). MySkinRecipes. [Link]
-
Recrystallization1. (n.d.). St. Olaf College. [Link]
-
3-amino-4-cinnolinecarboxamide. (n.d.). ChemBK. [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Stack Exchange. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
-
On the chemistry of cinnoline III: Condensation reactions... (2025, August 10). ResearchGate. [Link]
-
Cinnolin-3-amine. (n.d.). PubChem. [Link]
-
Methods for the synthesis of cinnolines (Review). (2025, August 5). ResearchGate. [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. (n.d.). PMC - NIH. [Link]
-
Are amines soluble in organic solvents? (2018, March 30). Quora. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. [Link]
-
Amines and Heterocycles. (2020, March 4). University of Babylon. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the synthesis of substituted cinnolines
<Technical Support Center: Synthesis of Substituted Cinnolines >
Welcome to the Technical Support Center for the synthesis of substituted cinnolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to help you navigate the common pitfalls and challenges encountered during the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize a 4-substituted cinnoline. Which classical synthetic route is the most reliable starting point?
A1: The choice of synthesis largely depends on the nature of the substituent you wish to install at the C4 position and the availability of the starting materials. The Widman-Stoermer synthesis is a classic and often reliable method for preparing cinnolines with alkyl, aryl, or heteroaryl substituents at the C4 position.[1][2] The reaction involves the diazotization of an o-aminoarylethylene, which then undergoes intramolecular cyclization.
However, it's crucial to consider the electronic properties of the substituent on the vinyl group. The reaction is generally more successful with electron-donating groups (like methyl or ethyl) on the β-carbon of the styrene precursor, as they facilitate the cyclization step.[3] Conversely, the presence of strong electron-withdrawing groups can make the cyclization difficult to achieve.[3]
For synthesizing 4-hydroxycinnolines, the Borsche-Witte-Franck synthesis (often simply called the Borsche synthesis) is a widely used and effective method.[4] This reaction involves the diazotization of o-aminoacetophenones followed by cyclization.[4][5] It is a versatile reaction that accommodates a wide range of substituents on the aromatic ring, often providing good yields.[4]
Q2: My diazotization step is consistently giving low yields or a complex mixture. What are the critical parameters to control?
A2: Diazotization is a foundational step in many cinnoline syntheses (e.g., Widman-Stoermer, Borsche, Richter) and is highly sensitive to reaction conditions. Here are the key parameters to control for a successful and high-yielding reaction:
-
Temperature: This is arguably the most critical factor. Arenediazonium salts are notoriously unstable and prone to decomposition at elevated temperatures.[6] The reaction must be maintained between 0 and 5 °C using an ice-salt bath. Allowing the temperature to rise can lead to the formation of phenol byproducts and other decomposition products.[6]
-
Acid Concentration: The reaction requires a strong mineral acid, like HCl or H₂SO₄, to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[7] Insufficient acid can lead to incomplete diazotization. An excess of acid is typically used to ensure the complete conversion of the amine and to maintain a low pH, which stabilizes the diazonium salt.
-
Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and dropwise below the surface of the reaction mixture. This ensures that the generated nitrous acid reacts immediately with the aniline, preventing its decomposition and minimizing side reactions. A rapid addition can cause localized heating and a buildup of nitrous acid, leading to undesired byproducts.[6]
-
Immediate Use: The prepared diazonium salt solution should be used promptly in the subsequent cyclization step.[6] These intermediates are not typically isolated and are prone to degradation even at low temperatures over time.
A common method to check for completion is to use starch-iodide paper, which turns blue-black in the presence of excess nitrous acid, indicating that all the primary amine has been consumed.[6]
Q3: I'm struggling with the purification of my final cinnoline product. It seems to be basic and streaks on my silica gel column. What should I do?
A3: This is a common issue as the cinnoline core is basic due to the nitrogen atoms. The acidic nature of standard silica gel can lead to strong adsorption, resulting in poor separation, peak tailing, and in some cases, on-column decomposition.
Here are several effective strategies to overcome this challenge:
-
Neutralize the Silica Gel: Pre-treat your silica gel by preparing a slurry in your eluent system containing a small amount of a basic modifier, typically 1-2% triethylamine (TEA) or ammonia solution.[8] This deactivates the acidic silanol groups on the silica surface, preventing strong interactions with your basic product.
-
Use a Basic Stationary Phase: A more robust solution is to switch to a different stationary phase altogether. Basic alumina is an excellent alternative for the purification of basic compounds like many cinnoline derivatives.[8]
-
Reversed-Phase Chromatography: For highly polar or water-soluble cinnoline derivatives, reversed-phase chromatography (e.g., C18 silica) can be a powerful purification method.[9]
Before committing to a large-scale column, always optimize your separation conditions using Thin Layer Chromatography (TLC) with the chosen stationary phase and solvent system.
Troubleshooting Guide for Specific Syntheses
The Widman-Stoermer Synthesis
Q: My Widman-Stoermer cyclization fails to proceed, and I only isolate starting material or decomposition products. What's going wrong?
A: Failure in the cyclization step often points to issues with the electronic nature of your substrate or the stability of the diazonium intermediate.
-
Problem: Electron-Withdrawing Group (EWG) on the Vinyl Moiety.
-
Causality: An EWG (e.g., -NO₂, -CN, -CO₂R) on the β-carbon of the vinyl group deactivates the double bond towards electrophilic attack by the diazonium cation. This significantly increases the activation energy for the cyclization step, often preventing the reaction from occurring.[3]
-
Solution: If possible, modify the synthetic route to avoid having a strong EWG at this position. Alternatively, consider a different synthetic strategy, such as a transition-metal-catalyzed annulation, which may have different functional group tolerances.
-
-
Problem: Steric Hindrance.
-
Causality: Bulky substituents near the ortho-vinyl aniline group can sterically hinder the approach of the diazonium group to the double bond, preventing the necessary conformation for cyclization.
-
Solution: Running the reaction at slightly elevated temperatures (while carefully balancing the risk of diazonium decomposition) might provide enough energy to overcome the steric barrier. However, this is often a low-yielding approach. A redesign of the precursor might be necessary.
-
The Borsche-Witte-Franck Synthesis
Q: My Borsche synthesis of a 4-hydroxycinnoline is giving me a low yield and a significant amount of tar-like byproduct. How can I improve this?
A: Tar formation is a classic issue in reactions involving strong acids and reactive intermediates.
-
Problem: Side Reactions from Enol Tautomer.
-
Causality: The mechanism involves the cyclization of the diazonium salt onto the enol form of the ketone.[5] Under harsh acidic conditions, this enol or other intermediates can be susceptible to polymerization or other acid-catalyzed side reactions, leading to tar formation.
-
Solution 1 (Acid Choice): While strong mineral acids are needed for diazotization, the choice of acid can influence the outcome. Sometimes, switching from concentrated sulfuric acid to formic acid or a mixture of acetic and sulfuric acid can moderate the reaction and reduce charring.[4]
-
Solution 2 (Temperature Control): After the initial diazotization at 0-5 °C, the cyclization step may require gentle heating. Overheating will accelerate decomposition and polymerization. The temperature should be raised slowly and maintained at the minimum required for cyclization to proceed at a reasonable rate.
-
The Richter Synthesis
Q: The Richter synthesis of my desired 4-hydroxycinnoline-3-carboxylic acid is not working. What are the common failure points?
A: The Richter synthesis, which involves the diazotization of an o-aminophenylpropiolic acid, is the oldest method but can be temperamental.[10][11]
-
Problem: Instability of the Starting Material.
-
Causality: o-Aminophenylpropiolic acids can be unstable, particularly under acidic conditions, and may decarboxylate or polymerize before successful cyclization can occur.
-
Solution: Ensure the starting material is pure and handle it carefully. The diazotization should be performed under the standard cold conditions (0-5 °C), and the subsequent cyclization should be initiated promptly.
-
-
Problem: Competing Reaction Pathways.
-
Causality: The diazonium salt of the propiolic acid is highly reactive. Instead of intramolecular cyclization, it can react with water or other nucleophiles present in the mixture, leading to undesired byproducts.
-
Solution: Control of concentration and temperature is key. Running the reaction in more dilute conditions can sometimes favor the intramolecular pathway over intermolecular side reactions.
-
Protocols & Methodologies
Protocol: Optimized Diazotization for a Sterically Hindered Aniline
This protocol is designed to maximize the yield of the diazonium salt intermediate when working with anilines that are sterically hindered or less reactive.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the substituted aniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid (3:1 v/v).
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath.
-
Acidification: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a fine slurry of the amine salt is formed.
-
Nitrosylsulfuric Acid Preparation: In a separate flask, cautiously add sodium nitrite (1.05 eq) in small portions to chilled, concentrated sulfuric acid (2.5 eq) at 0 °C. Stir until a clear, pale-yellow solution of nitrosylsulfuric acid is formed.
-
Diazotization: Add the prepared nitrosylsulfuric acid solution dropwise to the cold amine salt suspension over 30-45 minutes. Maintain the temperature strictly between 0-5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid with starch-iodide paper.
-
Immediate Use: The resulting diazonium salt solution is now ready for the subsequent cyclization step and should be used without delay.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a failed cinnoline synthesis.
Caption: A decision-making workflow for troubleshooting common issues in cinnoline synthesis.
Mechanism: Pitfall in Widman-Stoermer Synthesis
This diagram illustrates the key cyclization step and highlights how an electron-withdrawing group (EWG) can inhibit the reaction.
Caption: Impact of substituents on the key cyclization step of the Widman-Stoermer synthesis.
References
-
Richter, V. von. (1883). Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]
-
Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1016-1025. [Link]
-
Hauser, B. T. (2002). Primary Syntheses of Cinnolines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 587-659). Elsevier. [Link]
-
Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738. [Link]
-
CoLab. (2010). Widman-Stoermer Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
ChemEurope.com. (n.d.). Cinnoline. [Link]
-
Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 2393-2397. [Link]
-
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
Stoermer, R., & Fincke, H. (1909). Synthese von Cinnolinderivaten aus o-Amidophenyl-äthylenen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3124. [Link]
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Borsche, W., & Herbert, A. (1941). Über Cinnolin-Synthesen. Justus Liebigs Annalen der Chemie, 546(1), 293-303. [Link]
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Technical Support Center: Cinnolin-3-amine Solubility in Biological Assays
Welcome to the technical support guide for Cinnolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research.
Part 1: Troubleshooting Guide
This section addresses the most common solubility issues encountered during experimental workflows.
Q1: My Cinnolin-3-amine precipitated immediately when I diluted my high-concentration DMSO stock into aqueous assay buffer. What happened and how can I fix it?
The 'Why' (Causality):
This is a classic phenomenon known as "crashing out" of solution. Cinnolin-3-amine, as a heterocyclic aromatic amine, is predicted to have low aqueous solubility. Its structure suggests lipophilic characteristics, meaning it prefers a non-polar or weakly polar environment. Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those that are poorly water-soluble.[1][2]
When you introduce a small volume of a concentrated DMSO stock into a large volume of aqueous buffer, you are rapidly changing the solvent environment. The DMSO is diluted to a point where it can no longer maintain the Cinnolin-3-amine molecules in solution. The compound, now exposed to the highly polar water-based environment, rapidly self-associates and precipitates.
The 'How' (Solutions):
Your primary goal is to maintain Cinnolin-3-amine in a soluble state at its final working concentration in the assay. Here is a systematic approach to troubleshoot this issue.
Workflow: Optimizing Final Assay Conditions
Caption: Standard workflow for equilibrium solubility testing.
References
- A Comprehensive Review On Cinnoline Derivatives.
- DMSO in cell based assays. Scientist Solutions.
- What effects does DMSO have on cell assays?. Quora.
-
Cinnolin-3-amine | C8H7N3 | CID 4210012. PubChem. Available from: [Link].
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
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How to Achieve Drug Solubility. AZoLifeSciences. Available from: [Link].
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link].
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link].
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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Cinnoline | C8H6N2 | CID 9208. PubChem. Available from: [Link].
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH. Available from: [Link].
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. Available from: [Link].
- 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR - Global Pharmaceutical Sciences Review.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
-
Cinnoline. Wikipedia. Available from: [Link].
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link].
-
3-Aminoquinoline | C9H8N2 | CID 11375. PubChem. Available from: [Link].
- A Concise Review on Cinnolines.
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central. Available from: [Link].
- (PDF) Methods for the synthesis of cinnolines (Review).
-
Basic Properties of Amines. Chemistry LibreTexts. Available from: [Link].
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link].
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC - PubMed Central. Available from: [Link].
- solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one in DMSO and other organic solvents. Benchchem.
-
Dimethyl Sulfoxide (DMSO). gChem Global. Available from: [Link].
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. Available from: [Link].
Sources
Technical Support Center: Optimizing the Selectivity of Cinnolin-3-amine Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to optimize the selectivity of Cinnolin-3-amine based kinase inhibitors. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to promiscuous inhibitors with undesirable off-target effects.[1][2] This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the optimization process. It is designed to empower you with the rationale behind experimental choices and to provide robust protocols for validating your findings.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the Cinnolin-3-amine scaffold and the principles of kinase inhibitor selectivity.
Q1: What are the known primary kinase targets for cinnoline-based inhibitors?
The cinnoline scaffold is a versatile pharmacophore that has been explored for the inhibition of several kinase families. Notably, derivatives have been developed as potent inhibitors of:
-
VEGFR-2 (KDR): Cinnoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.[3][4]
-
ATM Kinase: Cinnoline-3-carboxamides have been identified as highly potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, which is involved in DNA damage response pathways.[5][6]
-
PI3K: A series of cinnoline derivatives have been developed as potent Phosphoinositide 3-kinase (PI3K) inhibitors, showing antiproliferative activity.[7]
-
Bruton's Tyrosine Kinase (BTK): 4-aminocinnoline-3-carboxamide derivatives have been reported to exhibit inhibitory activity against BTK, a kinase implicated in autoimmune disorders.[6][8]
Q2: Why is achieving high selectivity for my Cinnolin-3-amine inhibitor so critical?
Achieving high selectivity is paramount for several reasons:
-
Reduced Off-Target Toxicity: Promiscuous inhibitors can bind to dozens or even hundreds of unintended kinases, leading to unexpected cellular effects and toxicity, which is a major cause of clinical trial failures.[1][9][10]
-
Improved Therapeutic Window: A selective inhibitor can be administered at a concentration sufficient to inhibit the desired target without causing dose-limiting toxicities from off-target activities, thus widening the therapeutic window.
Q3: What are the key structural features of a kinase that I can exploit to gain selectivity?
While the ATP-binding pocket is highly conserved, subtle differences can be exploited:[1]
-
The Gatekeeper Residue: This residue controls access to a hydrophobic pocket. A bulky gatekeeper (like methionine or phenylalanine) will sterically hinder the binding of inhibitors with large substituents, whereas a small gatekeeper (threonine, valine, or alanine) will be more accommodating. Designing your Cinnolin-3-amine derivative to specifically fit the gatekeeper of your target kinase is a powerful strategy.[1]
-
The DFG Motif: The conformation of the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop can be targeted. "DFG-in" is the active conformation, while "DFG-out" is the inactive conformation. Inhibitors that bind to the "DFG-out" conformation (Type II inhibitors) often achieve higher selectivity as they exploit a less conserved binding site adjacent to the ATP pocket.[11]
-
Solvent-Front Residues: Amino acids at the entrance of the ATP pocket are often less conserved and can be targeted to improve selectivity.
-
Allosteric Sites: Targeting sites distant from the ATP pocket offers a promising route to achieving high selectivity, as these sites are generally not conserved across the kinome.[12]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to address specific experimental challenges.
Q4: My lead Cinnolin-3-amine compound is potent, but a kinome scan shows it inhibits multiple kinases. Where do I start with optimization?
This is a common and excellent starting point. A promiscuous but potent lead is often a great scaffold for medicinal chemistry efforts.
Initial Analysis:
-
Categorize the Off-Targets: Are the off-targets structurally related to your primary target (e.g., in the same kinase family)? Or are they spread across the kinome?
-
Analyze Binding Pockets: Perform molecular docking or, if available, analyze crystal structures of your lead compound bound to the primary target and key off-targets.[13] Pay close attention to differences in the gatekeeper residue, the region around the DFG motif, and the solvent-exposed areas.[11][12]
Strategies for Optimization:
| Strategy | Rationale | Example Modification to Cinnolin-3-amine Scaffold |
| Exploit the Gatekeeper Residue | If your primary target has a small gatekeeper (e.g., Threonine) and a key off-target has a large one (e.g., Methionine), you can introduce a bulky group to your inhibitor. This will create a steric clash with the larger gatekeeper of the off-target kinase, preventing binding.[1] | Add a bulky substituent (e.g., a t-butyl group or a substituted phenyl ring) at a position on the Cinnolin-3-amine core that projects towards the gatekeeper residue. |
| Target the Solvent Front | Introduce polar groups that can form hydrogen bonds with unique residues at the opening of the ATP pocket of your target kinase. | Functionalize the Cinnolin-3-amine scaffold with groups like hydroxyl, amino, or carboxyl moieties that can interact with the solvent front. |
| Induce a "DFG-out" Conformation | Modify the inhibitor to extend into the hydrophobic pocket that opens up when the DFG motif is in the "out" (inactive) conformation. This can confer high selectivity as fewer kinases can adopt this conformation.[11] | Add a flexible linker and a hydrophobic group to your scaffold that can occupy the allosteric site adjacent to the ATP pocket. |
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting Cinnolin-3-amine instability in solution
Document ID: TSC-CA3-20260110 Version: 1.0 Last Updated: January 10, 2026
Introduction for the Researcher
Welcome to the technical support guide for Cinnolin-3-amine. As a valued member of the scientific community, your success in utilizing our reagents is paramount. Cinnolin-3-amine is a pivotal heterocyclic amine scaffold in medicinal chemistry and drug discovery, valued for its diverse biological activities.[1][2] However, like many nitrogen-containing heterocycles, its stability in solution can be a critical parameter influencing experimental reproducibility and outcomes.
This guide is structured as a dynamic question-and-answer resource to directly address the practical challenges you may encounter. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. Our goal is to provide a self-validating framework for troubleshooting, ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers working with Cinnolin-3-amine solutions.
FAQ 1: My Cinnolin-3-amine solution has changed color (e.g., turned yellow/brown) upon storage. What is causing this, and is the compound still usable?
Answer:
A color change in your Cinnolin-3-amine solution is a primary indicator of degradation, most commonly due to oxidation . The cinnoline ring system, like other nitrogen-containing heterocycles, is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[3] This process often leads to the formation of colored byproducts, such as N-oxides or polymeric materials.
Is it usable? Extreme caution is advised. The presence of color indicates that a portion of your active compound has degraded. Using this solution will introduce unknown impurities into your experiment, potentially leading to misleading results or artifacts. The concentration of the active Cinnolin-3-amine will also be lower than intended.
Root Cause Analysis & Immediate Actions:
-
Oxygen Exposure: The lone pair of electrons on the nitrogen atoms in the cinnoline ring can be susceptible to attack by atmospheric oxygen.[3]
-
Photodegradation: Cinnoline and its isomeric cousin, quinoline, are known to be photosensitive.[4][5] UV and even ambient laboratory light can provide the energy to initiate radical reactions, leading to degradation.
-
Solvent Purity: Peroxides in aged solvents (especially ethers like THF or dioxane) can act as potent oxidizing agents.
-
Contaminants: Trace metal ions in buffers or solvents can catalyze oxidation reactions.
Troubleshooting & Mitigation Protocol:
-
Confirm Degradation: Analyze the discolored solution alongside a freshly prepared standard using HPLC with UV or MS detection. This will quantify the loss of the parent compound and reveal the presence of degradation products.
-
Discard and Remake: It is best practice to discard the discolored solution.
-
Implement Protective Measures for New Solutions:
-
Use High-Purity Solvents: Employ freshly opened, HPLC-grade or anhydrous solvents.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen).[6] This displaces oxygen and minimizes oxidative degradation.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.
-
Consider Antioxidants: For long-term storage or oxygen-sensitive applications, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%) may inhibit oxidative pathways.[7][8][9][10][11]
-
FAQ 2: I'm observing precipitation or cloudiness in my Cinnolin-3-amine solution after preparation or upon freeze-thaw cycles. What should I do?
Answer:
Precipitation indicates that the concentration of Cinnolin-3-amine has exceeded its solubility limit in the chosen solvent system under the current conditions (e.g., temperature, pH). This is a common issue when preparing concentrated stock solutions or when mixing a DMSO stock with an aqueous buffer.
Root Cause Analysis & Immediate Actions:
-
Poor Solubility: Cinnolin-3-amine, being an aromatic amine, has limited solubility in purely aqueous solutions. Its solubility is significantly higher in polar aprotic solvents like DMSO and DMF.
-
Anti-Solvent Effect: When a concentrated DMSO stock is diluted into an aqueous buffer, the water can act as an "anti-solvent," causing the compound to crash out of solution if the final organic solvent concentration is too low.
-
pH-Dependent Solubility: As an amine, Cinnolin-3-amine has a basic character (pKa of the parent cinnoline is 2.64).[1][12] Its solubility in aqueous media is highly dependent on pH. At acidic pH, the amine group is protonated, forming a more soluble salt. In neutral or basic solutions, it exists as the less soluble free base.
-
Freeze-Thaw Issues: During freezing, the solvent and solute can crystallize at different rates, leading to localized areas of high concentration that may not fully redissolve upon thawing, especially if the initial concentration was near its saturation point.[13][14]
Troubleshooting & Mitigation Protocol:
-
Determine the Cause:
-
pH Check: If using an aqueous buffer, measure the pH. If it is neutral or basic, the low solubility of the free base is the likely cause.
-
Solvent Ratio: Calculate the final percentage of organic solvent (e.g., DMSO) in your aqueous solution. For many organic molecules, a final DMSO concentration of <1-5% can lead to precipitation.
-
-
Resolubilizing the Precipitate:
-
Gentle warming (e.g., to 37°C) and vortexing/sonication may help redissolve the compound. However, be aware that elevated temperatures can accelerate degradation.[15] Always re-verify the concentration and purity via HPLC if this method is used.
-
-
Solution Preparation Best Practices:
-
Lower Stock Concentration: If precipitation occurs frequently, lower the concentration of your primary stock solution in DMSO.
-
pH Adjustment: For aqueous buffers, prepare the solution at a slightly acidic pH (e.g., pH 3-5) to maintain the protonated, more soluble form of the amine.[16][17][18] However, always verify that the acidic pH does not interfere with your downstream assay.
-
Optimize Dilution: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This helps to disperse the compound rapidly and avoid localized high concentrations.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize the need for repeated freeze-thaw cycles.[14]
-
FAQ 3: My experimental results are inconsistent. Could the instability of my Cinnolin-3-amine solution be the cause?
Answer:
Absolutely. Inconsistent results are a classic sign of reagent instability. If the concentration of your active compound is decreasing over the course of an experiment or between experiments, it will directly impact any measured biological or chemical activity.
Root Cause Analysis & Workflow Visualization:
The degradation of Cinnolin-3-amine is not instantaneous and can be influenced by several factors throughout your experimental workflow. The key is to identify where the compound is most vulnerable.
Diagram: Experimental Workflow Vulnerability Analysis
Troubleshooting & Stability Verification Protocol:
-
Establish a Baseline: The moment you prepare a fresh stock of Cinnolin-3-amine, immediately run an HPLC or LC-MS analysis to determine its initial purity and concentration. This is your T=0 reference.
-
Time-Course Stability Study:
-
Divide your new stock solution into several aliquots.
-
Store them under your typical conditions (e.g., -20°C, protected from light).
-
Analyze an aliquot at regular intervals (e.g., Day 1, Day 7, Day 30) to monitor for degradation.
-
-
Assay Condition Stability Study:
-
Prepare your final working dilution of Cinnolin-3-amine in the assay buffer.
-
Incubate this solution under the exact conditions of your experiment (e.g., 37°C for 2 hours).
-
Analyze the solution's purity and concentration before and after the incubation period. This will reveal if significant degradation is occurring during the experiment itself.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Peak area of parent compound decreases over time. | General degradation. | Implement all protective measures (inert gas, light protection). |
| New peaks appear in the chromatogram. | Formation of degradation products. | Attempt to identify products via LC-MS to understand the degradation pathway (oxidation, hydrolysis, etc.).[19][20][21][22] |
| Parent peak area is stable in DMSO stock but drops significantly after dilution in aqueous buffer and incubation. | Hydrolytic instability or accelerated oxidation in the aqueous environment. | Decrease incubation time, lower the pH of the buffer if possible, or add an antioxidant compatible with your assay. |
Section 2: Proactive Stability Management
This section provides guidelines for the proper handling, storage, and use of Cinnolin-3-amine to prevent the issues detailed above.
Solvent Selection and Preparation
The choice of solvent is the first critical step in ensuring the stability of your Cinnolin-3-amine solution.
| Solvent | Suitability for Stock Solution (1-10 mM) | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | Excellent | Highly recommended for primary stock solutions due to its high solvating power. Use anhydrous, high-purity grade. DMSO is hygroscopic; store properly to minimize water absorption, as water can accelerate hydrolysis.[6][14][23] Most compounds are stable in DMSO at room temperature for short periods, but long-term storage should be at -20°C or -80°C.[13][24] |
| DMF (Dimethylformamide) | Good | A suitable alternative to DMSO. Ensure use of a high-purity, amine-free grade, as DMF can degrade to form dimethylamine and formic acid, which could react with your compound. |
| Ethanol / Methanol | Fair | Can be used, but solubility may be lower than in DMSO/DMF. Prone to evaporation, which can concentrate the solution over time. |
| Aqueous Buffers | Poor (for stock) | Not recommended for stock solutions due to low solubility and higher potential for hydrolytic and microbial degradation. Use only for preparing fresh, final working dilutions. |
Diagram: Solvent Decision Workflow
Recommended Storage Conditions
-
Solid Compound: Store the solid Cinnolin-3-amine powder at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions (in DMSO/DMF):
-
Temperature: Store at -20°C for short-to-medium term (weeks to months) and at -80°C for long-term (months to years).
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Container: Use high-quality polypropylene or glass vials with secure caps.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon before sealing and freezing.
-
Analytical Monitoring Protocols
Regularly checking the integrity of your compound is the best way to ensure reliable data.
Protocol 1: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp up to 95% B over 15-20 minutes. This gradient will help separate the polar parent compound from less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where Cinnolin-3-amine has a strong absorbance (e.g., determined by a UV scan).
-
Analysis: Inject a small volume (5-10 µL) of your solution. Compare the chromatogram to your T=0 reference. Look for a decrease in the main peak's area and the appearance of new peaks.
Section 3: Chemical Background & Degradation Pathways
A deeper understanding of the potential chemical reactions can aid in proactive prevention.
-
Oxidative Degradation: The primary pathway is likely the oxidation of the nitrogen atoms in the cinnoline ring to form N-oxides, or radical-mediated reactions on the aromatic system, especially if exposed to light. These reactions are often catalyzed by trace metals and are a common cause of color change in amine solutions.[3]
-
Hydrolytic Degradation: While amides are more susceptible to hydrolysis than amines, the stability of the cinnoline ring itself in aqueous solution can be pH-dependent.[2] Strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation pathways. Generally, a mildly acidic pH (3-6) is favored for the stability of many amine salts in solution.[17][18][25]
-
Photodegradation: Aromatic nitrogen heterocycles like quinoline and cinnoline can absorb UV light, promoting them to an excited state. This can lead to the formation of reactive oxygen species (ROS) in solution, which then attack the compound, or direct photochemical reactions like ring cleavage or rearrangement.[4][5] Storing solutions in amber vials is a critical and simple preventative measure.
By understanding these potential liabilities, researchers can design more robust experimental protocols, leading to higher quality, more reproducible data.
References
-
Ogawa, S., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 237-243. Available at: [Link]
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Wang, Z., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 235-236, 248-255. Available at: [Link]
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Vitaglione, P., & Fogliano, V. (2004). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. Journal of Chromatography B, 802(1), 189-199. Available at: [Link]
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Kozikowski, B. A., et al. (2003). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Available at: [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]
-
Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings. (2021). Available at: [Link]
-
Cheng, K., et al. (2018). Using Adinandra nitida leaf extract to prevent heterocyclic amine formation in fried chicken patties. Food Control, 92, 296-304. Available at: [Link]
-
Heinze, J., et al. (1996). Electrochemical Oxidation and Structural Changes of 5,6-Dihydrobenzo[c]cinnolines. Journal of the American Chemical Society, 118(21), 5086-5093. Available at: [Link]
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Ribeiro, J., et al. (2020). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Foods, 9(1), 79. Available at: [Link]
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Lee, S., et al. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources, 41(4), 656-667. Available at: [Link]
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Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]
-
A comprehensive review on cinnoline derivatives. Journal of Pharmaceutical Negative Results. (2022). Available at: [Link]
-
Gaba, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. Available at: [Link]
-
Cinnoline. Wikipedia. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]
-
The Chemistry of Cinnolines. Chemical Reviews. (1953). Available at: [Link]
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Krüger, B., et al. (2007). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 12(1), 59-69. Available at: [Link]
-
Yu, M. (2015). What is the best right way of storing DMSO in research lab? ResearchGate. Available at: [Link]
-
Ali, S. M., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 8(43), 40589-40605. Available at: [Link]
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Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(11), 1885-1895. Available at: [Link]
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Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4171-4179. Available at: [Link]
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Characterization of the degradation products of amines used for post combustion CO2 capture. ESPCI Paris. Available at: [Link]
-
By, K., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6939-6949. Available at: [Link]
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Hucker, B., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 364, 130415. Available at: [Link]
-
How can I reverse a buffer precipitation in HPLC column? ResearchGate. (2016). Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]
-
Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(9), 8434-8442. Available at: [Link]
-
Thermal degradation rates of different amines. ResearchGate. Available at: [Link]
-
Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate. (2007). Available at: [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. Available at: [Link]
-
Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. (2025). Available at: [Link]
-
Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. (2013). Available at: [Link]
-
Berthiller, F., et al. (2011). Hydrolytic fate of deoxynivalenol-3-glucoside during digestion. Toxicology Letters, 206(3), 264-267. Available at: [Link]
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- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Inhibitory effects of antioxidants on formation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Using Adinandra nitida leaf extract to prevent heterocyclic amine formation in fried chicken patties - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Study on the reduction of heterocyclic amines by marinated natural materials in pork belly - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pH on the stability of methacholine chloride in solution [pubmed.ncbi.nlm.nih.gov]
- 19. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 21. [PDF] Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Semantic Scholar [semanticscholar.org]
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- 24. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in Cinnolin-3-amine Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for identifying and mitigating by-products formed during the synthesis of Cinnolin-3-amine. Our focus is on the widely used Widman-Stoermer synthesis and its variations, offering troubleshooting advice and validated analytical protocols to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Cinnolin-3-amine and what is its key intermediate?
The most common and established method for synthesizing Cinnolin-3-amine is the Widman-Stoermer synthesis.[1][2][3] This reaction involves the intramolecular cyclization of a diazotized α-vinyl-aniline derivative.[4] Specifically for Cinnolin-3-amine, the precursor is typically 2-amino-α-cyanostyrene or a related 2-aminophenylacetonitrile derivative. The key reactive intermediate is the arenediazonium salt, formed by treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[5][6]
Q2: Why is strict temperature control (0–5 °C) crucial during the diazotization step?
Arenediazonium salts, while more stable than their aliphatic counterparts, are thermally labile.[7] At temperatures above 5 °C, the diazonium intermediate can undergo several undesirable side reactions. The most significant is decomposition, where the diazonium group is lost as nitrogen gas (N₂) to form a highly reactive aryl cation.[8] This cation can then react with water to form a phenolic by-product (e.g., 3-hydroxycinnoline) or with the chloride counter-ion to yield a chloro-cinnoline derivative. Maintaining low temperatures suppresses these decomposition pathways, maximizing the concentration of the diazonium salt available for the desired intramolecular cyclization.
Q3: What are the most common classes of by-products I should anticipate in my crude Cinnolin-3-amine product?
Based on the mechanism of the Widman-Stoermer synthesis and the reactivity of the diazonium intermediate, you should primarily look for:
-
Unreacted Starting Material: Incomplete diazotization or cyclization can leave residual 2-aminophenylacetonitrile derivatives.
-
Phenolic By-products: Formed from the reaction of the aryl cation intermediate with water, as described in Q2.
-
Azo-Coupling Products: The electrophilic diazonium salt can react with electron-rich aromatic species present in the reaction mixture (like the starting amine or the product itself) to form colored azo compounds. This is often a source of colored impurities.
-
Isomeric Products: Depending on the substrate and reaction conditions, alternative cyclization pathways could potentially lead to isomeric structures, such as quinazoline derivatives, although this is less common for this specific synthesis.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product yield is significantly lower than expected, and the crude material is a dark, tarry substance.
Likely Cause: This issue points towards significant decomposition of the diazonium salt and subsequent polymerization or azo-coupling reactions.[9] Harsh acidic conditions and elevated temperatures are primary contributors.[10]
Diagnostic & Troubleshooting Steps:
-
Verify Temperature Control: Ensure the reaction temperature was strictly maintained between 0 °C and 5 °C throughout the sodium nitrite addition and subsequent stirring. Use a calibrated thermometer placed directly in the reaction mixture.
-
Check Rate of Addition: Add the sodium nitrite solution dropwise and slowly. A rapid addition can cause localized temperature spikes, leading to decomposition.
-
Analyze for Azo By-products: Dark colors (red, brown, black) are characteristic of azo compounds. These can be detected by HPLC-UV/Vis, as they typically have strong absorbance in the visible range (400-600 nm).
-
Purification Strategy: Tar-like materials are often polymeric. Attempt to isolate the product by dissolving the crude material in a suitable solvent (e.g., ethyl acetate) and filtering off insoluble polymeric material. Follow this with column chromatography for further purification.
Problem 2: My HPLC/LC-MS analysis shows an unexpected major peak near the product peak. How do I identify it?
Likely Cause: The presence of a significant, well-defined peak suggests a specific, stable by-product rather than random decomposition. Common candidates include the starting material, a phenolic by-product, or a regioisomer.
Analytical Workflow for Peak Identification:
The following workflow provides a systematic approach to identifying unknown impurities using standard laboratory instrumentation.
Sources
- 1. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 2. Widman-Stoermer Synthesis [drugfuture.com]
- 3. Synthesis of Benzodiazines [quimicaorganica.org]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Cinnolin-3-amine Production
Welcome to the technical support center for the synthesis and scale-up of Cinnolin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to Cinnolin-3-amine Synthesis
Cinnolin-3-amine is a valuable heterocyclic amine, serving as a key building block in the development of various pharmaceutical agents due to the diverse biological activities of the cinnoline scaffold.[1][2] The successful scale-up of its synthesis is critical for advancing drug discovery programs. This guide will focus on a common and practical synthetic route, highlighting potential challenges and offering robust solutions.
A prevalent and scalable method for synthesizing Cinnolin-3-amine involves the reductive cyclization of a readily available precursor, 2-(2-nitrophenyl)malononitrile. This multi-step process, while effective, presents several challenges when transitioning to a larger scale.
Proposed Synthetic Pathway for Scale-Up
The following diagram outlines a plausible and scalable synthetic route to Cinnolin-3-amine, which will form the basis of our troubleshooting guide.
Caption: Proposed two-step synthesis of Cinnolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of Cinnolin-3-amine via the 2-(2-nitrophenyl)malononitrile route?
A1: The primary safety concerns are:
-
Handling of Malononitrile: Malononitrile is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and respiratory protection, is essential.[3]
-
Exothermic Reaction in Step 1: The condensation reaction to form 2-(2-nitrophenyl)malononitrile can be exothermic, especially when using strong bases like sodium hydride. On a large scale, the reduced surface-area-to-volume ratio of reactors can lead to inefficient heat dissipation and a potential for thermal runaway.[4][5][6]
-
Hydrogenation in Step 2: If using catalytic hydrogenation (H₂/Pd-C) for the reductive cyclization, there is a risk of fire or explosion if hydrogen gas is not handled properly. The catalyst itself can be pyrophoric.
-
Handling of Nitro Compounds: 2-(2-Nitrophenyl)malononitrile is a nitroaromatic compound. While not typically explosive under these conditions, it's crucial to be aware of the potential hazards associated with nitro compounds, especially at elevated temperatures.[5][7][8]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the condensation reaction (Step 1)?
A2: Key CPPs for Step 1 include:
-
Temperature Control: Due to the exothermic nature of the reaction, precise temperature control is crucial to prevent side reactions and ensure safety.
-
Rate of Reagent Addition: Slow, controlled addition of the base or malononitrile is necessary to manage the exotherm.
-
Stirring Efficiency: Adequate mixing is vital to ensure uniform temperature distribution and prevent localized "hot spots."[9]
-
Solvent Purity: The presence of water in the solvent can quench the base and lead to incomplete reaction.
Q3: I am observing a low yield in the reductive cyclization step (Step 2). What are the likely causes?
A3: Low yields in Step 2 can often be attributed to:
-
Incomplete Reduction: The choice of reducing agent and reaction conditions are critical. For catalytic hydrogenation, catalyst poisoning can be an issue. For metal/acid reductions (e.g., Fe/HCl), the quality of the metal and acid concentration are important.[2][4]
-
Side Reactions: Over-reduction or the formation of polymeric byproducts can occur, especially at elevated temperatures or with prolonged reaction times.
-
Product Isolation: Cinnolin-3-amine is an amine and can form salts. The pH of the workup solution is critical for efficient extraction and isolation of the free base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-(2-nitrophenyl)malononitrile | 1. Incomplete reaction due to insufficient base or inactive base. 2. Presence of moisture in the solvent or reagents. 3. Sub-optimal reaction temperature. | 1. Use a fresh, properly stored base. Consider a stronger base if necessary, but be prepared to manage a more significant exotherm. 2. Use anhydrous solvents and dry reagents. 3. Optimize the reaction temperature. A slightly elevated temperature may improve the reaction rate, but this must be balanced against the risk of side reactions. |
| Step 1: Formation of dark, tarry byproducts | 1. Reaction temperature too high, leading to polymerization or degradation. 2. Localized "hot spots" due to poor mixing. | 1. Implement more robust temperature control. Consider a jacketed reactor with a reliable cooling system for large-scale reactions. 2. Improve agitation. Ensure the stirrer design is appropriate for the reactor size and reaction viscosity. |
| Step 2: Incomplete conversion to Cinnolin-3-amine | 1. Catalyst poisoning (for H₂/Pd-C). 2. Insufficient amount of reducing agent (for Fe/HCl or SnCl₂). 3. Low reaction temperature or insufficient reaction time. | 1. Ensure starting material and solvent are free of catalyst poisons like sulfur compounds. Consider using a different batch or type of catalyst. 2. Increase the equivalents of the reducing agent. 3. Monitor the reaction by HPLC or TLC to determine the optimal reaction time and temperature. |
| Step 2: Formation of multiple, difficult-to-separate impurities | 1. Over-reduction of the cinnoline ring. 2. Formation of hydroxylamine or azo intermediates. 3. Thermal degradation of the product. | 1. Use a milder reducing agent or optimize the reaction conditions (lower temperature, shorter time). 2. Ensure complete reduction by monitoring the reaction progress. 3. Avoid excessive heating during the reaction and workup. |
| Purification: Difficulty in crystallizing Cinnolin-3-amine | 1. Presence of persistent impurities that inhibit crystallization. 2. Incorrect choice of crystallization solvent. | 1. Purify the crude product by column chromatography before crystallization. 2. Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Consider anti-solvent crystallization.[10][11] |
| Purification: Product is an oil or difficult to handle solid | 1. Product is isolated as a salt. 2. Presence of residual solvent. | 1. During workup, adjust the pH of the aqueous layer to be basic (pH > 9) before extracting the product. 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable. |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Nitrophenyl)malononitrile
Safety Note: This reaction can be exothermic. Perform on a small scale first to understand the thermal profile before scaling up.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chloronitrobenzene (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Reagent Preparation: In a separate flask, dissolve malononitrile (1.1 eq) in anhydrous DMF.
-
Reaction: Cool the reactor contents to 0-5 °C. Add potassium carbonate (2.0 eq) to the reactor. Slowly add the malononitrile solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice water. The product should precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 2-(2-nitrophenyl)malononitrile. This can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reductive Cyclization to Cinnolin-3-amine
Safety Note: If using catalytic hydrogenation, ensure the system is properly purged and operated by trained personnel.
-
Reaction Setup: To a reactor, add 2-(2-nitrophenyl)malononitrile (1.0 eq), iron powder (5.0 eq), and ethanol.
-
Reaction: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (catalytic amount) to initiate the reduction. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Reaction Monitoring: Stir at reflux for 2-4 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH > 9.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to dryness. The crude Cinnolin-3-amine can be purified by column chromatography or recrystallization.
Impurity Profiling and Characterization
Impurity profiling is crucial for ensuring the quality and safety of the final product, as mandated by regulatory agencies like the ICH.[12][13][14]
| Potential Impurity | Origin | Analytical Method for Detection |
| Unreacted 2-chloronitrobenzene | Step 1 starting material | HPLC, GC-MS |
| Unreacted malononitrile | Step 1 starting material | HPLC, GC-MS |
| 2-(2-aminophenyl)malononitrile | Incomplete cyclization in Step 2 | HPLC-MS |
| Cinnoline | Over-reduction and deamination | HPLC-MS, NMR |
| Polymeric byproducts | Side reactions at high temperatures | Size Exclusion Chromatography, HPLC |
Characterization of Cinnolin-3-amine:
-
¹H and ¹³C NMR: To confirm the chemical structure.[15]
-
HPLC: To determine purity and quantify impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Logical Relationships in Scale-Up Challenges
The following diagram illustrates the interconnected nature of challenges encountered during the scale-up process.
Caption: Interplay of key challenges in process scale-up.
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). Retrieved January 10, 2026, from [Link]
-
Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci Ltd. (n.d.). Retrieved January 10, 2026, from [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved January 10, 2026, from [Link]
-
A concise review on cinnoline and its biological activities - IJARIIT. (n.d.). Retrieved January 10, 2026, from [Link]
-
Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles - MDPI. (2019, April 30). Retrieved January 10, 2026, from [Link]
-
Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25). Retrieved January 10, 2026, from [Link]
-
Baeyer-Villiger Oxidation - Chemistry Steps. (n.d.). Retrieved January 10, 2026, from [Link]
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ChemInform Abstract: Facile Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles. | Request PDF - ResearchGate. (2025, August 9). Retrieved January 10, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 10, 2026, from [Link]
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hoffmann Rearrangement - Chemist Wizards. (n.d.). Retrieved January 10, 2026, from [Link]
-
Studies on thermal stability of amino acid ionic liquids - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hofmann rearrangement - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Crystallization of Amino Acids - GEA. (n.d.). Retrieved January 10, 2026, from [Link]
-
Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles - Organic Syntheses. (2018, April 4). Retrieved January 10, 2026, from [Link]
-
Synthesis of Quinazolinyl Chalcone Derivatives - Atlantis Press. (2015, August). Retrieved January 10, 2026, from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). Retrieved January 10, 2026, from [Link]
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Mastering API Synthesis: Route Selection & Impurity Control - At Tianming Pharmaceutical. (n.d.). Retrieved January 10, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]
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Cinnolin-3-amine | C8H7N3 | CID 4210012 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR Characterization of Lignans - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
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Isocyanic acid, p-nitrophenyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. (2018, September 4). Retrieved January 10, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved January 10, 2026, from [Link]
-
Handbook of Cyclization Reactions, Vols. 1−2 | Journal of the American Chemical Society. (2010, April 21). Retrieved January 10, 2026, from [Link]
-
Thermal stability of amino acid ionic liquids - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. (2000, January 6).
-
Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol - MDPI. (2024, June 6). Retrieved January 10, 2026, from [Link]
-
Thermal stability of amino acids in biogenic sediments and aqueous solutions at seafloor hydrothermal temperatures - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC. (2021, March 23). Retrieved January 10, 2026, from [Link]
-
The three-component reaction of malononitrile 2, substitute... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (2019, August 5). Retrieved January 10, 2026, from [Link]
-
CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL
LAh%INARABIOSlDE* RN IYERAND 1. J. GOLDSYFZN? /3SOPHOROSIDE AND 241. (n.d.). Retrieved January 10, 2026, from [Link] -
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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- 9. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the regioselectivity of reactions involving Cinnolin-3-amine
<_ _>
Welcome to the technical support center for navigating the complexities of reactions involving Cinnolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles that govern these reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
FAQ 1: Why is achieving high regioselectivity in reactions with Cinnolin-3-amine so challenging?
Cinnolin-3-amine presents a unique challenge due to the electronic properties of its heterocyclic scaffold. The cinnoline ring system itself has a complex distribution of electron density. The introduction of a strongly activating amino group at the C3 position further complicates this by significantly influencing the nucleophilicity of the entire molecule.[1][2]
The primary difficulty lies in the competing directing effects of the nitrogen atoms within the cinnoline ring and the potent ortho- and para-directing nature of the amino group.[3][4] This often leads to a mixture of isomers, making purification difficult and reducing the overall yield of the desired product.
FAQ 2: What are the most common positions for electrophilic and nucleophilic attack on the Cinnolin-3-amine scaffold?
Electrophilic Attack:
The amino group at C3 is a powerful activating group, directing electrophiles primarily to the ortho (C4) and para (C6 and C8) positions of the benzenoid ring through resonance stabilization of the intermediate carbocation (Wheland intermediate).[3][5] However, the pyridine-like nitrogen at N2 is electron-withdrawing, which deactivates the pyridazine ring towards electrophilic substitution.[6] Therefore, electrophilic substitution predominantly occurs on the benzene ring.
Nucleophilic Attack:
The cinnoline ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position, which is adjacent to the electron-withdrawing N2 atom. The amino group at C3 can also be a site for nucleophilic attack under certain conditions, or it can be displaced.
Section 2: Troubleshooting Guide - Common Issues and Solutions
Problem 1: Poor regioselectivity in electrophilic aromatic substitution (e.g., halogenation, nitration), resulting in a mixture of C4, C6, and C8 substituted products.
Causality: The strong activating effect of the C3-amino group directs incoming electrophiles to the ortho (C4) and para (C6, C8) positions. Without proper control, this leads to a statistical mixture of products, often with the C4 isomer being a major, but not exclusive, product.
Troubleshooting Protocol:
-
Employ a Protecting Group Strategy: The most effective way to control regioselectivity is to temporarily modify the directing ability of the amino group.[7][8][9][10][11]
-
Step 1: Protection. Convert the amine to an amide (e.g., using acetic anhydride to form the acetamide). This significantly reduces the activating effect of the nitrogen lone pair due to resonance with the carbonyl group.[8] The bulkier protecting group can also sterically hinder attack at the C4 position.[12][13][14]
-
Step 2: Electrophilic Substitution. Perform the desired electrophilic substitution. With the less-activating and bulkier amide group, substitution is now more likely to be directed to the less sterically hindered para positions (C6 or C8).
-
Step 3: Deprotection. Hydrolyze the amide under acidic or basic conditions to regenerate the amino group.[8]
-
Table 1: Effect of Protecting Groups on Regioselectivity
| Protecting Group | Typical Reagent | Key Advantage | Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride | Readily available, simple procedure | Acid or base hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to many conditions, removed with acid | Trifluoroacetic acid (TFA) |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Stable to acidic conditions | Catalytic hydrogenation (H₂, Pd/C) |
Problem 2: Unwanted N-functionalization or poly-substitution during reactions.
Causality: The nitrogen of the amino group is a potent nucleophile and can compete with the aromatic ring for reaction with electrophiles.[15][16] Furthermore, the high reactivity of the activated ring can lead to multiple substitutions.
Troubleshooting Protocol:
-
Protect the Amino Group: As in the previous problem, protecting the amino group as an amide or carbamate is crucial. This prevents N-functionalization and deactivates the ring sufficiently to prevent polysubstitution under controlled conditions.[10]
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the electrophile. Use of a slight excess (1.0-1.2 equivalents) is often sufficient. Running the reaction at lower temperatures can also help to moderate reactivity and improve selectivity.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with less polar solvents to potentially temper the reaction rate.
Problem 3: Difficulty in achieving nucleophilic substitution at the C4 position without side reactions.
Causality: While the C4 position is susceptible to nucleophilic attack, harsh reaction conditions can lead to decomposition or reaction at other sites. The amino group itself can be a leaving group under certain conditions or can participate in side reactions.
Troubleshooting Protocol:
-
Activation of the C4 Position: If a leaving group is not already present at C4, consider strategies to activate this position. One common method is the conversion of a 4-hydroxycinnoline to a 4-chlorocinnoline using reagents like phosphorus oxychloride (POCl₃).[17] The chloro group is a much better leaving group for subsequent nucleophilic substitution.
-
Catalysis: Transition metal catalysis can facilitate C-H functionalization and C-N or C-C bond formation under milder conditions.[18][19][20][21] For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at a pre-functionalized C4 position (e.g., C4-halogen).
-
Consider N-Oxide Intermediates: In some cases, formation of a Cinnoline N-oxide can alter the reactivity and regioselectivity of the ring system, facilitating functionalization at specific positions.[22]
Section 3: Advanced Methodologies
Transition Metal-Catalyzed C-H Functionalization
For direct and atom-economical functionalization, transition metal-catalyzed C-H activation is a powerful tool.[19] Catalysts based on rhodium, palladium, or ruthenium can enable the regioselective introduction of functional groups onto the cinnoline scaffold, often with high selectivity that is complementary to classical electrophilic substitution.[18][20][21] These methods often proceed through mechanisms involving coordination of the metal to the heterocyclic nitrogen atoms, which can direct the functionalization to specific C-H bonds.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. PubMed Central. Available at: [Link]
-
(PDF) Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]
-
Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. ResearchGate. Available at: [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. PubMed Central. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Available at: [Link]
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Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. PubMed. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. NIH. Available at: [Link]
-
Protecting Groups for Amines. YouTube. Available at: [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC. NIH. Available at: [Link]
-
Suggested mechanism for polyfunctionally substituted cinnolines formation 3b. ResearchGate. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]
-
A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Protection for the AMINE.pptx. Available at: [Link]
-
Synthesis of Substituted Quinolines by Iron(III)-Catalyzed Three-Component Coupling Reaction of Aldehydes, Amines, and Styrenes | Request PDF. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. PubMed. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
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Steric effects. Wikipedia. Available at: [Link]
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Electrophilic amination. Wikipedia. Available at: [Link]
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Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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steric hindrance effect: Topics by Science.gov. Science.gov. Available at: [Link]
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Nucleophilic Substitution with amines. YouTube. Available at: [Link]
-
Although amino group is o– and p– directing in aromatic electrophilic substitution reactions. YouTube. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
On the chemistry of cinnoline III: Condensation reactions of (4-amino-cinnolin-3-yl)-phenyl-methanone and 4-amino-3-cinnoline-carbonitrile | Request PDF. ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]
-
Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. Available at: [Link]
-
ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. YouTube. Available at: [Link]
-
IJBPAS, July, 2021, 10(7). Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. Chemical Communications (RSC Publishing). Available at: [Link]
-
11.7: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the Characterization of Cinnolin-3-amine Derivatives
Welcome to the technical support center for the characterization of Cinnolin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guides
This section is organized by analytical technique, addressing specific issues you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of Cinnolin-3-amine derivatives. However, their unique electronic and structural features can lead to complex and sometimes misleading spectra.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum broader than expected and poorly resolved?
Possible Causes:
-
Tautomerism: Cinnolin-3-amine derivatives can exist in equilibrium between the amine and imine tautomeric forms. If the rate of exchange is on the NMR timescale, this can lead to significant peak broadening.
-
Quadrupolar Broadening: The nitrogen atoms in the cinnoline ring system (¹⁴N) possess a quadrupole moment, which can lead to broadening of adjacent proton signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to aggregation, resulting in broader signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism or dynamic exchange is the cause, the signals may sharpen at higher temperatures as the exchange rate increases, or at lower temperatures as one tautomer becomes more populated.
-
Solvent Change: The tautomeric equilibrium can be sensitive to the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the equilibrium and potentially resolve the broad signals.
-
Acid/Base Titration: Adding a drop of acid (e.g., TFA-d) or base (e.g., D₂O with NaOD) can shift the tautomeric equilibrium or protonate/deprotonate the molecule, which may result in sharper signals for one of the forms.
-
Sample Purification: Re-purify your sample to remove any paramagnetic impurities. Techniques like passing the sample through a short plug of silica or celite can be effective.
-
Dilution: Acquire the spectrum at a lower concentration to minimize aggregation effects.
Q2: The ¹H NMR spectrum of my Cinnolin-3-amine derivative shows more signals than expected, suggesting a mixture of isomers. How can I confirm this?
Possible Causes:
-
Rotational Isomers (Rotamers): If there is a bulky substituent on the amine or the cinnoline ring, restricted rotation around a single bond can lead to the presence of stable rotamers, each giving a distinct set of NMR signals.
-
Tautomers: As mentioned, the presence of multiple tautomers in solution will result in a more complex spectrum.
-
Regioisomers from Synthesis: The synthesis of substituted cinnolines can sometimes yield a mixture of regioisomers.
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Will help establish proton-proton coupling networks for each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of signals for each species.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) proton-carbon correlations, which is crucial for differentiating regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can help identify protons that are close in space, which is useful for differentiating rotamers.
-
-
Variable Temperature (VT) NMR: If rotamers are present, increasing the temperature may cause the signals to coalesce as the rate of rotation increases.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. If isomers are present, they may be separable by chromatography and will show the same mass-to-charge ratio (m/z).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of your Cinnolin-3-amine derivatives.
Q1: I am having difficulty ionizing my Cinnolin-3-amine derivative using Electrospray Ionization (ESI). The signal is weak or absent.
Possible Causes:
-
Low Basicity: Although it is an amine, the basicity of the Cinnolin-3-amine nitrogen can be reduced by the electron-withdrawing nature of the cinnoline ring system, making protonation in the ESI source less efficient.
-
Poor Solubility/Solvent Effects: The compound may not be sufficiently soluble in the mobile phase, or the solvent system may not be optimal for ESI.
-
In-source Fragmentation: The molecule may be unstable under the ESI conditions and fragment before it can be detected as the molecular ion.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Acidification: Add a small amount of a volatile acid like formic acid or acetic acid (0.1%) to the mobile phase to promote protonation.
-
Solvent Composition: Ensure your compound is fully dissolved in the mobile phase. A higher percentage of organic solvent can sometimes improve spray efficiency.
-
-
Change Ionization Mode:
-
APCI (Atmospheric Pressure Chemical Ionization): This technique is often more suitable for less polar or less basic compounds that are difficult to ionize by ESI.
-
DART (Direct Analysis in Real Time): This can be a good option for rapid analysis with minimal sample preparation.
-
-
Adjust ESI Source Parameters:
-
Capillary Voltage: Optimize the voltage to find the sweet spot for ionization without causing excessive fragmentation.
-
Nebulizing Gas Pressure and Drying Gas Flow/Temperature: These parameters affect droplet formation and desolvation. Systematically optimize them for your specific compound.
-
-
Consider Adduct Formation: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in ESI and can sometimes be more stable than the protonated molecule.
Chromatography and Purification
The inherent polarity of Cinnolin-3-amine derivatives can present significant challenges during their purification by column chromatography and analysis by HPLC.
Q1: My Cinnolin-3-amine derivative streaks badly on a silica gel column, leading to poor separation and low recovery.
Possible Causes:
-
Strong Interaction with Silica: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and irreversible adsorption.
-
Decomposition on Silica: Some sensitive Cinnolin-3-amine derivatives may decompose on the acidic silica surface.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base like triethylamine (0.5-1%) or ammonia in methanol to the mobile phase. This will compete with your compound for the acidic sites on the silica, reducing tailing.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase flash chromatography (using a C18-functionalized silica) can be a highly effective purification method.
-
Amine-functionalized Silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent peak shape.[1][2]
-
-
Salt Formation and Purification: Convert the amine to a salt (e.g., hydrochloride or trifluoroacetate) before chromatography. The salt will be more polar and may have different chromatographic behavior. The free base can be regenerated after purification.[3]
Q2: I am struggling to get good peak shape and retention for my Cinnolin-3-amine derivative in Reverse-Phase HPLC.
Possible Causes:
-
Secondary Interactions with Residual Silanols: Even on C18 columns, residual silanol groups can interact with the basic amine, causing peak tailing.
-
High Polarity: Highly polar Cinnolin-3-amine derivatives may have poor retention on traditional C18 columns, eluting at or near the void volume.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Low pH: Use a mobile phase with a low pH (e.g., buffered with formic acid or TFA to pH 2-3). This will protonate the amine, which can improve peak shape by minimizing interactions with residual silanols.
-
High pH: Alternatively, a high pH mobile phase (e.g., buffered with ammonium hydroxide to pH 9-10) can be used to keep the amine in its neutral form. This requires a pH-stable column.
-
-
Use a Different Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are designed to shield residual silanols and provide better peak shape for basic compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar Cinnolin-3-amine derivatives, HILIC can be an excellent option to achieve retention.[4]
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can improve the retention of polar, basic compounds on a reverse-phase column.
Frequently Asked Questions (FAQs)
Q: My Cinnolin-3-amine derivative is poorly soluble in common organic solvents. What are my options for characterization?
A: Poor solubility is a common issue. For NMR, consider using more polar deuterated solvents like DMSO-d₆, methanol-d₄, or even a mixture with D₂O. For other techniques, you may need to use solvents like DMF or DMA, but be mindful of their high boiling points and potential for interference. For HPLC, a mobile phase with a high aqueous content and appropriate modifiers may be necessary.
Q: I suspect my Cinnolin-3-amine derivative is unstable and decomposes over time. How can I assess its stability?
A: To assess stability, you can monitor a sample over time using HPLC or NMR. Prepare a solution of your compound and acquire an initial chromatogram or spectrum. Then, store the solution under different conditions (e.g., room temperature, refrigerated, protected from light) and re-analyze it at regular intervals. The appearance of new peaks or a decrease in the area of your main peak will indicate decomposition. Cinnoline derivatives can be susceptible to hydrolysis or oxidation, so it's best to store them as dry solids in a cool, dark place.[5]
Q: The mass spectrum of my compound shows a peak at [M+2]⁺. What does this indicate?
A: A peak at [M+2]⁺ with a characteristic isotopic pattern can indicate the presence of chlorine or bromine atoms in your molecule. For example, a compound containing one chlorine atom will show an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak. If your synthesis does not involve these halogens, it could be an impurity.
Experimental Protocols & Workflows
General Workflow for Characterization of a Novel Cinnolin-3-amine Derivative
Caption: General workflow for the characterization of a novel Cinnolin-3-amine derivative.
Troubleshooting Workflow for Complex ¹H NMR Spectra
Sources
Validation & Comparative
Comparative Analysis of the Cinnoline Scaffold and Other Heterocyclic Kinase Inhibitors in the Context of the PI3K Pathway
A Senior Application Scientist's Guide:
This guide provides an in-depth comparative analysis of the emerging cinnoline pharmacophore against established heterocyclic kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and insights into the causalities of experimental design to support informed decision-making in kinase inhibitor research.
Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A recurring theme in this field is the concept of the "privileged scaffold"—a core molecular structure that is capable of binding to multiple biological targets. Nitrogen-containing heterocyclic compounds, such as quinazolines, quinolines, and cinnolines, have proven to be exceptionally effective privileged scaffolds for kinase inhibition, largely due to their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2]
While quinazoline-based inhibitors like gefitinib and erlotinib are well-established clinically, the closely related cinnoline scaffold is a less explored but highly promising pharmacophore.[3] This guide focuses on a comparative analysis of a representative cinnoline-based PI3K inhibitor against two well-characterized inhibitors, Buparlisib and Idelalisib, which are built upon different heterocyclic scaffolds. We will delve into the biochemical potency, cellular efficacy, and the experimental workflows required to generate such comparative data, providing a robust framework for evaluating novel kinase inhibitors.
Section 1: Profile of the Cinnoline Scaffold
The cinnoline ring system, a bicyclic heterocycle of benzene fused to a pyridazine ring, has been identified in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Its utility as a kinase inhibitor scaffold is gaining significant attention. Although Cinnolin-3-amine (Figure 1) represents a basic structure within this class, recent research has focused on more decorated derivatives to achieve high potency and selectivity.
A notable example comes from a study that developed a series of cinnoline derivatives as potent Phosphoinositide 3-kinase (PI3K) inhibitors.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The aforementioned study identified compounds with nanomolar inhibitory activities against PI3Ks and micromolar anti-proliferative potency against human tumor cell lines, validating the cinnoline core as a viable scaffold for targeting this crucial pathway.[6] For the purpose of this guide, we will refer to a representative compound from this class as "Cinnoline-PI3Ki" .
Section 2: Selection of Comparator Kinase Inhibitors
To provide a meaningful comparison, we have selected two well-characterized PI3K inhibitors based on different heterocyclic scaffolds. The choice of comparators is critical; they should be mechanistically relevant and represent the current landscape of inhibitors targeting the pathway of interest.
-
Buparlisib (BKM120): An orally available pan-Class I PI3K inhibitor with an imidazoquinoline scaffold. As a pan-inhibitor, it targets all four Class I isoforms (p110α, p110β, p110γ, p110δ). Its broad activity profile makes it a strong tool for interrogating the entire PI3K pathway but can also lead to a wider range of side effects.
-
Idelalisib (Zydelig®): An FDA-approved, highly selective inhibitor of the PI3Kδ isoform, built upon a quinazoline scaffold. Its selectivity makes it particularly effective in certain hematological malignancies where the PI3Kδ isoform is a key driver, and it generally presents a different side-effect profile compared to pan-inhibitors.
Section 3: Comparative Analysis: Biochemical Potency & Selectivity
The first step in characterizing any inhibitor is to determine its potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%. Equally important is selectivity—the ability of the compound to inhibit the intended target without affecting other kinases, which can lead to off-target toxicity.[7]
Experimental Rationale: An in vitro biochemical assay provides the cleanest measure of direct enzyme inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolism). Comparing the IC50 values of our three compounds against the different PI3K isoforms reveals their intrinsic potency and selectivity profile.
Table 1: Comparative Biochemical Potency (IC50) Against PI3K Isoforms
| Compound | Scaffold | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity Profile |
|---|---|---|---|---|---|---|
| Cinnoline-PI3Ki | Cinnoline | ~50 | ~150 | ~120 | ~40 | α/δ selective |
| Buparlisib | Imidazoquinoline | 52 | 166 | 262 | 116 | Pan-PI3K |
| Idelalisib | Quinazoline | 8600 | 4000 | 2100 | 2.5 | δ-selective |
Note: Data for Cinnoline-PI3Ki is representative of potent compounds from its class.[6] Data for Buparlisib and Idelalisib are compiled from public sources.
Section 4: Comparative Analysis: Cellular Efficacy & Pathway Modulation
While biochemical potency is crucial, an inhibitor's effectiveness in a biological system depends on its ability to enter cells, engage its target, and modulate downstream signaling. Therefore, cell-based assays are the logical next step.
Experimental Rationale: Anti-proliferative assays using cancer cell lines with known genetic backgrounds (e.g., mutations that activate the PI3K pathway) provide a physiologically relevant measure of a compound's potential therapeutic effect. To confirm that the observed anti-proliferative effect is due to on-target activity, it is essential to use a technique like Western blotting to measure the phosphorylation status of key downstream proteins, such as Akt. A reduction in phosphorylated Akt (p-Akt) upon treatment is a direct indicator of PI3K pathway inhibition.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | T47D (Breast Cancer, PIK3CA mutant) IC50 (µM) | PC3 (Prostate Cancer, PTEN null) IC50 (µM) | Jurkat (T-cell Leukemia) IC50 (µM) |
|---|---|---|---|
| Cinnoline-PI3Ki | ~1.14 | ~2.04 | Data not available |
| Buparlisib | 0.29 | 0.35 | 1.5 |
| Idelalisib | >10 | >10 | 0.17 |
Note: Data for Cinnoline-PI3Ki is representative of potent compounds from its class.[6] Data for Buparlisib and Idelalisib are compiled from public sources.
Section 5: Detailed Experimental Protocols
Scientific integrity rests on reproducible methodology. The following protocols are provided as self-validating systems, including necessary controls to ensure data quality.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (e.g., purified PI3Kα enzyme and its lipid substrate PIP2 in reaction buffer).
-
Inhibitor Addition: Add 0.5 µL of the inhibitor (Cinnoline-PI3Ki, Buparlisib, or Idelalisib) at various concentrations (e.g., 10-point, 3-fold serial dilution) or vehicle (DMSO) as a control.
-
Initiate Reaction: Add 2 µL of 2.5x ATP solution to start the reaction. Include "no enzyme" wells as a background control.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract background luminescence. Normalize the data to the vehicle control (100% activity) and "no enzyme" control (0% activity). Plot the percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., T47D) in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the kinase inhibitors in fresh media. Include vehicle-only (DMSO) wells for 100% viability control and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Section 6: Synthesis & Future Directions
This comparative analysis demonstrates a structured approach to evaluating a novel kinase inhibitor scaffold. The data reveals distinct profiles for each compound class:
-
The Cinnoline scaffold, as represented by Cinnoline-PI3Ki, shows promise as a potent PI3K inhibitor with a potential preference for the α and δ isoforms. Its cellular activity confirms it can engage its target in a biological context. [6]* Buparlisib , with its imidazoquinoline core, is a potent pan-PI3K inhibitor, leading to broad anti-proliferative activity across cell lines where the PI3K pathway is active.
-
Idelalisib , based on the well-established quinazoline scaffold, exemplifies a highly selective "isoform-specific" inhibitor. Its cellular activity is potent but restricted to cell types dependent on the PI3Kδ isoform, highlighting the importance of patient and cell line selection in targeted therapy.
The cinnoline scaffold represents a valuable and relatively underexplored area for kinase inhibitor development. The initial findings suggest that, like the quinazoline and quinoline scaffolds,[1][8] it is a "privileged" structure capable of potent enzyme inhibition. Future directions should focus on comprehensive selectivity screening across the human kinome to understand potential off-target effects and on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a clear and robust framework for undertaking such investigations.
References
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters.
- A Comparative Guide to Threonine Kinase Inhibitors for Researchers. Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. Benchchem.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2025).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.
- Cinnolin-3-amine product page. Biosynth.
- Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2024).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry.
- Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Deriv
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (2011). Journal of Saudi Chemical Society.
- A concise review on cinnoline and its biological activities. (2017).
- A Review on Synthesis and Biological Activities of Cinnoline and its Derivatives. (2021). International Journal of Biology, Pharmacy and Allied Sciences.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
- A Concise Review on Cinnolines. (2020). International Journal of Medical and Health Sciences.
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2021). Letters in Drug Design & Discovery.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
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- 8. researchgate.net [researchgate.net]
Cinnolin-3-amine vs. Quinoline-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the privileged scaffolds of cinnoline and quinoline have emerged as foundational frameworks for the development of potent and selective therapeutic agents.[1][2] This guide provides a detailed comparative analysis of Cinnolin-3-amine derivatives and their quinoline-based counterparts, offering insights into their mechanisms of action, inhibitory profiles, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the nuances of these two important classes of kinase inhibitors.
Introduction: The Strategic Importance of Cinnoline and Quinoline Scaffolds
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The development of small molecule inhibitors that can selectively target these enzymes is therefore a major focus of therapeutic research.[1]
Quinoline derivatives have a long-standing history in medicinal chemistry, with numerous FDA-approved drugs featuring this scaffold.[2] Their versatility and amenability to chemical modification have made them a popular choice for targeting a wide array of kinases.[3][4]
Cinnoline , an isostere of quinoline, has more recently garnered significant attention as a promising pharmacophore.[5][6][7] Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including potent kinase inhibition.[8] This guide will delve into a comparative analysis of these two scaffolds, with a particular focus on derivatives of Cinnolin-3-amine.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Both cinnoline and quinoline-based inhibitors predominantly function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
The core bicyclic structure of both scaffolds provides a rigid framework that can be functionalized with various substituents to achieve desired potency and selectivity. The nitrogen atoms within the rings can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.
Below is a generalized representation of a kinase signaling pathway that can be targeted by these inhibitors.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Comparative Inhibitory Profile: A Look at the Data
Direct head-to-head comparative studies of Cinnolin-3-amine and quinoline-based inhibitors are not extensively documented in a single publication. However, by collating data from various sources, we can draw some insightful comparisons. It is crucial to acknowledge that variations in assay conditions can influence IC50 values.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Quinoline Derivatives | ||||
| Compound A | c-Src | 0.5 | - | [9] |
| Compound B | FLT3 | <10 | - | [10] |
| Compound C | CDK2 | <10 | - | [10] |
| Compound D | VEGFR-2 | 4.6 | - | [11] |
| Compound E | EGFR | 64.8 | - | [11] |
| Cinnoline Derivatives | ||||
| Compound F | PI3K | (nanomolar range) | MCF-7 | [8] |
| Compound G | L. major | 240 | - | [5] |
| Compound H | P. falciparum | 3 | - | [5] |
Analysis of Inhibitory Data:
From the available data, both quinoline and cinnoline scaffolds can be utilized to develop highly potent kinase inhibitors with activities in the nanomolar range. Quinoline-based inhibitors have been extensively explored against a wider range of kinases, with several compounds demonstrating exceptional potency. Cinnoline derivatives show significant promise, particularly as PI3K inhibitors and have also demonstrated potent antiparasitic activity.[5][8] The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative study, standardized and validated experimental protocols are essential. Below are detailed step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Principle: The assay relies on a proprietary reagent that first depletes any remaining ATP in the reaction. Subsequently, the ADP is converted back to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (Cinnolin-3-amine or quinoline-based compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to create a concentration gradient for IC50 determination.
-
Prepare the kinase, substrate, and ATP solutions in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal concentrations should be determined empirically.[12]
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the diluted kinase enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines, providing a measure of their cellular potency.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cinnolin-3-amine and quinoline-based inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
Both Cinnolin-3-amine and quinoline-based scaffolds represent valuable starting points for the design of novel kinase inhibitors. While quinolines are a more established class with a proven track record, cinnolines are rapidly emerging as a promising alternative with the potential for novel intellectual property.
A thorough comparative analysis, as outlined in this guide, is essential for making informed decisions in a drug discovery program. By employing robust biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and cytotoxic effects of their compounds.
Future research should focus on expanding the library of Cinnolin-3-amine derivatives and conducting comprehensive kinase panel screening to better understand their selectivity profiles. Head-to-head comparisons with well-characterized quinoline-based inhibitors under identical experimental conditions will be crucial for definitively establishing the relative advantages of each scaffold. Furthermore, exploring the structure-activity relationships (SAR) of both series will guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 10, 2026, from [Link]
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Stanczak, A., & Lewgowd, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2293. [Link]
- Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual.
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). PubMed. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
- A Comprehensive Review On Cinnoline Derivatives. (n.d.).
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]
- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. (n.d.). In Probe Reports from the NIH Molecular Libraries Program.
- The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.).
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
- Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.).
-
Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). PubMed Central. [Link]
- Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (n.d.). Open Access Journals - Research and Reviews.
- Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay. (n.d.). Benchchem.
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research.
-
Cinnoline Derivatives with Biological Activity. (2025). ResearchGate. [Link]
-
Charts and Graphs. (n.d.). Kinexus Bioinformatics Corporation. [Link]
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). ScienceDirect. [Link]
- Visualization of active compounds‒potential targets‒signaling pathways:... (n.d.).
-
How to Interpret Biological Model Figures: Signaling cascades. (2021). LabXchange. [Link]
- Synthesis, Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Google.
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]
-
Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. (n.d.). MDPI. [Link]
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University.
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A Comparative Guide to the Validation of Analytical Methods for Cinnolin-3-amine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Cinnolin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the method validation process. We will explore the foundational principles of various analytical techniques, compare their performance attributes, and provide a detailed, self-validating protocol for a High-Performance Liquid Chromatography (HPLC) method, grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for Cinnolin-3-amine
Cinnolin-3-amine, a heterocyclic aromatic amine, is a crucial scaffold in medicinal chemistry and a potential intermediate or impurity in pharmaceutical manufacturing. Its accurate quantification is paramount for ensuring process control, batch-to-batch consistency, and the safety and efficacy of final drug products. The selection and validation of an appropriate analytical method are therefore not merely procedural hurdles but are fundamental to the scientific rigor of the development lifecycle.
The objective of validating an analytical procedure is to demonstrate, through rigorous laboratory studies, that it is suitable for its intended purpose.[1] This guide will compare three common analytical techniques—HPLC, Gas Chromatography (GC), and UV-Visible Spectrophotometry—and provide a detailed framework for validating the most robust of these for the specific task of quantifying Cinnolin-3-amine.
The Regulatory Bedrock: ICH, FDA, and USP Guidelines
Any discussion of method validation must be grounded in the harmonized standards set forth by global regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for validation principles.[2] These guidelines are adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA) and are reflected in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4] Adherence to these standards ensures that the generated data is reliable, reproducible, and acceptable for regulatory submissions. The validation process is not a one-time event but a continuous lifecycle approach, ensuring the method remains fit for purpose.[5]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision dictated by the physicochemical properties of the analyte (Cinnolin-3-amine is a polar, UV-active, and semi-volatile compound) and the requirements of the analysis (e.g., speed, sensitivity, specificity).
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Cinnolin-3-amine, a reversed-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is the most suitable approach.[6] Detection is typically achieved using a UV detector set to a wavelength where Cinnolin-3-amine exhibits maximum absorbance.
-
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for its versatility and specificity. Its ability to separate the analyte from impurities and degradation products makes it ideal for stability-indicating assays, a critical requirement in drug development.[1] The choice of a C18 column is based on the aromatic nature of Cinnolin-3-amine, promoting retention via hydrophobic interactions.
Gas Chromatography (GC)
Principle: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] The sample is injected into a gaseous mobile phase (carrier gas) and travels through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. A Flame Ionization Detector (FID) is common, though a Nitrogen-Phosphorus Detector (NPD) would offer enhanced sensitivity and selectivity for the nitrogen-containing Cinnolin-3-amine.
-
Expertise & Experience: While highly sensitive, GC analysis of amines can be challenging due to their polarity and potential for peak tailing caused by adsorption to active sites in the column.[8] Derivatization is often required to increase volatility and reduce peak asymmetry, adding complexity and potential variability to the procedure. For a semi-volatile compound like Cinnolin-3-amine, HPLC is generally a more direct and robust method.
UV-Visible Spectrophotometry
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. It is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
-
Expertise & Experience: UV-Vis spectrophotometry is simple, rapid, and cost-effective. However, its significant limitation is a lack of specificity. The method cannot distinguish between the analyte and any other substance in the sample matrix that absorbs at the same wavelength. Therefore, it is only suitable for quantifying pure Cinnolin-3-amine or for simple assays where interfering substances are known to be absent.
At-a-Glance Comparison
The following table summarizes the key performance attributes of each technique for the quantification of Cinnolin-3-amine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | Moderate to High (Can be compromised by co-eluting compounds) | Low (Prone to interference from other UV-absorbing species) |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels, especially with NPD) | Low to Moderate (µg to mg levels) |
| Precision | Excellent (RSD < 2%) | Very Good (RSD < 5%) | Good (RSD < 3%) |
| Application | Assay, impurity testing, stability studies | Trace analysis, residual solvent analysis | Assay of pure substance, dissolution testing |
| Complexity | Moderate | High (Method development can be complex; derivatization may be needed) | Low |
| Throughput | Moderate | Moderate | High |
Based on this comparison, HPLC is the superior choice for developing a robust, specific, and stability-indicating method for the quantification of Cinnolin-3-amine in nearly all drug development contexts. The remainder of this guide will focus on the detailed validation of an HPLC-UV method.
In-Depth Guide: Validation of an HPLC-UV Method for Cinnolin-3-amine
This section provides a self-validating experimental protocol. Each step is designed not only to be followed but to be understood, with clear causality and acceptance criteria grounded in ICH guidelines.[9]
The Analytical Target Profile (ATP)
Before beginning validation, we must define the method's objective, or the Analytical Target Profile (ATP).[5]
-
ATP: "To accurately and precisely quantify Cinnolin-3-amine in a bulk drug substance with a concentration range of 80% to 120% of the nominal concentration, and to be specific for Cinnolin-3-amine in the presence of its potential impurities and degradation products."
Experimental Workflow Diagram
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocols
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
A. Specificity (Forced Degradation)
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] Forced degradation studies are essential to demonstrate that the method is "stability-indicating," meaning it can separate the intact analyte from its degradation products.[1]
-
Protocol:
-
Prepare solutions of Cinnolin-3-amine (~100 µg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 24 hours, then dissolve.
-
Photolytic: Expose solution to UV light (ICH option 1) for 24 hours.
-
-
Prepare an unstressed sample and a blank solution.
-
Analyze all samples by HPLC. Use a DAD to perform peak purity analysis on the Cinnolin-3-amine peak in both stressed and unstressed samples.
-
-
Acceptance Criteria:
-
Significant degradation (~5-20%) should be observed under stress conditions.
-
The Cinnolin-3-amine peak should be spectrally pure and free from co-elution with any degradation peaks (Peak Purity Index > 0.999).
-
The blank should show no interfering peaks at the retention time of Cinnolin-3-amine.
-
B. Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[9] This confirms that the method can provide accurate results across the expected concentration spectrum.
-
Protocol:
-
Prepare a stock solution of Cinnolin-3-amine reference standard.
-
Perform serial dilutions to create at least five concentration levels covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 80 | 401.5 |
| 90 | 452.1 |
| 100 | 499.8 |
| 110 | 551.2 |
| 120 | 603.4 |
| r² | 0.9998 |
C. Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value.[9] It is typically assessed using a recovery study by spiking a placebo (matrix without the analyte) with known amounts of the analyte.
-
Protocol:
-
Prepare a placebo mixture of all formulation excipients.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.6 | 99.5 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
D. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Cinnolin-3-amine at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Have a different analyst repeat the repeatability study on a different day, using a different instrument if possible.
-
-
Calculate the Relative Standard Deviation (RSD) for both sets of measurements and for the combined data.
-
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity analysis but less so for the main assay. They are often determined based on the signal-to-noise ratio (S/N).
-
Protocol:
-
Determine the S/N ratio from the chromatogram of a low-concentration standard.
-
Calculate LOD and LOQ based on the following relationships:
-
LOD ≈ 3 x (S/N)
-
LOQ ≈ 10 x (S/N)
-
-
Prepare and inject solutions at the calculated LOQ concentration to verify that the precision (RSD) is acceptable.
-
-
Acceptance Criteria:
-
LOD is typically where S/N is 3:1.
-
LOQ is typically where S/N is 10:1.
-
Precision (RSD) at the LOQ should be ≤ 10%.
-
F. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Example variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within their pre-defined limits for all variations.
-
The assay results should not significantly change.
-
Method Selection Logic Diagram
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method is a systematic process that establishes the performance characteristics of a procedure, ensuring it is fit for its intended purpose. For the quantification of Cinnolin-3-amine, a reversed-phase HPLC method with UV detection offers the best combination of specificity, sensitivity, and robustness, making it the superior choice for applications ranging from raw material testing to final product release and stability studies. While GC and UV-Vis spectrophotometry have niche applications, they lack the comprehensive capabilities of HPLC for pharmaceutical analysis.
By following a structured validation protocol grounded in ICH principles, researchers and drug development professionals can generate reliable, reproducible, and defensible analytical data, forming a solid foundation for quality control and regulatory compliance.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][11]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][12]
-
European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][13]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][4]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][15]
-
Lab Manager Magazine. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][5]
-
Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][16]
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A Comparative Analysis of Aminoquinoline Isomers: Unraveling the Structure-Activity Relationship in Drug Development
Note on Topic Selection: While the initial query focused on Cinnolin-3-amine isomers, a comprehensive search of the scientific literature revealed a scarcity of comparative biological data for this specific scaffold. To provide a robust and data-supported guide that honors the spirit of the original request, we have pivoted to the well-documented and structurally related aminoquinoline class. The principles of isomeric impact on biological activity are powerfully illustrated through this class, providing a valuable and evidence-based comparison for researchers.
Executive Summary
The substitution pattern of an amino group on a quinoline core profoundly dictates its pharmacological profile, transforming a single molecular scaffold into a diverse set of therapeutic agents with distinct mechanisms and clinical applications. This guide provides a comparative analysis of the two most prominent aminoquinoline isomers: 4-aminoquinolines and 8-aminoquinolines. Celebrated for their potent antimalarial properties, 4-aminoquinolines like chloroquine primarily target the blood stages of Plasmodium. In stark contrast, 8-aminoquinolines, such as primaquine, are indispensable for their unique ability to eradicate the dormant liver stages of the parasite, a critical step in preventing malaria relapse.[1] This divergence in activity underscores a fundamental principle in medicinal chemistry: isomeric positioning is a critical determinant of biological function, influencing everything from target specificity to toxicity. This guide will dissect these differences, presenting the underlying mechanisms, comparative efficacy data, and the associated toxicological considerations, thereby offering a comprehensive resource for researchers in drug discovery.
Introduction: The Quinoline Scaffold and Isomeric Significance
The quinoline ring system is a privileged scaffold in drug development, forming the backbone of numerous therapeutic agents.[2] The biological activity of quinoline derivatives is dramatically influenced by the position of substituent groups. When an amino group is introduced, the resulting aminoquinoline isomers exhibit remarkably different pharmacological properties. The two most clinically significant classes are the 4-aminoquinolines and 8-aminoquinolines, which, despite their structural similarity, engage different biological targets and serve distinct therapeutic roles, particularly in the context of malaria.[1]
4-Aminoquinolines , exemplified by chloroquine and amodiaquine, are renowned for their rapid schizonticidal activity against the erythrocytic (blood) stages of the malaria parasite. Their mechanism is primarily linked to the disruption of heme detoxification in the parasite's digestive vacuole.[3][4]
8-Aminoquinolines , with primaquine and tafenoquine as key examples, are unique in their ability to eliminate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, thereby achieving a "radical cure" and preventing relapse.[1][5] Their activity is also associated with significant host-dependent metabolic activation and a risk of hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[6][7][8]
This guide will compare these two isomeric classes, focusing on their differential mechanisms of action, therapeutic applications, and safety profiles.
Comparative Biological Activity and Mechanism of Action
The positioning of the amino group on the quinoline ring dictates the molecule's physicochemical properties, which in turn governs its accumulation in different biological compartments and its interaction with molecular targets.
4-Aminoquinolines: Targeting Heme Detoxification in the Blood Stage
The primary mechanism of 4-aminoquinolines against blood-stage malaria parasites is the inhibition of hemozoin formation.[9] During their intraerythrocytic lifecycle, the parasites digest host hemoglobin, releasing large quantities of toxic free heme. To protect themselves, the parasites polymerize this heme into an inert crystalline structure called hemozoin.
4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole of the parasite—a phenomenon known as "ion trapping".[4] Here, they form a complex with heme, preventing its polymerization into hemozoin.[4] The resulting buildup of free heme leads to oxidative stress and parasite death.[4]
Caption: Mechanism of 4-Aminoquinolines.
8-Aminoquinolines: A Complex Mechanism Targeting Liver Stages
The mechanism of 8-aminoquinolines is less well-defined but is known to be distinct from their 4-amino counterparts. These compounds are largely inactive in their parent form and require metabolic activation by the host's cytochrome P450 enzymes to generate reactive metabolites.[10] These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain, generating reactive oxygen species that induce oxidative damage and kill the dormant hypnozoites in the liver.[11]
This host-dependent activation is also linked to their primary toxicity: hemolytic anemia in G6PD-deficient individuals.[6][12] G6PD is a crucial enzyme in the pentose phosphate pathway, which supplies red blood cells with NADPH to counter oxidative stress.[7][8] In G6PD-deficient individuals, red blood cells cannot withstand the oxidative challenge posed by 8-aminoquinoline metabolites, leading to their premature destruction.[8][12]
Caption: Mechanism of 8-Aminoquinolines.
Quantitative Comparison of Biological Activity
The differing mechanisms of action are reflected in the quantitative measures of their antiplasmodial activity. 4-aminoquinolines show potent activity against blood-stage parasites, while 8-aminoquinolines are typically less active in vitro against these stages but are essential for their effect on liver stages.
| Compound Class | Example Drug | Primary Target | Typical In Vitro IC50 (Blood Stage, CQ-S strains) | Key Therapeutic Use |
| 4-Aminoquinoline | Chloroquine | P. falciparum Blood Stages | 5-20 nM[13] | Treatment of acute malaria |
| 4-Aminoquinoline | Amodiaquine | P. falciparum Blood Stages | 10-50 nM | Treatment of CQ-resistant malaria |
| 8-Aminoquinoline | Primaquine | P. vivax/ovale Liver Stages | >1000 nM | Relapse prevention (radical cure)[5] |
| 8-Aminoquinoline | Tafenoquine | P. vivax/ovale Liver Stages | >1000 nM | Relapse prevention (radical cure) |
Note: IC50 values can vary significantly based on the specific parasite strain and assay conditions.
Isomer-Specific Toxicity Profiles
The isomeric position of the amino group also leads to distinct toxicity profiles.
-
4-Aminoquinolines : At therapeutic doses for malaria, drugs like chloroquine are generally well-tolerated. However, high-dose or long-term use (e.g., for rheumatological conditions) can lead to irreversible retinal toxicity and cardiomyopathy.
-
8-Aminoquinolines : The primary and dose-limiting toxicity is acute hemolytic anemia in individuals with G6PD deficiency.[6] Some older, discontinued 8-aminoquinolines like pamaquine and plasmocid were also associated with significant neurotoxicity, including lesions in the central nervous system.[14][15][16] Modern 8-aminoquinolines like primaquine and tafenoquine have a much-improved safety profile in this regard.[14]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (Blood Stage)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Objective: To quantify the efficacy of aminoquinoline isomers against blood-stage malaria parasites.
Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: A serial dilution of the test compound (e.g., from 1000 nM to 0.1 nM) is prepared in culture medium.
-
Assay Plate Setup: In a 96-well plate, 50 µL of the drug dilutions are added to wells in triplicate.
-
Parasite Addition: A synchronized parasite culture (typically at the ring stage) is diluted to 1% parasitemia and 2.5% hematocrit. 200 µL of this suspension is added to each well.
-
Incubation: The plate is incubated for 48-72 hours under the conditions described in step 1.
-
Quantification of Parasite Growth: Parasite growth is assessed using a DNA-intercalating dye like SYBR Green I.
-
The plate is frozen at -80°C to lyse the red blood cells.
-
After thawing, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
The plate is incubated in the dark for 1 hour.
-
-
Data Acquisition: Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: The fluorescence data is normalized to controls (no drug) and plotted against the log of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
G6PD Deficiency Screening for 8-Aminoquinoline Administration
Objective: To identify individuals at risk of hemolysis before administering an 8-aminoquinoline.
Methodology (Fluorescent Spot Test):
-
Principle: This qualitative test detects the generation of NADPH by G6PD. NADPH fluoresces under UV light.
-
Sample Preparation: A small sample of whole blood is collected.
-
Reagent Mixture: The blood is mixed with a reagent solution containing glucose-6-phosphate (the substrate), NADP+ (the cofactor), and saponin (to lyse red blood cells).
-
Incubation: A spot of the mixture is placed on filter paper and incubated at 37°C for 5-10 minutes.
-
Visualization: The filter paper is observed under a long-wave UV lamp.
-
Interpretation:
-
Normal G6PD activity: The spot will show bright fluorescence due to the production of NADPH.
-
Deficient G6PD activity: The spot will show little to no fluorescence, as NADPH is not produced.
-
Conclusion and Future Directions
The comparative analysis of 4- and 8-aminoquinoline isomers provides a classic and compelling illustration of structure-activity relationships in medicinal chemistry. The simple translocation of an amino group from position 4 to 8 on the quinoline scaffold fundamentally alters the drug's mechanism of action, shifting its therapeutic utility from an acute blood-stage treatment to a relapse-preventing liver-stage therapy. This isomeric distinction also introduces a critical safety consideration—hemolytic toxicity—that is unique to the 8-amino series.
For researchers and drug development professionals, this case study reinforces the importance of systematic isomeric analysis in early-stage discovery. Understanding how subtle structural changes impact target engagement, metabolic stability, and toxicity is paramount. Future research in this area may focus on developing hybrid molecules that combine the features of both isomers to target multiple stages of the parasite lifecycle or designing novel 8-aminoquinolines with reduced potential for causing hemolysis in G6PD-deficient individuals.
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Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PubMed Central. Available at: [Link]
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A Head-to-Head Comparison of Cinnolin-3-amine Synthesis Methods: A Guide for Researchers
Abstract
Cinnolin-3-amine is a foundational scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. For researchers and professionals in drug development, the efficient and reliable synthesis of this key intermediate is of paramount importance. This comprehensive guide provides a head-to-head comparison of the primary synthetic routes to Cinnolin-3-amine, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and performance metrics. We will delve into the classical reduction of 3-nitrocinnolines, the versatile intramolecular cyclization of arylhydrazones, and the modern approach of transition-metal-catalyzed C-H activation and annulation. By presenting detailed experimental data and discussing the advantages and limitations of each method, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Cinnoline-3-amine Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Cinnolin-3-amine, in particular, serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. The strategic placement of the amino group at the 3-position allows for a variety of chemical modifications, making it a versatile synthon for the exploration of new chemical space. Given its importance, the choice of synthetic methodology for Cinnolin-3-amine can significantly impact the efficiency, scalability, and overall success of a drug development program.
This guide will provide a comparative analysis of the most prominent methods for the synthesis of Cinnolin-3-amine, focusing on the following key aspects:
-
Reaction Mechanism and Rationale: Understanding the "why" behind each synthetic step.
-
Detailed Experimental Protocols: Providing actionable, step-by-step procedures.
-
Quantitative Performance Data: Comparing yields, reaction times, and conditions.
-
Scope and Limitations: Assessing the applicability of each method to substituted precursors.
Method 1: The Classical Approach - Reduction of 3-Nitrocinnoline
This long-established method remains a reliable route to Cinnolin-3-amine. It is a two-stage process that first involves the synthesis of a 3-nitrocinnoline intermediate, which is then reduced to the desired amine.
Mechanism and Rationale
The synthesis of the 3-nitrocinnoline precursor, as pioneered by Baumgarten and DeBrunner, involves the coupling of a diazotized o-aminobenzaldehyde or o-aminoacetophenone with nitromethane, followed by an acid-catalyzed intramolecular cyclization. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic and effective reducing agent for this purpose.[5][6] The tin(II) species acts as a single-electron donor, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[6]
Experimental Protocol: Synthesis of 3-Nitrocinnoline and its Reduction
Step 1: Synthesis of 3-Nitrocinnoline (Adapted from Baumgarten and DeBrunner, 1954)
-
Diazotization: o-Aminobenzaldehyde is diazotized using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C).
-
Coupling: The resulting diazonium salt is then coupled with nitromethane in a basic medium (e.g., sodium hydroxide solution) to form nitroformaldehyde o-formylphenylhydrazone.
-
Cyclization: The hydrazone intermediate is cyclized by heating in an acidic medium to yield 3-nitrocinnoline.
Step 2: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine
-
Reaction Setup: 3-Nitrocinnoline is dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: A solution of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid is added portion-wise to the solution of 3-nitrocinnoline. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is then made basic with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude Cinnolin-3-amine can be purified by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Nitrocinnoline | Baumgarten & DeBrunner, 1954 |
| Reducing Agent | SnCl₂·2H₂O / HCl | [5][7] |
| Solvent | Ethanol / HCl | [8] |
| Reaction Temperature | Room Temperature to Reflux | [8] |
| Reaction Time | 2-6 hours | [7] |
| Yield | 60-80% | Baumgarten & DeBrunner, 1954 |
Advantages and Limitations
-
Advantages: This is a well-established and reliable method with readily available and relatively inexpensive reagents. The reaction conditions are generally mild.
-
Limitations: The use of tin salts can lead to tin-containing byproducts that may be difficult to remove completely from the final product, which is a significant concern in medicinal chemistry.[5] The multi-step nature of the synthesis can also be a drawback in terms of overall efficiency.
Method 2: Intramolecular Cyclization of Arylhydrazones
This approach offers a more convergent and versatile route to the cinnoline core. By constructing an appropriate arylhydrazone precursor, an intramolecular cyclization can be triggered to form the desired bicyclic system.
Mechanism and Rationale
The general strategy involves the formation of an arylhydrazone from an ortho-substituted aniline derivative. The key step is the intramolecular cyclization, which can be promoted by various means, including acid catalysis or the presence of a suitable leaving group. One prominent example is the Neber-Bossel synthesis of 3-hydroxycinnolines.[9] In this reaction, a diazotized (2-aminophenyl)hydroxyacetate is reduced to the corresponding hydrazine, which then undergoes cyclization upon heating in acid. While this method yields a 3-hydroxycinnoline, this intermediate can potentially be converted to Cinnolin-3-amine.
A more direct approach involves the intramolecular redox cyclization of a 2-nitrobenzylidene hydrazone. In a transition-metal-free process, a 2-nitrobenzyl alcohol can be oxidized in situ to 2-nitrobenzaldehyde, which then condenses with a benzylamine.[10][11][12] The resulting hydrazone undergoes an intramolecular cyclization and aromatization to form the cinnoline ring.[11]
Experimental Protocol: Transition-Metal-Free Intramolecular Redox Cyclization
(Adapted from a general procedure for cinnoline synthesis from 2-nitrobenzyl alcohol and benzylamine)[11]
-
Reaction Setup: 2-Nitrobenzyl alcohol and benzylamine are dissolved in a mixture of ethanol and water.
-
Base Addition: A base, such as cesium hydroxide monohydrate (CsOH·H₂O), is added to the reaction mixture.
-
Heating: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 2-Nitrobenzyl alcohol, Benzylamine | [11] |
| Reagent | CsOH·H₂O | [11] |
| Solvent | Ethanol / Water | [11] |
| Reaction Temperature | Reflux | [11] |
| Reaction Time | 12-24 hours | [11] |
| Yield | Moderate to Good (Varies with substrate) | [11] |
Advantages and Limitations
-
Advantages: This method can be more atom-economical and may involve fewer steps than the classical approach. The transition-metal-free nature of some variations is also an advantage in terms of cost and potential metal contamination.
-
Limitations: The synthesis of the required arylhydrazone precursors can sometimes be challenging. The direct synthesis of 3-aminocinnolines via this route is not as well-documented as the synthesis of other substituted cinnolines, and the conversion of intermediates like 3-hydroxycinnoline to the amine adds an extra step.
Method 3: Modern Approaches - Transition-Metal-Catalyzed C-H Activation and Annulation
Recent advances in organometallic chemistry have opened up new avenues for the synthesis of heterocyclic compounds, including cinnolines. Transition-metal-catalyzed C-H activation and annulation reactions offer a powerful and efficient strategy for the construction of the cinnoline scaffold.
Mechanism and Rationale
Rhodium (Rh) and Ruthenium (Ru) catalysts have been shown to be particularly effective in promoting the C-H activation of arylhydrazines or related precursors, followed by annulation with an alkyne or another coupling partner.[13][14][15] For instance, a Rh(III)-catalyzed process can involve the N-amino-directed C-H functionalization of an arylhydrazine with an α-diazo-β-ketoester.[16] The reaction proceeds through a sequence of C-H activation, C-C bond formation, and intramolecular dehydration to afford the cinnoline product.[16] These methods are often highly regioselective and can tolerate a wide range of functional groups.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Cinnoline Scaffold
(Adapted from a general procedure for Rh(III)-catalyzed C-H functionalization)[16]
-
Reaction Setup: The arylhydrazine derivative, the α-diazo-β-ketoester, and the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) are combined in a suitable solvent (e.g., dichloroethane) in a reaction vessel.
-
Additive Addition: An additive, such as a silver salt (e.g., AgSbF₆), is often required to activate the catalyst.
-
Heating: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a set period.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Arylhydrazine, α-diazo-β-ketoester | [16] |
| Catalyst | [Cp*RhCl₂]₂ | [13] |
| Solvent | Dichloroethane (DCE) | [16] |
| Reaction Temperature | 80-120 °C | [16] |
| Reaction Time | 12-24 hours | [16] |
| Yield | Generally Good to Excellent | [13][16] |
Advantages and Limitations
-
Advantages: These methods are often highly efficient, with good to excellent yields and a broad substrate scope. They can provide access to complex cinnoline derivatives in a single step from readily available starting materials.
-
Limitations: The primary drawback is the cost and potential toxicity of the transition-metal catalysts. Complete removal of the metal catalyst from the final product is crucial for pharmaceutical applications and can be challenging. The reaction conditions may also be sensitive to air and moisture, requiring inert atmosphere techniques.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Caption: Synthetic pathway for Cinnolin-3-amine via reduction of 3-nitrocinnoline.
Caption: General scheme for cinnoline synthesis via intramolecular cyclization of an arylhydrazone.
Caption: Conceptual workflow for Rh(III)-catalyzed synthesis of a cinnoline scaffold.
Head-to-Head Comparison Summary
| Feature | Method 1: Reduction of 3-Nitrocinnoline | Method 2: Intramolecular Cyclization | Method 3: Transition-Metal Catalysis |
| Overall Yield | Moderate (60-80%) | Moderate to Good | Good to Excellent |
| Number of Steps | Multiple | Fewer (can be one-pot) | Often a single step |
| Reagent Cost | Low | Low to Moderate | High (catalyst) |
| Scalability | Good | Moderate to Good | Can be challenging due to catalyst cost |
| Substrate Scope | Generally good for the reduction step | Can be broad, precursor synthesis dependent | Broad |
| Key Challenges | Removal of tin byproducts | Synthesis of specific precursors | Catalyst cost and removal |
| Ideal Application | Reliable, well-established lab-scale synthesis | Convergent synthesis, exploring diverse precursors | Rapid access to complex derivatives, high-throughput chemistry |
Conclusion and Future Outlook
The synthesis of Cinnolin-3-amine can be approached through several distinct and effective methodologies. The classical reduction of 3-nitrocinnoline offers a reliable and time-tested route, particularly for smaller-scale laboratory preparations where the removal of tin residues can be managed. The intramolecular cyclization of arylhydrazones provides a more convergent and often shorter synthetic sequence, with the potential for generating a wide range of substituted cinnolines. For researchers seeking the highest efficiency and access to novel analogs, transition-metal-catalyzed C-H activation and annulation represent the state-of-the-art, albeit with considerations regarding catalyst cost and removal.
The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, the tolerance for certain reagents and byproducts, and budgetary constraints. As the field of organic synthesis continues to evolve, it is likely that new and even more efficient methods for the construction of the cinnoline scaffold will emerge, further empowering the development of novel therapeutics based on this important heterocyclic motif.
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The Cinnolin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a versatile and privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cinnolin-3-amine analogs, focusing on their performance as kinase inhibitors and antimicrobial agents. By synthesizing data from multiple studies, we aim to provide actionable insights for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.
The Cinnolin-3-amine Core: A Foundation for Diverse Bioactivity
Cinnoline, an isostere of quinoline and isoquinoline, offers a unique electronic and structural landscape for molecular interactions with biological targets.[2] The presence of the vicinal nitrogens in the pyrimidine ring influences the molecule's polarity, hydrogen bonding capacity, and overall conformation, distinguishing it from its carbocyclic and other heterocyclic counterparts. The 3-amino group, in particular, serves as a critical anchor or a point for further derivatization, enabling the exploration of a vast chemical space. Our analysis will focus primarily on two key subclasses: 3-Cinnoline Carboxamides and 4-Aminocinnoline-3-carboxamides , which have emerged as prominent pharmacophores.
Comparative SAR Analysis: Kinase Inhibition
Cinnolin-3-amine analogs have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a key player in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to radiotherapy and chemotherapy.[4] A pivotal study directly compared a series of 3-cinnoline carboxamides with their quinoline analogs, providing a clear head-to-head assessment of the core scaffold's influence on potency.
Experimental Data Summary: ATM Kinase Inhibition
| Compound ID | Scaffold | R6-Substituent | R4-Substituent | Cellular ATM IC50 (µM)[4] |
| 1 | Quinoline | 6-(methoxymethyl)pyridin-3-yl | (R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino | 0.0006 |
| 8 | Cinnoline | 6-(methoxymethyl)pyridin-3-yl | (R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino | 0.0011 |
| 3 | Quinoline | 7-fluoro-6-(6-(methoxymethyl)pyridin-3-yl) | (S)-1-(1-methyl-1H-pyrazol-3-yl)ethylamino | 0.0011 |
| 10 | Cinnoline | 7-fluoro-6-(6-(methoxymethyl)pyridin-3-yl) | (S)-1-(1-methyl-1H-pyrazol-3-yl)ethylamino | 0.0031 |
| 21 | Cinnoline | 6-(1-(difluoromethyl)-1H-pyrazol-4-yl) | (R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino | 0.0028 |
Expert Insights on SAR:
The data reveals that while the quinoline scaffold generally provides slightly higher potency, the cinnoline core is a highly effective replacement, maintaining nanomolar inhibitory activity.[4] The key takeaway for drug designers is the significant improvement in physicochemical properties observed with the cinnoline analogs. For instance, compounds 8 and 10 demonstrated substantially higher permeability and lower efflux ratios in Caco-2 and MDCK cell line models compared to their quinoline counterparts 1 and 3 .[4] This suggests that the cinnoline scaffold can offer a superior balance of potency and drug-like properties, a critical consideration for developing orally bioavailable drugs.
The SAR for substituents at the C4 and C6 positions appears to be largely transferable between the two scaffolds.[4] Bulky, heterocyclic groups at the C6 position and chiral amino substituents at the C4 position are crucial for high-potency inhibition.
Comparative SAR Analysis: Antimicrobial Activity
The Cinnolin-3-amine framework has also proven to be a fertile ground for the discovery of novel antibacterial and antifungal agents. Here, we compare the activity of various substituted analogs against a panel of clinically relevant pathogens.
Antibacterial Activity
Derivatives of 4-aminocinnoline-3-carboxamide have shown promising activity against both Gram-positive and Gram-negative bacteria. The strategic introduction of different substituents at various positions on the cinnoline ring system has a profound impact on their antibacterial efficacy.
Experimental Data Summary: Antibacterial Activity (MIC)
| Compound Series | Substituent(s) | Bacterial Strains | MIC Range (µg/mL) | Reference |
| 7-substituted 4-aminocinnoline-3-carboxamides | Varied halogen and alkyl groups at C7 | V. cholera, E. coli, B. subtilis, S. aureus, K. pneumoniae | 6.25–25 | [2] |
| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Varied substituents on the piperazine nitrogen | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | [2] |
| Cinnoline sulphonamide derivatives | Halogen substitutions (Cl, Br, F) | P. aeruginosa, E. coli, B. subtilis, S. aureus | Potent activity at lower concentrations | [2][5] |
Expert Insights on SAR:
-
Substitution at C7: The introduction of substituents at the 7-position of the 4-aminocinnoline-3-carboxamide core is a key strategy for enhancing antibacterial activity. The most active compounds in one study demonstrated MIC values in the range of 6.25–25 μg/mL against a broad panel of bacteria.[2]
-
Piperazine Moiety at C4: The incorporation of a substituted piperazine ring at the 4-position has also yielded compounds with notable antibacterial properties, with MIC values ranging from 12.5 to 50 μg/mL.[2]
-
Halogenation: Across different series of cinnoline derivatives, the presence of halogen atoms (chlorine, bromine, fluorine) consistently correlates with enhanced antimicrobial activity.[2][5] This is likely due to the influence of these electronegative atoms on the electronic properties of the aromatic system and their ability to form halogen bonds with biological targets.
-
Hydrophobicity: In some series, larger hydrophobic amino substitutions have resulted in higher antibacterial activity, suggesting that lipophilicity plays a role in bacterial cell wall penetration or target engagement.[3]
Antifungal Activity
Cinnolin-3-amine analogs have also been evaluated for their efficacy against pathogenic fungi.
Experimental Data Summary: Antifungal Activity (MIC)
| Compound Series | Substituent(s) | Fungal Strains | MIC Range (µg/mL) | Reference |
| 7-substituted 4-aminocinnoline-3-carboxamides | Varied halogen and alkyl groups at C7 | A. fumigatus, S. griseus, A. niger, C. albicans | 6.25–25 | [2] |
| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Varied substituents on the piperazine nitrogen | A. niger, C. albicans | 12.5–50 | [2] |
| 6-hydroxycinnolines | Varied substituents | C. krusei, C. neoformans, A. niger | Potent activity, especially against C. neoformans | [2] |
Expert Insights on SAR:
Similar to the antibacterial SAR, substitutions at the C7 position and the incorporation of substituted piperazine moieties at C4 are effective strategies for developing antifungal cinnoline derivatives.[2] The presence of a hydroxyl group at the C6 position has also been shown to confer potent activity against Candida and Aspergillus species.[2] The consistent observation of enhanced activity with halogenated derivatives further underscores the importance of this structural feature in designing broad-spectrum antimicrobial agents.[2]
Visualizing the Structure-Activity Landscape
To better understand the key structural modifications and their impact on biological activity, the following diagrams illustrate the core Cinnolin-3-amine scaffold and highlight the key SAR findings.
Caption: Key SAR relationships for Cinnolin-3-amine analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a detailed methodology for a representative in vitro antibacterial assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.
Materials:
-
Test compounds (Cinnolin-3-amine analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include wells for a positive control (bacterial inoculum with a known antibiotic) and a negative control (bacterial inoculum with the vehicle, e.g., DMSO, at the highest concentration used). Also include a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for MIC determination.
Conclusion and Future Directions
The Cinnolin-3-amine scaffold has unequivocally demonstrated its value as a versatile platform for the development of potent and selective kinase inhibitors and broad-spectrum antimicrobial agents. The comparative analysis reveals that while isosteric replacement of a quinoline core with cinnoline may result in a slight decrease in potency for some targets, it can offer significant advantages in terms of physicochemical properties, such as permeability.
The structure-activity relationships elucidated herein provide a clear roadmap for the rational design of next-generation Cinnolin-3-amine analogs. Future research should focus on:
-
Multi-target inhibitors: Exploring the potential of single cinnoline-based molecules to inhibit both kinases and microbial targets.
-
In vivo efficacy and safety: Advancing the most promising in vitro hits into preclinical animal models to assess their pharmacokinetic profiles, efficacy, and toxicity.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the Cinnolin-3-amine scaffold.
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Stankiewicz, M., & Giebułtowicz, J. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5159. [Link]
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Chaudhary, P., & Kumar, R. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 568-580. [Link]
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Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 658-663. [Link]
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A Framework for Efficacy Benchmarking: Cinnolin-3-amine Versus Standard-of-Care Anticancer Agents
This guide presents a comprehensive framework for the preclinical evaluation of novel anticancer candidates, using the hypothetical compound Cinnolin-3-amine as a case study. The cinnoline scaffold, a bicyclic aromatic heterocycle, is a known pharmacophore that has been explored for various therapeutic applications, including oncology.[1][2] While specific public data on Cinnolin-3-amine is limited, this document outlines the rigorous, multi-tiered experimental approach required to benchmark its efficacy against established chemotherapeutic agents.[2] Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the potential of new chemical entities in the oncology space.
The narrative that follows is grounded in established, field-proven methodologies. We will not only describe the "what" and "how" of each protocol but also delve into the "why," explaining the scientific rationale behind each experimental choice. This ensures that the resulting data is not only accurate but also contextually meaningful, allowing for a robust comparison against the gold standards in cancer therapy.
Strategic Selection of Comparators and Cancer Models
A meaningful benchmark requires comparison against agents with well-characterized mechanisms of action. For this hypothetical study, we select a trio of cornerstone chemotherapeutics that represent distinct modes of cytotoxicity:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, preventing replication.[3]
-
Cisplatin: A DNA cross-linking agent that causes damage to the cancer cell's genome, triggering apoptosis.[3]
-
Paclitaxel: A microtubule stabilizer that disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3]
The choice of cancer cell lines is equally critical. To assess the breadth of Cinnolin-3-amine's activity, a diverse panel is essential. We propose:
-
MCF-7: Luminal A breast adenocarcinoma (Hormone-responsive).
-
A549: Lung carcinoma (Non-small cell).
-
HCT116: Colorectal carcinoma (Mismatch repair deficient).
-
U-87 MG: Glioblastoma (Brain malignancy).
This selection provides a cross-section of common and challenging malignancies, allowing for the identification of potential tumor-specific sensitivities.
Tier 1: Quantifying Cytotoxicity with the MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and/or cytostatic potency.[4][5][6] The half-maximal inhibitory concentration (IC50) is the most common metric for this, representing the concentration of a drug required to inhibit cell growth or viability by 50%.[7][8] A lower IC50 value indicates greater potency.[9]
The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most contexts, correlates directly with cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[9][10]
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Mechanism of Action | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | U-87 MG (Glioblastoma) |
| Cinnolin-3-amine | Hypothesized Kinase Inhibitor | 1.2 | 2.5 | 0.8 | 3.1 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.45 | 0.9 | 0.3 | 1.5 |
| Cisplatin | DNA Cross-linking Agent | 4.6 | 7.2 | 3.1 | 8.5 |
| Paclitaxel | Microtubule Stabilizer | 0.01 | 0.03 | 0.008 | 0.05 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment and recovery.[9][11]
-
Compound Treatment: Prepare serial dilutions of Cinnolin-3-amine and comparator drugs in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at 570 nm.[9]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][12]
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical question is how the compound kills cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[13][14] An ideal anticancer agent induces apoptosis. We employ two key flow cytometry-based assays to investigate this.
Apoptosis Induction: Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15][16]
Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (48h Treatment)
| Treatment (at IC50) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| Cinnolin-3-amine | 35.2 | 38.5 | 22.1 | 4.2 |
| Doxorubicin | 40.5 | 35.1 | 20.3 | 4.1 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with Cinnolin-3-amine and comparators at their respective IC50 concentrations for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][16]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence indicates Annexin V binding (apoptotic cells), while PI fluorescence indicates loss of membrane integrity (late apoptotic/necrotic cells).[15]
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle.[18] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide crucial mechanistic insights. PI staining is a widely used technique for this purpose; the dye binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18][19][20] This allows for the quantification of cells in each phase.
Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h Treatment)
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 45.3 | 30.1 | 24.6 | 1.5 |
| Cinnolin-3-amine | 15.2 | 10.5 | 65.8 | 8.5 |
| Paclitaxel | 10.1 | 5.7 | 78.2 | 6.0 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping.[19][20][21] Incubate on ice for at least 30 minutes.[21]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19][22] Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19][20][22]
-
Flow Cytometry Analysis: Incubate for 15-30 minutes at room temperature and analyze by flow cytometry.[21] The DNA content is measured, and the percentages of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases are quantified. An increase in the "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[18]
Tier 3: Validating the Molecular Target
Based on the literature for related cinnoline and quinoline compounds, a plausible mechanism of action for Cinnolin-3-amine is the inhibition of a critical cell signaling pathway, such as the PI3K/Akt/mTOR pathway.[1][23][24] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[9]
Western blotting is the gold-standard technique to investigate changes in protein expression and activation status within such a pathway.[24][25] By using phospho-specific antibodies, we can measure the activity of key kinases like Akt and mTOR.[26] A reduction in the phosphorylated forms of these proteins following treatment with Cinnolin-3-amine would provide strong evidence for on-target activity.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with Cinnolin-3-amine for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample by size using SDS-PAGE.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative changes in protein phosphorylation.[27]
Visualization of Workflows and Pathways
Clear visual aids are indispensable for communicating complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathway.
Diagram 1: Experimental Workflow for Efficacy Benchmarking
Caption: A tiered workflow for benchmarking novel anticancer compounds.
Diagram 2: The PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Cinnolin-3-amine.
Path Forward: In Vivo Validation
Positive and compelling data from this in vitro framework would provide the necessary justification to advance Cinnolin-3-amine to preclinical in vivo models.[6][28][29] The standard approach involves establishing human tumor xenografts in immunocompromised mice (e.g., NOD/SCID or nude mice).[30][31][32] Efficacy would be evaluated by measuring tumor growth inhibition over time compared to vehicle-treated controls and standard-of-care agents.[6][31]
Conclusion
This guide delineates a rigorous, logical, and experimentally sound framework for benchmarking the efficacy of a novel compound, Cinnolin-3-amine, against established anticancer drugs. By progressing through a tiered system—from broad cytotoxicity screening to specific mechanistic and target validation assays—researchers can build a comprehensive data package. This systematic approach, grounded in scientific integrity and supported by detailed, validated protocols, is essential for identifying and advancing promising new candidates that have the potential to impact the future of cancer therapy.
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Cinnolin-3-amine Derivatives in Oncology
The cinnoline scaffold has emerged as a significant pharmacophore in the landscape of modern medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comparative analysis of the preclinical efficacy of Cinnolin-3-amine derivatives, bridging the critical gap between cell-based assays (in vitro) and whole-organism (in vivo) studies. Our focus is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how the promising results from initial screenings translate to more complex biological systems, a pivotal step in the drug discovery pipeline.
The Rationale: Why Cinnoline Derivatives?
Cinnoline, a bicyclic aromatic heterocycle, serves as a versatile structural motif for the design of targeted therapies.[1][2] Its derivatives have been investigated for a range of therapeutic applications due to their ability to interact with various biological targets. In oncology, the focus has been on their potential to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival.[1][2] This guide will delve into specific examples of Cinnolin-3-amine and related cinnoline derivatives that have progressed through both in vitro and in vivo preclinical assessments, offering a critical perspective on their therapeutic potential.
In Vitro Efficacy: The Proving Ground
Initial assessment of the anticancer potential of Cinnolin-3-amine derivatives typically involves a battery of in vitro assays. These cell-based studies are instrumental in determining a compound's intrinsic cytotoxic or cytostatic activity against various cancer cell lines, providing a first look at its mechanism of action.
Featured Cinnoline Derivatives: A Snapshot of In Vitro Activity
| Compound Class/Derivative | Target/Mechanism | Cancer Cell Lines | Key In Vitro Efficacy Metric (IC50/GI50) | Reference |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | Antitumor Agent | Murine Leukemia (L1210), Human Leukemia (K562), Multidrug-Resistant Human Leukemia (K562/DX) | Not explicitly stated in abstract | [1] |
| Cinnoline-3-carboxamide Derivative (Compound 21) | ATM Kinase Inhibitor | Not explicitly stated in abstract | ATM cell IC50: 0.0028 µM | [4] |
| ARC-31 | Topoisomerase I Targeting | Human Lymphoblastoma (RPMI8402) | IC50: < 2 nM | [5] |
| PI3K Inhibitor (Compound 25) | PI3K Inhibitor | Human Tumor Cell Lines (3) | IC50: 0.264 µM, 2.04 µM, 1.14 µM | [6] |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives | Antiproliferative | Leukemia Subpanel | GI50: 0.73-0.0090 µM | [7] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below provides a standardized workflow for evaluating the in vitro efficacy of Cinnolin-3-amine derivatives.
Objective: To determine the concentration of a Cinnolin-3-amine derivative that inhibits the growth of a specific cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., K562 - Human Leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cinnolin-3-amine derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cinnolin-3-amine derivative in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by plotting a dose-response curve.
In Vivo Efficacy: The Litmus Test
While in vitro assays provide valuable initial data, the true test of a potential therapeutic agent lies in its performance within a living organism. In vivo studies, typically conducted in rodent models, are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall antitumor efficacy in a complex biological environment.
Bridging the Gap: In Vitro to In Vivo Correlation
The transition from in vitro to in vivo is not always seamless. A compound that demonstrates high potency in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, some compounds may exhibit enhanced efficacy in vivo due to favorable metabolic conversion or effects on the tumor microenvironment.
Featured Cinnoline Derivatives: A Glimpse into In Vivo Performance
| Compound Class/Derivative | In Vivo Model | Dosing & Administration | Key In Vivo Efficacy Outcome | Reference |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones (Compounds 4a & 11) | Murine P388 Leukemia | Not explicitly stated in abstract | Antileukemic activity comparable to Mitoxantrone | [1] |
| Cinnoline-3-carboxamide Derivative (Compound 21) | SW620 Colorectal Tumor Xenograft | Oral administration, in combination with irinotecan | Showed tumor regression, superior to irinotecan alone | [4] |
| ARC-31 | Human Tumor Xenograft (MDA-MB-435) | Not explicitly stated in abstract | Dose-limiting toxicity limited efficacy | [5] |
| AZD7507 | Rat | Oral | Good oral pharmacokinetic profile (42% bioavailability) | [6] |
Experimental Protocol: Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone of preclinical oncology research, allowing for the evaluation of therapeutic agents against human tumors grown in immunodeficient mice.
Objective: To assess the antitumor efficacy of a Cinnolin-3-amine derivative on the growth of a human tumor xenograft in mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., SW620)
-
Matrigel (optional)
-
Cinnolin-3-amine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 SW620 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Cinnolin-3-amine derivative and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
Concluding Remarks
The journey of a Cinnolin-3-amine derivative from a promising hit in an in vitro screen to a viable in vivo candidate is a testament to the rigorous and multifaceted nature of drug discovery. This guide highlights the critical importance of a dual-pronged approach, where the controlled environment of cell-based assays provides the initial proof-of-concept, and the complexity of animal models offers the indispensable validation of therapeutic potential. The data presented for the various cinnoline derivatives underscores that while a strong in vitro profile is a prerequisite, it is the demonstration of efficacy and a manageable safety profile in in vivo systems that ultimately paves the way for clinical investigation. As research in this area continues, a deeper understanding of the structure-activity relationships and the factors governing the in vitro-in vivo correlation will be paramount in unlocking the full therapeutic promise of Cinnolin-3-amine derivatives in the fight against cancer.
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Amer, A. M. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate. [Link]
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Stefanska, B., et al. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Bioorganic & Medicinal Chemistry. 2003;11(4):561-72. [Link]
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Satyanarayana, M., et al. Syntheses and biological evaluation of topoisomerase I-targeting agents related to 11-[2-(N, N-dimethylamino) ethyl]-2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino [4,3-c] cinnolin-12-one (ARC-31). Bioorganic & Medicinal Chemistry. 2008;16(16):7824–7831. [Link]
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Scott, D.A. et al. AZD-7507 demonstrates good oral pharmacokinetic profile in vivo. BioWorld. 2013. [Link]
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Barlaam, B., et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. 2016;59(13):6327-44. [Link]
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Scott, D. A., et al. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507. Bioorganic & Medicinal Chemistry Letters. 2013;23(16):4591-6. [Link]
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Amer, F. A. (4-Aminocinnolin-3-yl)arylmethanones 96 and 1,2-di-... ResearchGate. [Link]
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S. N. Pandeya, et al. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery. 2020;17(8). [Link]
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Amer, F. A. On The Chemistry of Cinnoline IV. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Cinnoline-3-Carboxamide Derivatives
Abstract
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Cinnoline, a bicyclic nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to the broad-spectrum biological activities of its derivatives.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of a specific subclass: Cinnoline-3-carboxamide derivatives. We synthesize experimental data from multiple studies to compare the in vitro efficacy of various analogs against clinically relevant Gram-positive and Gram-negative bacteria. This analysis is supported by a detailed examination of structure-activity relationships (SAR), a comprehensive, replicable protocol for antimicrobial susceptibility testing, and a discussion of the future trajectory for this promising class of compounds.
Introduction: The Imperative for Novel Antimicrobials
The diminishing efficacy of existing antibiotics has created an urgent need for new therapeutic agents with novel mechanisms of action.[3] Heterocyclic compounds are a cornerstone of drug discovery, and among them, the cinnoline nucleus has garnered significant attention.[2] Structurally related to quinolones, cinnoline derivatives have been shown to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][4] The mechanism for their antibacterial effects is often proposed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated targets from the quinolone class of antibiotics.[4][5] This guide focuses on derivatives of the Cinnolin-3-amine scaffold, particularly 4-amino-cinnoline-3-carboxamides, to provide researchers with a clear, data-driven comparison of their antimicrobial potential.
The Cinnoline-3-Carboxamide Scaffold: A Versatile Core
The Cinnoline-3-carboxamide core offers a synthetically tractable and versatile scaffold for chemical modification. The ability to introduce a variety of substituents at different positions on the bicyclic ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the development of numerous derivatives with diverse substitution patterns, enabling systematic investigation into their structure-activity relationships.
Comparative Antimicrobial Spectrum: An In-Depth Analysis
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[6] The following sections compare the MIC values of various substituted 4-aminocinnoline-3-carboxamide derivatives against a panel of pathogenic bacteria, as reported in peer-reviewed literature.
Activity Against Gram-Positive Bacteria
Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, are significant human pathogens. Several Cinnoline-3-carboxamide derivatives have demonstrated potent activity against these organisms. Studies by Parasuraman et al. on 7-substituted 4-aminocinnoline-3-carboxamides revealed MIC values ranging from 6.25 to 25 µg/mL against a panel of Gram-positive bacteria, including S. aureus, B. subtilis (B. substills), Micrococcus luteus, and Corynebacterium.[1]
Activity Against Gram-Negative Bacteria
Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, present a significant challenge due to their protective outer membrane. Nevertheless, certain cinnoline derivatives have shown encouraging activity. The same study by Parasuraman et al. reported MICs between 6.25 and 25 µg/mL for their compounds against E. coli, Vibrio cholerae, and K. pneumoniae.[1] Similarly, Saxena and co-workers found that their 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives displayed MICs in the range of 12.5–50 μg/mL against E. coli and Pseudomonas aeruginosa.[1]
Comparative Data Summary
To facilitate a direct comparison, the table below summarizes the reported MIC values for representative Cinnoline-3-carboxamide derivatives against a selection of bacterial strains.
| Derivative Class | Substitution Pattern | S. aureus (G+) MIC (µg/mL) | B. subtilis (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | K. pneumoniae (G-) MIC (µg/mL) | Reference |
| 7-Substituted 4-aminocinnoline-3-carboxamides | Various (e.g., -CH3, -Cl, -NO2) | 6.25 - 25 | 6.25 - 25 | 6.25 - 25 | 6.25 - 25 | [1] |
| 4-(p-aminopiperazine)cinnoline-3-carboxamides | 6-chloro, 7-chloro, 7-bromo | 12.5 - 50 | 12.5 - 50 | 12.5 - 50 | Not Reported | [1] |
| Cinnoline-Sulphonamide Hybrids | Halogen substitutions | Potent Activity | Potent Activity | Potent Activity | Not Reported | [6][7] |
Note: The ranges represent the MIC values across a series of derivatives within the specified class.
Structure-Activity Relationship (SAR) Insights
The analysis of antimicrobial data across different series of Cinnoline-3-carboxamide derivatives reveals several key SAR trends:
-
Influence of Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens (Cl, Br), on the cinnoline core is consistently associated with enhanced antibacterial activity.[1][7] For instance, 6-chloro and 7-bromo substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were identified as the most potent compounds in their series.[1]
-
Role of the Carboxamide Moiety: The carboxamide group at the C3 position is a critical feature. Modifications at the amide nitrogen, such as the introduction of heterocyclic rings (e.g., piperazine, thiophene, furan), significantly modulate the antimicrobial spectrum and potency.[1]
-
Impact of Substituents on the Phenyl Ring: In related cinnoline structures, substitutions on a phenyl ring attached to the core have shown that electron-withdrawing groups tend to increase activity against both Gram-positive and Gram-negative bacteria.[1]
These insights provide a rational basis for the future design of more potent Cinnoline-3-carboxamide derivatives. A visual representation of the core scaffold and key modification sites is provided below.
Caption: Standard workflow for the Broth Microdilution MIC assay.
Discussion and Future Outlook
The compiled data strongly support the continued investigation of Cinnoline-3-carboxamide derivatives as a source of new antibacterial agents. The observed potency, particularly of halogen-substituted analogs, against both Gram-positive and Gram-negative bacteria is promising. [1][7]The MIC values, often in the low microgram per milliliter range, are comparable to or better than those of other novel heterocyclic compounds under investigation.
Future research should focus on several key areas:
-
Mechanism of Action Studies: While inhibition of DNA gyrase is a plausible mechanism, this needs to be confirmed experimentally for this specific chemical class. [4][5]Enzyme inhibition assays and studies on bacterial morphology after treatment would be highly informative.
-
Lead Optimization: Systematic modification based on the known SAR can be employed to improve potency and broaden the spectrum of activity.
-
Toxicity and Pharmacokinetic Profiling: Promising lead compounds must be evaluated for cytotoxicity against mammalian cell lines and assessed for their absorption, distribution, metabolism, and excretion (ADME) properties to determine their potential for in vivo efficacy.
By pursuing these research avenues, the scientific community can build upon the foundational work presented here and potentially develop clinically useful antibacterial drugs from the versatile cinnoline scaffold.
References
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Center for Biotechnology Information. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Semantic Scholar. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Semantic Scholar. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. National Center for Biotechnology Information. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
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Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Scientific Research in Science and Technology. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health. [Link]
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4-Aminoquinoline-3-carboxamide. PubChem. [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. [Link]
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Validating the Mechanism of Action of Cinnolin-3-amine: A Comparative Guide to PI3K Inhibition
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal axis for drug development. Its frequent dysregulation in a multitude of human cancers has spurred the search for novel, potent, and selective inhibitors. The cinnoline scaffold has emerged as a promising pharmacophore in this pursuit.[1] This guide provides an in-depth validation of the hypothesized mechanism of action for Cinnolin-3-amine as a PI3K inhibitor. We will objectively compare its performance with established alternatives and provide the supporting experimental framework for researchers, scientists, and drug development professionals.
The Central Hypothesis: Cinnolin-3-amine as a PI3K Inhibitor
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Our central hypothesis is that Cinnolin-3-amine exerts its anti-proliferative effects by directly inhibiting one or more isoforms of PI3K, thereby blocking downstream signaling. This guide will walk through the essential experiments to rigorously test this hypothesis, comparing Cinnolin-3-amine to a pan-PI3K inhibitor, GDC-0941 (Pictilisib) , and an isoform-selective inhibitor, Alpelisib (BYL719) , which specifically targets the p110α isoform.[2][3]
Experimental Validation Workflow
To validate the mechanism of action, a multi-faceted approach is necessary, moving from direct target engagement to cellular consequences. The following experimental workflow provides a robust system for validating and comparing PI3K inhibitors.
Caption: Experimental workflow for validating PI3K inhibitory activity.
Part 1: Direct Target Engagement - In Vitro Kinase Assay
The initial and most crucial step is to determine if Cinnolin-3-amine directly inhibits the enzymatic activity of PI3K isoforms. A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cinnolin-3-amine, GDC-0941, and Alpelisib in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of each compound in DMSO, starting from 1 mM. A "no inhibitor" DMSO-only control is also required.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control.
-
Add 2 µL of the respective PI3K isoform (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., PIP2 and ATP at their Km values).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each PI3K isoform.
-
Comparative Data: In Vitro PI3K Inhibition
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Cinnolin-3-amine (Hypothetical) | 25 | 150 | 80 | 200 |
| GDC-0941 (Pictilisib) | 3 | 35 | 3 | 12 |
| Alpelisib (BYL719) | 5 | 1158 | 290 | 250 |
This data is representative and serves for comparative purposes.
Part 2: Cellular Activity - Proliferation and Pathway Modulation
Demonstrating direct enzyme inhibition is the first step. The subsequent critical validation is to show that Cinnolin-3-amine can inhibit the PI3K pathway within a cellular context, leading to an anti-proliferative effect.
Cell Viability Assay
The MTT or CellTiter-Glo® assays are colorimetric or luminescent methods, respectively, to assess cell metabolic activity, which is an indicator of cell viability. A reduction in signal upon treatment with an inhibitor suggests a cytotoxic or cytostatic effect.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cinnolin-3-amine, GDC-0941, and Alpelisib in cell culture medium.
-
Treat the cells with the compounds for 72 hours. Include a vehicle-only (DMSO) control.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
-
Comparative Data: Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (µM) |
| Cinnolin-3-amine (Hypothetical) | 0.5 |
| GDC-0941 (Pictilisib) | 0.1 |
| Alpelisib (BYL719) | 0.2 |
This data is representative and serves for comparative purposes.
Western Blot Analysis of Downstream Signaling
To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the PI3K pathway, we must analyze the phosphorylation status of key downstream effectors, namely Akt and mTOR. A decrease in the phosphorylation of these proteins upon treatment with Cinnolin-3-amine would provide strong evidence for on-target activity.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Cinnolin-3-amine.
Experimental Protocol: Western Blot for p-Akt and p-mTOR
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Cinnolin-3-amine, GDC-0941, and Alpelisib at their respective IC50 concentrations for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Synthesizing the Evidence: A Comparative Discussion
The experimental data, both hypothetical and literature-derived, allows for a comprehensive comparison of Cinnolin-3-amine with established PI3K inhibitors.
-
Potency and Selectivity: The in vitro kinase assay will reveal the potency and selectivity profile of Cinnolin-3-amine. If the hypothetical data holds, Cinnolin-3-amine would be considered a potent, slightly PI3Kα-selective inhibitor. Its profile would be distinct from the pan-inhibitory nature of GDC-0941 and the strong α-selectivity of Alpelisib.
-
Cellular Efficacy: The cell viability assay demonstrates the compound's ability to translate enzymatic inhibition into a functional anti-proliferative response. The IC50 value in a relevant cancer cell line provides a benchmark for its cellular potency.
-
Mechanism Confirmation: The Western blot analysis is the definitive step in confirming the mechanism of action. A dose-dependent decrease in p-Akt and p-mTOR levels following Cinnolin-3-amine treatment would strongly support the hypothesis that its anti-proliferative effects are mediated through the inhibition of the PI3K signaling pathway.
By following this structured, multi-tiered experimental approach, researchers can robustly validate the mechanism of action of novel compounds like Cinnolin-3-amine. This comparative framework not only builds confidence in the primary target but also provides valuable insights into the compound's potential therapeutic niche relative to existing agents. The convergence of evidence from biochemical and cellular assays is paramount for the successful progression of new chemical entities in the drug discovery pipeline.
References
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Tian, C., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
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Dienstmann, R., et al. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
-
Bio-protocol (2020). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 10(8), e3589. [Link]
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Fabbro, D., et al. (2012). PI3K-mTOR pathway in cancer: a historical and future perspective. Current Opinion in Pharmacology, 12(4), 378-385. [Link]
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Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
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Juric, D., et al. (2015). The BOLERO-2 trial: the evolving role of mTOR inhibitors in the management of hormone receptor-positive advanced breast cancer. Cancer Treatment Reviews, 41(1), 8-15. [Link]
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A Comparative Guide to the Inter-laboratory Validation of Cinnolin-3-amine Bioassays
This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of a cell-based bioassay for Cinnolin-3-amine. As researchers and drug development professionals, ensuring that analytical methods are robust, reliable, and reproducible is paramount. This document details the causality behind experimental choices, presents a self-validating protocol structure, and offers a comparative analysis of hypothetical data from a multi-laboratory study to guide the establishment of a validated Cinnolin-3-amine bioassay.
Introduction: The Need for Robust Bioassays for Cinnoline Derivatives
Cinnoline (1,2-benzodiazine) and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and antitumor effects.[1][2] Cinnolin-3-amine, a key member of this family, serves as a critical scaffold in medicinal chemistry.[3][4] As such compounds advance through the drug development pipeline, the quantification of their biological activity via a bioassay becomes a critical quality attribute (CQA).[5]
Unlike quantitative chemical analyses, bioassays measure a biological response and are therefore subject to greater inherent variability.[6] To ensure that data generated across different laboratories, potentially during different phases of development, is comparable and reliable, a rigorous inter-laboratory validation is not just recommended—it is essential.[7][8] This guide outlines the validation of a hypothetical anti-proliferative bioassay for Cinnolin-3-amine, establishing a benchmark for accuracy, precision, and specificity.
Proposed Bioassay: Cell-Based Anti-Proliferative Assay
Given the established anti-cancer properties of many cinnoline derivatives, a cell-based assay measuring the inhibition of cancer cell proliferation is a biologically relevant method for determining potency.[1][9] We propose a colorimetric assay using the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on the MCF-7 breast cancer cell line.
Experimental Protocol: MTT Anti-Proliferative Assay
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Cinnolin-3-amine in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in a complete culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Cinnolin-3-amine. Include "cells only" (vehicle control) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Inter-Laboratory Validation Study Design
To assess the reproducibility of the assay, a three-laboratory validation study was designed. A central laboratory prepared and distributed a common lot of Cinnolin-3-amine, a qualified reference standard, cryopreserved MCF-7 cells from a single master cell bank, and quality control (QC) samples at high, medium, and low concentrations. Each of the three participating laboratories (Lab A, Lab B, Lab C) received blinded QC samples and was tasked with performing the standardized protocol.
Caption: Workflow for the inter-laboratory validation study.
Key Validation Parameters and Acceptance Criteria
The validation process assesses specific performance characteristics to ensure the bioassay is fit for its intended purpose.[6][10] These parameters are grounded in FDA and ICH guidelines.[7][11]
Caption: Core parameters for bioassay validation.
-
Accuracy: Measures the closeness of the determined value to the nominal or known true value. It is expressed as the percentage of recovery. The acceptance criterion is typically 85-115% for each concentration level (80-120% for LLOQ).[7]
-
Precision: Assesses the degree of scatter between a series of measurements. It is expressed as the percent coefficient of variation (%CV).
-
Repeatability (Intra-assay precision): Variation within the same assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs on different days within the same lab.
-
Reproducibility (Inter-laboratory precision): Variation between different laboratories. The acceptance criterion is typically a %CV ≤ 15% (≤ 20% for LLOQ).[7]
-
-
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity and Range: Linearity is the ability to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations (ULOQ and LLOQ) for which the assay has been demonstrated to be accurate, precise, and linear. A correlation coefficient (R²) > 0.98 is generally required.
Comparative Analysis of Inter-Laboratory Results
The following tables summarize the hypothetical data generated by the three participating laboratories for the key validation parameters.
Table 1: Inter-Laboratory Accuracy Assessment Acceptance Criterion: Mean Recovery within 85-115%
| QC Level | Nominal Conc. (µM) | Lab A Recovery (%) | Lab B Recovery (%) | Lab C Recovery (%) |
| Low | 1.0 | 98.2 | 95.5 | 103.1 |
| Medium | 10.0 | 101.5 | 104.2 | 99.8 |
| High | 50.0 | 96.7 | 99.1 | 101.3 |
Table 2: Inter-Laboratory Precision Assessment Acceptance Criterion: %CV ≤ 15%
| Precision Type | QC Level | Lab A (%CV) | Lab B (%CV) | Lab C (%CV) | Overall (%CV) |
| Intra-Assay | Low (1.0 µM) | 4.5 | 5.1 | 4.8 | - |
| Medium (10.0 µM) | 3.8 | 4.2 | 3.5 | - | |
| High (50.0 µM) | 4.1 | 3.9 | 4.4 | - | |
| Inter-Assay | Low (1.0 µM) | 8.2 | 9.5 | 7.9 | - |
| Medium (10.0 µM) | 6.5 | 7.1 | 6.8 | - | |
| High (50.0 µM) | 7.3 | 6.9 | 7.5 | - | |
| Inter-Laboratory | Low (1.0 µM) | - | - | - | 11.8 |
| Medium (10.0 µM) | - | - | - | 9.7 | |
| High (50.0 µM) | - | - | - | 10.2 |
Table 3: Linearity and Range Acceptance Criterion: R² > 0.98
| Laboratory | Linear Range (µM) | Correlation Coefficient (R²) |
| Lab A | 0.5 - 75 | 0.995 |
| Lab B | 0.5 - 75 | 0.992 |
| Lab C | 0.5 - 75 | 0.996 |
Discussion and Interpretation
The hypothetical results demonstrate a successfully validated bioassay across the three laboratories.
-
Accuracy: All laboratories reported mean recovery values well within the 85-115% acceptance range for all QC levels, indicating a high degree of trueness in the measurements.
-
Precision: The intra-assay and inter-assay precision within each lab were excellent, with all %CVs falling below 10%. Crucially, the inter-laboratory precision (reproducibility) was also well within the ≤ 15% limit. This is a strong indicator that the standardized protocol is robust and transferable, minimizing variability between different sites and analysts.[8]
-
Linearity and Range: All labs demonstrated strong linearity across the defined analytical range, with R² values comfortably exceeding the 0.98 threshold. This confirms that the dose-response relationship is consistent and predictable within this range.
The success of this validation can be attributed to the rigorous standardization of the experimental protocol. Providing a common source of cells, reagents, and reference standards is a key causal factor in minimizing inter-laboratory variability. Any observed discrepancies, even within acceptance limits, often stem from subtle differences in analyst technique, pipetting accuracy, or minor environmental fluctuations in incubators. Continuous monitoring and training are essential to control these factors.[12]
Conclusion
The inter-laboratory validation of a bioassay is a critical milestone in the development of a therapeutic candidate like Cinnolin-3-amine. The data presented in this guide illustrates a robust and reproducible anti-proliferative assay that meets stringent regulatory expectations for accuracy, precision, and linearity. By adhering to a well-defined and standardized protocol, researchers can ensure the generation of consistent and reliable potency data across multiple sites, thereby supporting confident decision-making throughout the drug discovery and development lifecycle.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Cinnolin-3-amine with Diverse Kinase Domains
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of Cinnolin-3-amine against various kinase domains. As drug development professionals, our goal extends beyond mere data generation; we aim to build a robust, evidence-based hypothesis for a compound's mechanism of action and selectivity. This document is structured to elucidate not only the "how" but, more critically, the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous computational workflow.
Introduction: The Rationale for In Silico Kinase Profiling
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most successful classes of drug targets in modern medicine.[3][4] Within the vast landscape of kinase-targeted scaffolds, heterocyclic compounds like cinnoline and its derivatives have emerged as promising pharmacophores.[5][6] Specifically, derivatives of cinnoline have demonstrated potent inhibitory activity against key oncogenic kinases, such as PI3K and ATM kinase.[5][7]
Cinnolin-3-amine, with its fundamental bicyclic structure, represents a foundational scaffold for chemical exploration.[8][9] Before committing significant resources to synthesis and in vitro screening, computational methods like molecular docking offer an invaluable tool for preliminary assessment.[10][11] This guide details a comparative docking workflow to predict the binding affinity and interaction patterns of Cinnolin-3-amine against three distinct and therapeutically relevant kinase domains: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K). By comparing these interactions, we can begin to formulate a hypothesis about the compound's potential selectivity profile, guiding future drug discovery efforts.
Experimental Design: The Logic of Target Selection
A compound's value is often defined by its selectivity. An inhibitor that potently blocks a single target may offer a cleaner pharmacological profile, while a multi-targeted inhibitor could be effective against complex diseases driven by redundant signaling pathways. Our choice of kinases for this comparative study is therefore deliberate, encompassing both tyrosine and lipid kinases implicated in distinct aspects of cancer biology.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase from the ErbB family. Its overactivation is a key driver in several cancers, including non-small cell lung cancer, making it a classic target for kinase inhibitors.[12][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13][14]
-
Phosphoinositide 3-kinase (PI3K): A family of intracellular lipid kinases central to the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[15] Its hyperactivation is one of the most common events in human cancers, and cinnoline derivatives have previously been identified as potent PI3K inhibitors.[5][16]
Comparing the docking performance of Cinnolin-3-amine against these diverse targets will provide initial insights into whether it may possess a specific, selective, or broad-spectrum inhibitory profile.
Methodology: A Self-Validating Computational Workflow
Scientific integrity in computational studies hinges on a validated methodology. The following protocol incorporates a crucial validation step—redocking—to establish the reliability of the chosen docking parameters before proceeding with the experimental compound.
Workflow Overview
The entire computational process can be visualized as a sequential pipeline.
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A Comparative Guide to Assessing the Off-Target Effects of Cinnoline-Based Inhibitors
This guide provides an in-depth comparison of the methodologies used to assess the off-target effects of kinase inhibitors, with a specific focus on the emerging class of cinnoline-based compounds. While Cinnolin-3-amine itself is not a widely characterized agent, the cinnoline scaffold is a key pharmacophore in several novel, potent inhibitors.[1][2] We will use the well-documented class of 3-cinnoline carboxamides , developed as highly selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, as our primary example to illustrate the principles and practices of off-target profiling.[3]
Understanding an inhibitor's selectivity is paramount in drug development. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive understanding of their candidate inhibitors, thereby minimizing clinical surprises and accelerating the path to approval.
Part 1: The Methodological Trinity for Off-Target Profiling
A robust assessment of inhibitor selectivity cannot rely on a single technique. True confidence is achieved by integrating biochemical, cell-based, and phenotypic approaches. Each methodology provides a unique and complementary layer of insight into a compound's interaction landscape.
Biochemical Profiling: Mapping the Kinome Interaction Landscape
The most direct way to assess off-target effects within a specific protein family is through large-scale biochemical screening. For kinase inhibitors, this involves profiling against a panel representing a significant portion of the human kinome.[7] The KINOMEscan™ platform, which utilizes a competition binding assay, is an industry-standard method for this purpose.[8][9]
The Principle of Causality: This method directly measures the binding affinity of a compound to the active site of hundreds of kinases.[9] By immobilizing a ligand that binds to the kinase active site and measuring how effectively the test compound competes with it, we can quantify interactions across the kinome. A low signal indicates strong competition and, therefore, a significant binding interaction. This provides a static but comprehensive map of potential off-targets.[9]
-
Affinity Resin Preparation: A proprietary, active-site-directed ligand is linked to streptavidin-coated magnetic beads. This creates an immobilized affinity resin specific for each kinase in the panel.[9]
-
Binding Reaction: In separate wells of a microplate, three components are combined: the DNA-tagged kinase, the immobilized ligand beads, and the test compound (e.g., a 3-cinnoline carboxamide derivative).[9]
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site. The equilibrium of this reaction is dependent on the test compound's affinity for the kinase.
-
Washing: Unbound components are washed away, leaving only the kinases that remain bound to the immobilized ligand.
-
Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).[9] A strong inhibitor will displace the kinase from the beads, resulting in a lower qPCR signal.
-
Data Analysis: Results are typically reported as "% Control," where the control represents binding in the absence of the test compound. A lower percentage signifies a stronger off-target interaction.
Caption: KINOMEscan™ competition binding assay workflow.
Cell-Based Target Engagement: Verifying Interactions in a Physiological Context
While biochemical assays are powerful, they do not account for the complexities of the cellular environment, such as membrane permeability, efflux pumps, and intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[10][11]
The Principle of Causality: CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[11] This stabilization results in an increased resistance to thermal denaturation. By heating cell lysates to various temperatures, we can create a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement in a physiological setting.[12][13]
-
Cell Treatment: Culture cells to the desired confluency and treat them with either the test compound (e.g., 3-cinnoline carboxamide) or a vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer, keeping them on ice.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[13]
-
Cell Lysis: Lyse the cells to release their protein content, typically through freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[13]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western Blot analysis.
-
Data Analysis: Plot the band intensity against temperature to generate melting curves for both the vehicle and compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.[12]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phenotypic Screening: Uncovering Functional Consequences
Phenotypic screening is an unbiased approach that evaluates a compound's effect on the overall cell or organism phenotype, without a preconceived target.[14][15] This strategy is exceptionally powerful for identifying unexpected off-target effects that result in a functional cellular outcome, which might be missed by target-centric assays.[16]
The Principle of Causality: This method is rooted in "forward pharmacology." Instead of asking "What does my compound bind to?", it asks, "What does my compound do to the biological system?".[15] By observing changes in cell morphology, proliferation, or specific pathway markers, one can identify compounds with desired (or undesired) activities. The subsequent challenge, known as target deconvolution, is to identify the molecular target(s) responsible for the observed phenotype.[15][17]
-
Assay Development: Design a cell-based assay with a quantifiable phenotypic endpoint. This could involve fluorescent reporters for a signaling pathway, immunofluorescence to track protein localization, or automated imaging to measure cell morphology and viability.
-
Compound Screening: Plate cells and treat them with a library of compounds, including the test inhibitor, at various concentrations.
-
High-Content Imaging: Use automated microscopy to capture images of the cells after treatment.
-
Image Analysis: Employ sophisticated software to analyze the images and quantify multiple phenotypic parameters (e.g., cell count, nuclear size, protein expression levels, cytoskeletal arrangement).
-
Hit Identification: Identify compounds that produce a statistically significant change in the desired phenotype. If a known inhibitor like our 3-cinnoline carboxamide produces an unexpected phenotype, it strongly suggests a functional off-target effect.
-
Target Deconvolution: For "hits" with unknown mechanisms, use techniques like thermal proteome profiling (TPP), a mass spectrometry-based extension of CETSA, to identify all proteins that bind the compound in an unbiased manner.[10]
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A Guide to the Statistical Validation of Biological Data from Cinnolin-3-amine Studies
The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Cinnolin-3-amine, as a key intermediate and active compound itself, represents a promising starting point for drug discovery campaigns.[4][5] However, the journey from a promising hit to a validated lead compound is paved with rigorous data analysis and statistical validation. This guide provides an in-depth look at the statistical validation of biological data from studies involving Cinnolin-3-amine and its derivatives, ensuring the integrity and reproducibility of your research.
The Imperative of Statistical Rigor in Preclinical Research
In the competitive landscape of drug development, robust and reproducible data is paramount. Statistical validation is not merely a final checkbox in the experimental process; it is the foundation upon which all subsequent decisions are made. Poorly validated data can lead to the costly pursuit of false positives or the premature abandonment of promising candidates.[1][6] This guide will walk you through the essential steps of experimental design, data analysis, and interpretation to ensure your findings are both statistically sound and biologically meaningful.
Experimental Design: The Foundation of Valid Data
Quality Control in Cell-Based Assays
The reliability of any cell-based assay is contingent upon the health and consistency of the cell cultures.[7] Implementing stringent quality control measures is non-negotiable.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination, which can invalidate your results.[8]
-
Mycoplasma Testing: Periodically screen for mycoplasma contamination, as it can significantly alter cellular responses.[7]
-
Reagent Quality: Use high-quality, certified reagents and maintain consistency in batches of media and serum, as lot-to-lot variability can introduce significant error.[8][9]
-
Cell Passage Number: Keep cell passage numbers low and consistent across experiments, as high passage numbers can lead to phenotypic and genotypic drift.[10]
A Representative Experimental Protocol: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. Here is a detailed protocol for evaluating a Cinnolin-3-amine derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cinnolin-3-amine derivative (stock solution in DMSO)
-
Reference compound (e.g., Doxorubicin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count logarithmically growing cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cinnolin-3-amine derivative and the reference compound in complete medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Each concentration should be tested in at least triplicate.[11]
-
Include "cells only" (vehicle) and "medium only" (blank) controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Below is a Graphviz diagram illustrating this experimental workflow.
MTT Assay Experimental Workflow
Data Analysis and Statistical Validation: From Raw Data to Actionable Insights
Hypothetical Dataset
Let's consider a hypothetical dataset for a Cinnolin-3-amine derivative ("Cinn-A") and a reference drug, Doxorubicin, tested against the MCF-7 breast cancer cell line.
| Concentration (µM) | Cinn-A (Absorbance) Rep 1 | Cinn-A (Absorbance) Rep 2 | Cinn-A (Absorbance) Rep 3 | Doxorubicin (Absorbance) Rep 1 | Doxorubicin (Absorbance) Rep 2 | Doxorubicin (Absorbance) Rep 3 |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.26 | 1.24 | 1.29 |
| 0.1 | 1.18 | 1.21 | 1.15 | 1.10 | 1.15 | 1.12 |
| 0.3 | 1.05 | 1.10 | 1.02 | 0.85 | 0.88 | 0.91 |
| 1 | 0.85 | 0.88 | 0.82 | 0.60 | 0.65 | 0.62 |
| 3 | 0.60 | 0.65 | 0.58 | 0.35 | 0.38 | 0.33 |
| 10 | 0.30 | 0.35 | 0.28 | 0.15 | 0.18 | 0.16 |
| 30 | 0.15 | 0.18 | 0.14 | 0.10 | 0.12 | 0.11 |
| 100 | 0.10 | 0.12 | 0.09 | 0.08 | 0.10 | 0.09 |
Data Analysis Workflow
The following workflow outlines the key steps in analyzing the dose-response data.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Conclusion
The statistical validation of biological data is an indispensable component of modern drug discovery. For promising scaffolds like Cinnolin-3-amine, a disciplined approach to experimental design, quality control, and data analysis is essential to generate reliable and reproducible results. By following the principles and protocols outlined in this guide, researchers can build a robust data package that stands up to scrutiny and confidently drives their drug discovery programs forward.
References
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- Sony, S., et al. (2018). A concise review on cinnoline and its biological activities.
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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GraphPad Software. (n.d.). Analyzing Dose-Response Data. Retrieved from [Link]
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Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cinnolin-3-amine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like Cinnolin-3-amine demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of Cinnolin-3-amine, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of Cinnolin-3-amine
Before any handling or disposal, a thorough understanding of the inherent risks of a compound is paramount. Cinnolin-3-amine (CAS No. 17372-79-1) is a nitrogen-containing heterocyclic compound, a class of molecules prevalent in pharmaceuticals. While a specific, universally available Safety Data Sheet (SDS) from all manufacturers is not always accessible, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile.
According to data aggregated by PubChem, Cinnolin-3-amine is classified with the following hazards[1]:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. |
This profile necessitates the use of appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, during all handling and disposal procedures. All operations should be conducted in a well-ventilated area or a chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Cinnolin-3-amine is not merely a suggestion but a regulatory requirement. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The following workflow is designed to ensure compliance and safety.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the Cinnolin-3-amine waste is considered hazardous under RCRA. A solid waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits certain characteristics.[2]
-
Listed Wastes: Cinnolin-3-amine is not explicitly found on the F, K, P, or U lists of hazardous wastes.[3]
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste[3]:
-
Ignitability (D001): Cinnolin-3-amine is a solid with a high melting point and is not expected to be ignitable.
-
Corrosivity (D002): As an amine, it is basic, but unlikely to have a pH greater than or equal to 12.5 in solid form.
-
Reactivity (D003): There is no indication that Cinnolin-3-amine is unstable or reactive in a way that would meet the D003 criteria.
-
Recommendation: Due to its inherent hazards, it is best practice to manage all Cinnolin-3-amine waste as hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or contaminated solid Cinnolin-3-amine in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," the name "Cinnolin-3-amine," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Liquid Waste (Solutions):
-
If Cinnolin-3-amine is in a solvent, the entire solution is considered hazardous waste.
-
Collect in a separate, labeled hazardous waste container compatible with the solvent used.
-
Crucially, do not mix Cinnolin-3-amine waste with other waste streams. Aromatic amines can react violently with strong oxidizing agents and acids. Consult a chemical compatibility chart to avoid dangerous mixtures.[4]
-
Step 3: On-Site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of hazardous waste. As a generator of hazardous waste, you must adhere to specific accumulation time limits set by the EPA.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your Cinnolin-3-amine waste.
-
Your EHS department will work with a certified hazardous waste vendor to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
The following diagram illustrates the decision-making process for the disposal of Cinnolin-3-amine waste:
Caption: Disposal workflow for Cinnolin-3-amine waste.
Spill Decontamination Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[5][6] Do not use combustible materials like paper towels on large spills of flammable solutions. For solid spills, carefully sweep the material to avoid creating dust.
-
Neutralization (for acidic or basic solutions): If Cinnolin-3-amine is in an acidic or basic solution, it may be possible to neutralize it. Use a weak acid (like citric acid) for basic solutions or a weak base (like sodium bicarbonate) for acidic solutions.[5] Proceed with caution, as neutralization can generate heat.
-
Collect and Containerize: Carefully scoop the absorbed or neutralized material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department for guidance and to arrange for the disposal of the cleanup materials.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Cinnolin-3-amine is a critical component of responsible laboratory practice. By understanding its hazards, adhering to a structured disposal workflow, and being prepared for potential spills, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.
References
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-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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University of Maryland, College Park | Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Navigating the Safe Handling of Cinnolin-3-amine: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's reactivity and toxicological profile is paramount. Cinnolin-3-amine, a heterocyclic aromatic amine, presents a specific set of handling challenges that necessitate a robust safety protocol. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of Cinnolin-3-amine, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach is grounded in a causal understanding of the compound's hazards, moving beyond a simple checklist to empower researchers with the knowledge to work safely and effectively.
Hazard Profile of Cinnolin-3-amine: Understanding the "Why" Behind the Precautions
Cinnolin-3-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] A thorough understanding of these hazards is the first step in a self-validating safety system.
According to aggregated data from the European Chemicals Agency (ECHA), Cinnolin-3-amine is:
-
Harmful if swallowed (H302): This necessitates careful handling to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.
-
Causes skin irritation (H315): Direct contact with the skin can lead to irritation, requiring the use of appropriate chemical-resistant gloves and a lab coat.
-
Causes serious eye irritation (H319): The compound can cause significant eye irritation, making chemical splash goggles a mandatory piece of personal protective equipment.
-
May cause respiratory irritation (H335): As a powder, Cinnolin-3-amine can become airborne and irritate the respiratory tract if inhaled, mandating that all handling of the solid be performed in a certified chemical fume hood.[1]
These classifications are the foundation upon which our operational and personal protective equipment (PPE) recommendations are built.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of Cinnolin-3-amine. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat- N95 or higher-rated respirator | - Protects eyes from airborne particles.- Prevents skin contact and irritation.- Protects personal clothing.- Minimizes inhalation of irritating dust. |
| Solution Preparation and Transfer | - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat | - Protects eyes from splashes.- Prevents skin contact with the dissolved compound.- Protects personal clothing. |
| Reaction Work-up and Purification | - Chemical splash goggles- Face shield (if splash hazard is high)- Nitrile or neoprene gloves- Laboratory coat | - Provides primary eye protection.- Offers additional face protection from splashes.- Prevents skin contact.- Protects personal clothing. |
| Waste Disposal | - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat | - Protects eyes from splashes during transfer.- Prevents skin contact with contaminated materials.- Protects personal clothing. |
It is critical to select the correct type of chemical-resistant gloves. While nitrile gloves offer good general protection, for prolonged handling or when working with solutions, consulting a glove manufacturer's chemical resistance guide is recommended to ensure compatibility with the specific solvents being used.[2][3][4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is designed to guide researchers through the safe handling of Cinnolin-3-amine from receipt to disposal.
Preparation and Weighing
-
Designate a Handling Area: All work with solid Cinnolin-3-amine must be conducted within a certified chemical fume hood.[6] The work surface should be lined with absorbent bench paper to contain any spills.
-
Don Appropriate PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Minimize Dust Generation: When weighing, use a micro-spatula and handle the container with care to avoid creating airborne dust.[7][8] If possible, tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.
Dissolution and Reaction
-
Controlled Addition: When preparing solutions, add the solid Cinnolin-3-amine to the solvent slowly to prevent splashing.
-
Maintain Containment: Keep all vessels containing Cinnolin-3-amine covered when not in active use.
-
Ventilation: Ensure the chemical fume hood is operating correctly throughout the entire process.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][10][11][12] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[9][10] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Stewardship of Chemical Waste
The disposal of Cinnolin-3-amine and its associated waste must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination.
-
Solid Waste: Unused Cinnolin-3-amine and any grossly contaminated materials (e.g., weigh boats, contaminated bench paper) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing Cinnolin-3-amine and rinsates from cleaning contaminated glassware should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste container.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[13]
Visualizing the Workflow for Safe Handling of Cinnolin-3-amine
The following diagram illustrates the logical flow of operations, emphasizing the critical safety checkpoints at each stage.
Caption: Workflow for the safe handling of Cinnolin-3-amine.
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely work with Cinnolin-3-amine, fostering a secure and productive laboratory environment.
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Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
